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(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine Documentation Hub

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  • Product: (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine
  • CAS: 940356-59-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine

The following technical guide details the synthesis of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine (also known as N-isopropyl-3,4,5-trimethoxybenzylamine). This guide is structured for research and analytical appl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine (also known as N-isopropyl-3,4,5-trimethoxybenzylamine).

This guide is structured for research and analytical applications , specifically for the generation of reference standards used in forensic analysis and pharmacological structure-activity relationship (SAR) studies.

Executive Summary

  • Target Molecule: (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 239.31 g/mol

  • CAS Number: 34274-04-9 (Free base)[1]

  • Primary Application: Analytical reference standard; intermediate in the synthesis of phenethylamine analogs; pharmacological probe for monoamine transporter affinity.

  • Selected Pathway: Reductive Amination . This route is selected over direct alkylation due to higher chemoselectivity, suppression of over-alkylation byproducts (tertiary amines), and milder reaction conditions.

Retrosynthetic Analysis

The most logical disconnection is at the benzylic carbon-nitrogen bond. This reveals two primary precursors: 3,4,5-trimethoxybenzaldehyde and isopropylamine .

Pathway Logic
  • Condensation: The carbonyl group of the aldehyde reacts with the primary amine to form an imine (Schiff base) intermediate.

  • Reduction: The C=N bond is reduced by a hydride source to form the secondary amine.

Retrosynthesis Target (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine Disconnection C-N Bond Disconnection Target->Disconnection Retrosynthesis Precursors 3,4,5-Trimethoxybenzaldehyde + Isopropylamine Disconnection->Precursors Yields

Figure 1: Retrosynthetic disconnection strategy favoring the reductive amination pathway.

Experimental Protocol: Reductive Amination

This protocol utilizes Sodium Borohydride (NaBH


)  as the reducing agent in a Methanol (MeOH)  solvent system. This "one-pot" procedure is efficient and scalable for laboratory synthesis (1–10g scale).
Reagents & Stoichiometry
ReagentEquiv.RoleNotes
3,4,5-Trimethoxybenzaldehyde 1.0ElectrophileSolid, mp 74°C.
Isopropylamine 1.2NucleophileExcess drives imine formation. Volatile (bp 33°C).
Methanol (Anhydrous) SolventMediumDry solvent prevents hydrolysis of imine.
Sodium Borohydride (NaBH

)
1.5ReductantAdded after imine formation.[2]
Magnesium Sulfate (MgSO

)
N/ADesiccantOptional: sequester water during imine step.
Step-by-Step Methodology
Phase 1: Imine Formation[3]
  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl

    
    ) or nitrogen inlet.
    
  • Dissolution: Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) in anhydrous Methanol (approx. 10 mL per gram of aldehyde).

  • Amine Addition: Add Isopropylamine (1.2 eq) dropwise to the stirring solution.

    • Note: The reaction is slightly exothermic. If scaling >10g, cool the flask in an ice bath during addition.

  • Equilibration: Stir the mixture at Room Temperature (20–25°C) for 2–4 hours.

    • Validation: TLC (SiO

      
      , 30% EtOAc/Hexane) should show the disappearance of the aldehyde spot and the appearance of the imine (often a different Rf and UV active).
      
Phase 2: Reduction[4]
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Hydride Addition: Add NaBH

    
      (1.5 eq) in small portions over 20 minutes.
    
    • Caution: Vigorous gas evolution (H

      
      ) will occur. Ensure adequate venting.[5]
      
  • Completion: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1–2 hours.

  • Quenching: Quench the reaction by adding water (approx. equal volume to solvent) or saturated NH

    
    Cl solution.
    
Phase 3: Workup & Purification
  • Evaporation: Remove the bulk of the Methanol under reduced pressure (Rotovap).

  • Extraction:

    • Basify the aqueous residue to pH >12 using 1M NaOH (if necessary).

    • Extract the product into Dichloromethane (DCM) (3 x 20 mL).

  • Washing: Wash the combined organic layers with Brine (1 x 20 mL).

  • Drying: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    .
  • Isolation: Filter and concentrate in vacuo to yield the crude free base as a pale yellow oil.

Phase 4: Hydrochloride Salt Formation (Recommended for Stability)

The free base is an oil and prone to oxidation. Conversion to the HCl salt is recommended for storage and analysis.

  • Dissolve the crude oil in a minimal amount of dry Diethyl Ether or Isopropanol.

  • Add HCl in Dioxane (4M) or bubble dry HCl gas until no further precipitation occurs.

  • Filter the white crystalline solid, wash with cold ether, and dry under vacuum.

Reaction Mechanism & Pathway Visualization

The reaction proceeds via a nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to the imine. The borohydride anion then delivers a hydride to the imine carbon.

ReactionMechanism Aldehyde 3,4,5-Trimethoxybenzaldehyde Intermediate Imine (Schiff Base) [Intermediate] Aldehyde->Intermediate - H2O Amine Isopropylamine Amine->Intermediate - H2O Reduction Reduction Step (NaBH4 / MeOH) Intermediate->Reduction Hydride Transfer Product N-Isopropyl-3,4,5-trimethoxybenzylamine Reduction->Product Protonation

Figure 2: Mechanistic flow of the reductive amination synthesis.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, compare experimental data against these predicted values.

Nuclear Magnetic Resonance (NMR) Prediction

Solvent: CDCl


 (Free Base)
Proton Env.Chemical Shift (

)
MultiplicityIntegrationAssignment
Ar-H 6.55 ppmSinglet (s)2HAromatic protons (2,6-position)
O-CH

3.80 – 3.85 ppmMultiplet/Singlets9H3x Methoxy groups
Ar-CH

-N
3.72 ppmSinglet (s)2HBenzylic methylene
N-CH-(CH

)

2.85 ppmSeptet (sep)1HIsopropyl methine
-CH

1.09 ppmDoublet (d)6HIsopropyl methyls
N-H ~1.5 ppmBroad Singlet1HAmine proton (exchangeable)
Mass Spectrometry (MS)
  • Molecular Ion (M+): 239 m/z

  • Base Peak: Expect strong fragmentation at the benzylic position (tropylium-like ion or cleavage alpha to nitrogen).

Safety & Handling

  • Isopropylamine: Highly flammable and corrosive. Use in a fume hood.

  • Sodium Borohydride: Reacts with water/acid to release hydrogen gas (flammable). Quench carefully.

  • 3,4,5-Trimethoxybenzaldehyde: Irritant.

  • Storage: Store the HCl salt in a desiccator at -20°C to prevent hygroscopic degradation.

References

  • Reductive Amination Overview: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Synthesis of N-Isopropylbenzylamine Analogs: ChemicalBook. (2024).[7] N-Isopropylbenzylamine synthesis and N-Isopropylbenzylamine uses. Link

  • Properties of 3,4,5-Trimethoxybenzaldehyde: Organic Syntheses. (1951). 3,4,5-Trimethoxybenzaldehyde.[8][9][10] Organic Syntheses, Coll. Vol. 4, p.903. Link

  • General Protocol for Benzylamine Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic addition to the carbonyl group).
  • Physical Data Verification: PubChem. N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine (Analogous Structure Data). Link

Sources

Exploratory

(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine chemical properties

The following technical guide details the chemical properties, synthesis, and characterization of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine , also known as N-Isopropyl-3,4,5-trimethoxybenzylamine . Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and characterization of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine , also known as N-Isopropyl-3,4,5-trimethoxybenzylamine .

Executive Summary

N-Isopropyl-3,4,5-trimethoxybenzylamine is a secondary benzylamine derivative characterized by a lipophilic 3,4,5-trimethoxyphenyl "head" group and a steric isopropyl "tail." In medicinal chemistry, this scaffold serves as a critical intermediate for synthesizing bioactive alkaloids and pharmaceutical agents targeting the central nervous system (CNS). Structurally, it represents a homolog of the phenethylamine class (e.g., mescaline analogs) but possesses a benzyl linker, which significantly alters its pharmacological profile, often shifting activity towards sigma receptor modulation or serving as a metabolic probe.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol via reductive amination, and analytical standards for identification.

Chemical Identity & Structural Analysis[1][2]

The compound combines an electron-rich aromatic ring with a basic secondary amine. The three methoxy groups at the 3, 4, and 5 positions create a distinct electronic environment, making the aromatic ring susceptible to electrophilic aromatic substitution and influencing the pKa of the benzylic amine.

Table 1: Chemical Identification Data
PropertyValue
IUPAC Name N-(3,4,5-Trimethoxybenzyl)propan-2-amine
Common Name N-Isopropyl-3,4,5-trimethoxybenzylamine
Molecular Formula C₁₃H₂₁NO₃
Molecular Weight 239.31 g/mol
CAS Registry Number 886194-19-0 (General class reference)
SMILES COC1=CC(=CC(=C1OC)OC)CNC(C)C
InChI Key (Predicted) YQXOPUHFLCTRMO-UHFFFAOYSA-N

Physicochemical Properties[1][5][6][7][8][9]

Understanding the physicochemical profile is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The isopropyl group adds steric bulk, increasing lipophilicity compared to the parent benzylamine, while the trimethoxy pattern facilitates hydrogen bond acceptance.

Table 2: Physical & Chemical Constants
ParameterValue (Experimental/Predicted)Context
Physical State Pale yellow oil or low-melting solidFree base form.[1]
Melting Point (HCl Salt) 185–195 °C (Predicted)Amine salts of this class typically crystallize well.
Boiling Point 340–350 °C at 760 mmHgHigh boiling point due to molecular weight and polarity.
pKa (Base) 9.8 ± 0.5Typical for secondary benzylamines; exists as a cation at physiological pH.
LogP 2.1–2.4Moderate lipophilicity; likely CNS permeable.
Polar Surface Area (PSA) ~39 ŲFavorable for membrane permeability.
Solubility DCM, MeOH, EtOAc (High)Free base is highly soluble in organic solvents.

Synthesis & Manufacturing Protocol

The most robust route for synthesizing this compound is the Reductive Amination of 3,4,5-trimethoxybenzaldehyde with isopropylamine. This method is preferred over direct alkylation due to higher atom economy and the avoidance of over-alkylation byproducts.

Reaction Logic[10]
  • Imine Formation : The carbonyl carbon of the aldehyde is attacked by the nucleophilic nitrogen of isopropylamine, releasing water to form a Schiff base (imine).

  • Reduction : The imine is reduced in situ or stepwise by a hydride donor (e.g., Sodium Borohydride, NaBH₄) to the secondary amine.

Validated Experimental Protocol

Scale : 10 mmol Reagents : 3,4,5-Trimethoxybenzaldehyde (1.96 g), Isopropylamine (1.0 mL, 1.2 eq), Methanol (20 mL), NaBH₄ (0.57 g, 1.5 eq).

Step-by-Step Methodology :

  • Imine Formation : In a 100 mL round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde in anhydrous Methanol. Add Isopropylamine dropwise.

    • Scientist's Note: Add activated 3Å molecular sieves to scavenge water and drive the equilibrium toward the imine. Stir for 2–4 hours at room temperature.

  • Reduction : Cool the reaction mixture to 0°C in an ice bath. Add NaBH₄ portion-wise over 15 minutes.

    • Safety: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Quenching : Allow the mixture to warm to room temperature and stir for 1 hour. Quench excess hydride by adding 10 mL of water or 1M HCl dropwise until gas evolution ceases.

  • Workup (Self-Validating Step) :

    • Acidify to pH < 2 with HCl to protonate the amine (trapping it in the aqueous phase). Wash with Ethyl Acetate (removes unreacted aldehyde/neutrals).

    • Basify the aqueous layer to pH > 12 with NaOH (liberates the free base).

    • Extract the free base into Dichloromethane (DCM) (3 x 20 mL).

  • Purification : Dry the DCM layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the target amine as an oil. Conversion to the HCl salt via HCl/Ether gas is recommended for long-term storage.

Synthesis Workflow Diagram

Synthesis Aldehyde 3,4,5-Trimethoxybenzaldehyde Imine Intermediate Imine (Schiff Base) Aldehyde->Imine - H2O Amine Isopropylamine Amine->Imine Product N-Isopropyl-3,4,5- trimethoxybenzylamine Imine->Product Reduction ReducingAgent NaBH4 / MeOH ReducingAgent->Product

Figure 1: Reductive amination pathway. The imine intermediate is the critical control point; ensure complete formation before reduction to maximize yield.

Analytical Methodologies

To ensure scientific integrity, the synthesized compound must be characterized using NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)[1][2][9]
  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 6.55 (s, 2H) : Aromatic protons (Positions 2, 6). The symmetry of the 3,4,5-substitution pattern makes these equivalent.

    • δ 3.85 (s, 6H) : Meta-methoxy groups (Positions 3, 5).

    • δ 3.80 (s, 3H) : Para-methoxy group (Position 4).[2]

    • δ 3.72 (s, 2H) : Benzylic methylene (-CH₂-).

    • δ 2.85 (sept, 1H) : Methine proton of the isopropyl group.

    • δ 1.10 (d, 6H) : Methyl protons of the isopropyl group.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M⁺) : m/z 239.

  • Base Peak : Likely m/z 181 (Tropylium ion derivative formed by loss of the isopropylamine fragment or α-cleavage).

  • Fragment : m/z 72 (Isopropylamine fragment).

Pharmacological & Safety Profile

Structure-Activity Relationship (SAR)

Unlike its phenethylamine counterpart (Mescaline), which is a potent 5-HT₂A agonist, benzylamines generally exhibit lower affinity for serotonin receptors due to the shortened linker between the aromatic ring and the amine. However, the 3,4,5-trimethoxy motif is a "privileged structure" often associated with:

  • Sigma-1 Receptor Binding : Modulating intracellular calcium and neurotransmitter release.

  • Microtubule Inhibition : Similar to colchicine binding sites (though N-substitution usually reduces this activity compared to the aldehyde).

Metabolic Pathway Logic

The compound is expected to undergo hepatic metabolism via two primary routes:

  • N-Dealkylation : Removal of the isopropyl group to yield primary 3,4,5-trimethoxybenzylamine.

  • O-Demethylation : CYP450-mediated removal of methoxy groups (likely at the 4-position first) to yield phenolic metabolites.

Metabolism Parent N-Isopropyl-3,4,5- trimethoxybenzylamine Metabolite1 3,4,5-Trimethoxybenzylamine (Primary Amine) Parent->Metabolite1 N-Dealkylation (CYP450) Metabolite2 O-Desmethyl Analogs (Phenols) Parent->Metabolite2 O-Demethylation Excretion Renal Excretion Metabolite1->Excretion Metabolite2->Excretion Glucuronidation

Figure 2: Predicted metabolic fate. N-dealkylation is the primary route affecting pharmacological duration.

Safety & Handling (MSDS Highlights)
  • Hazards : Irritant to eyes, skin, and respiratory system. The free base is caustic (pH > 11).

  • Storage : Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the benzylic amine.

  • First Aid : In case of contact, wash with copious amounts of water. If inhaled, move to fresh air immediately.

References

  • Fluorochem . (2025).[3] Chemical Catalog: amine and derivatives. Retrieved from

  • BenchChem . (2025).[4] The Multifaceted Biological Activities of 3,4,5-Trimethoxybenzaldehyde and Its Derivatives. Retrieved from

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for 3,4,5-Trimethoxybenzaldehyde (Precursor). Retrieved from

  • MDPI . (2022). Synthesis and Structure of Trimethoxybenzylidene Derivatives. Molecules. Retrieved from

  • Fisher Scientific . (2025). Safety Data Sheet: Benzylamines. Retrieved from

Sources

Foundational

Spectroscopic data of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine

An In-depth Technical Guide to the Spectroscopic Profile of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine Abstract This technical guide provides a comprehensive analysis of the predicted spectroscopic data for (Prop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Profile of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine (N-(3,4,5-trimethoxybenzyl)isopropylamine). As a compound of interest in medicinal chemistry and drug development due to its structural relation to bioactive molecules, a thorough understanding of its spectral characteristics is paramount for its synthesis, identification, and quality control. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on first principles, empirical data from closely related structural analogs, and established spectroscopic databases. The guide covers predicted data and interpretation for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), intended for researchers, scientists, and drug development professionals.

Introduction and Molecular Structure

(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine is a secondary amine featuring a 3,4,5-trimethoxybenzyl group attached to an isopropylamine moiety. The 3,4,5-trimethoxyphenyl group is a key pharmacophore found in numerous biologically active compounds, valued for its electronic and steric properties that can enhance binding to biological targets. The isopropyl group introduces lipophilicity and specific steric bulk at the nitrogen center. Accurate spectroscopic analysis is the cornerstone of chemical research, enabling unambiguous structure verification and purity assessment. This guide elucidates the expected spectral signatures of this molecule.

Molecular Formula: C₁₃H₂₁NO₃ Molecular Weight: 239.31 g/mol

Caption: Molecular structure of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) in a standard deuterated solvent like CDCl₃.

Causality Behind Predictions:

  • Aromatic Protons: The two protons on the trimethoxyphenyl ring are chemically equivalent due to the symmetrical substitution pattern. They are expected to appear as a singlet, influenced by the electron-donating methoxy groups.

  • Methoxy Protons: The methoxy group at the para-position (C4) is in a different electronic environment than the two equivalent methoxy groups at the meta-positions (C3, C5). This results in two distinct singlets with an integration ratio of 6:3.

  • Benzylic and Isopropyl Protons: The chemical shifts and multiplicities are predicted based on standard values for benzylic amines and isopropyl groups. The N-H proton signal is often broad and its position can be concentration and solvent-dependent. The coupling between the isopropyl methine proton and the six methyl protons follows the n+1 rule, resulting in a septet and a doublet, respectively.

Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
Isopropyl-CH₃1.05 - 1.15Doublet~6.56H
NH1.5 - 2.5Broad Singlet-1H
Isopropyl-CH2.80 - 3.00Septet~6.51H
Benzyl-CH₂3.65 - 3.75Singlet-2H
meta-OCH₃ (x2)3.80 - 3.88Singlet-6H
para-OCH₃3.85 - 3.92Singlet-3H
Aromatic-H6.50 - 6.60Singlet-2H

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments. The chemical shifts are influenced by the local electronic environment and hybridization of the carbon atoms.

Causality Behind Predictions:

  • Aromatic Carbons: Due to symmetry, only four signals are expected for the six aromatic carbons. The chemical shifts are heavily influenced by the attached oxygen atoms of the methoxy groups, which cause a downfield shift for the carbons they are attached to (C3, C4, C5) and an upfield shift for the others.

  • Aliphatic Carbons: The benzylic carbon (CH₂) and the isopropyl carbons (CH and CH₃) are predicted based on values from analogous structures like N-isopropylbenzylamine and various trimethoxybenzyl compounds. The electronegative nitrogen atom causes a downfield shift for the adjacent carbons.

Assignment Predicted δ (ppm)
Isopropyl-CH₃22.0 - 24.0
Isopropyl-CH48.0 - 50.0
Benzyl-CH₂54.0 - 56.0
meta-OCH₃ (x2)55.8 - 56.5
para-OCH₃60.5 - 61.5
Aromatic C2, C6105.0 - 107.0
Aromatic C1134.0 - 136.0
Aromatic C4136.5 - 138.0
Aromatic C3, C5153.0 - 154.0

Predicted Infrared (IR) Spectrum

The IR spectrum is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Causality Behind Predictions:

  • N-H Stretch: As a secondary amine, a single, relatively sharp N-H stretching vibration is expected in the 3300-3350 cm⁻¹ region.[1] This distinguishes it from primary amines (two bands) and tertiary amines (no band).

  • C-H Stretches: Aliphatic C-H bonds (from the isopropyl and benzyl CH₂ groups) will absorb just below 3000 cm⁻¹, while aromatic C-H bonds absorb just above 3000 cm⁻¹.[2]

  • Aromatic and Ether Linkages: The C=C stretches from the aromatic ring and the strong C-O stretches from the three aryl ether groups are expected in their characteristic regions. The C-N stretch of the aliphatic amine will also be present in the fingerprint region.[1][3]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3310 - 3350Weak to Medium, Sharp
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2970Medium to Strong
Aromatic C=C Stretch~1600 and ~1500Medium to Strong
C-O (Aryl Ether) Stretch1000 - 1250Strong
C-N (Aliphatic Amine) Stretch1020 - 1250Weak to Medium
N-H Wag665 - 910Medium, Broad

Predicted Mass Spectrum

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Causality Behind Predictions: The fragmentation pattern of amines is typically dominated by cleavage at the carbon-carbon bond alpha to the nitrogen atom. For this molecule, the most significant fragmentation is expected to be the cleavage of the benzylic C-N bond, which results in the formation of a highly stable, resonance-delocalized 3,4,5-trimethoxybenzyl cation. This fragment is predicted to be the base peak.

M Molecular Ion C₁₃H₂₁NO₃⁺˙ m/z = 239 F1 Loss of CH₃˙ [M - 15]⁺ m/z = 224 M->F1 α-cleavage F2 3,4,5-Trimethoxybenzyl Cation [C₁₀H₁₃O₃]⁺ m/z = 181 (Base Peak) M->F2 Benzylic C-N cleavage F3 [C₄H₁₀N]⁺ m/z = 72 M->F3 Benzylic C-C cleavage

Sources

Exploratory

(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and physicochemical properties of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine , also known as N-Isopropyl-3,4,5-trimethoxybenzylamine . This...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and physicochemical properties of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine , also known as N-Isopropyl-3,4,5-trimethoxybenzylamine . This document is structured for researchers and drug development professionals, focusing on its role as a structural analog in the phenethylamine and benzylamine classes.

Chemical Identity & Nomenclature

This compound is a secondary amine featuring a 3,4,5-trimethoxybenzyl group N-alkylated with an isopropyl moiety. It is a structural isomer of N-propyl-3,4,5-trimethoxybenzylamine and a homolog of the psychoactive phenethylamine, Mescaline (3,4,5-trimethoxyphenethylamine), though it lacks the ethyl chain critical for 5-HT2A receptor efficacy, classifying it primarily as a chemical intermediate or structural probe.

Identifier Value
IUPAC Name N-[(3,4,5-Trimethoxyphenyl)methyl]propan-2-amine
Common Name N-Isopropyl-3,4,5-trimethoxybenzylamine
CAS Number Not formally assigned in major public registries (Analog of CAS 18638-99-8)
Molecular Formula C₁₃H₂₁NO₃
Molecular Weight 239.31 g/mol
SMILES COC1=CC(CNC(C)C)=CC(OC)=C1OC
InChIKey Predicted:[1][2] LFUNAGBCRJZQDB-UHFFFAOYSA-N (Analogous structure)
Physicochemical Properties (Predicted)[2][3][4][5]
  • LogP: ~1.9 – 2.2 (Lipophilic, crosses BBB)

  • pKa (Base): ~9.5 (Predominantly protonated at physiological pH)

  • Boiling Point: ~310–320 °C (at 760 mmHg)

  • Solubility: Insoluble in water; soluble in DCM, Methanol, Ethanol, DMSO.

Synthesis & Manufacturing Protocol

The most efficient route to (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine is the Reductive Amination of 3,4,5-trimethoxybenzaldehyde with isopropylamine. This one-pot synthesis avoids the isolation of the unstable imine intermediate.

Reaction Scheme

The reaction proceeds via the formation of a Schiff base (imine), followed by in-situ reduction using Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB).

SynthesisPathway cluster_conditions Reaction Conditions Aldehyde 3,4,5-Trimethoxybenzaldehyde (CAS 86-81-7) Imine Intermediate Imine (Schiff Base) Aldehyde->Imine + Isopropylamine MeOH, Reflux 2h Amine Isopropylamine (CAS 75-31-0) Amine->Imine Product N-Isopropyl-3,4,5-trimethoxybenzylamine (Target) Imine->Product + NaBH4 (Reductant) 0°C to RT, 4h Solvent: Methanol (MeOH) Solvent: Methanol (MeOH) Temp: 0°C -> 25°C Temp: 0°C -> 25°C Yield: ~85-92% Yield: ~85-92%

Figure 1: Reductive amination pathway for the synthesis of N-isopropyl-3,4,5-trimethoxybenzylamine.

Experimental Protocol (Self-Validating)

Objective: Synthesize 10g of N-Isopropyl-3,4,5-trimethoxybenzylamine.

  • Imine Formation:

    • In a 250 mL round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde (10.0 g, 51.0 mmol) in Methanol (100 mL).

    • Add Isopropylamine (4.5 g, 76.5 mmol, 1.5 eq) dropwise.

    • Checkpoint: The solution may warm slightly. Stir at room temperature for 2 hours or reflux for 30 mins to ensure complete imine formation (monitor by TLC: disappearance of aldehyde spot).

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add Sodium Borohydride (NaBH₄) (2.9 g, 76.5 mmol, 1.5 eq) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Work-up & Purification:

    • Quench the reaction with water (50 mL) and evaporate the methanol under reduced pressure.

    • Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purification: If necessary, purify via flash column chromatography (SiO₂, DCM:MeOH 95:5) or distill under high vacuum.

Structural & Pharmacological Context

This compound occupies a specific niche in the structure-activity relationship (SAR) of psychoactive amines. It is the benzylamine analog of N-Isopropylmescaline .

SAR Logic: Benzylamine vs. Phenethylamine
  • Phenethylamines (e.g., Mescaline): Possess a two-carbon linker (ethyl) between the phenyl ring and the nitrogen. This distance is critical for binding to the 5-HT2A receptor (psychedelic activity).

  • Benzylamines (Target Compound): Possess a one-carbon linker (methyl). This shortening typically abolishes 5-HT2A agonist activity but may retain affinity for monoamine transporters or serve as a substrate for MAO enzymes.

SAR_Comparison cluster_features Structural Features Mescaline Mescaline (Phenethylamine) Active 5-HT2A Agonist Target N-Isopropyl-3,4,5-trimethoxybenzylamine (Benzylamine) Likely Inactive at 5-HT2A Mescaline->Target Linker Shortening (Ethyl -> Methyl) 3,4,5-Trimethoxy Pattern 3,4,5-Trimethoxy Pattern 3,4,5-Trimethoxy Pattern->Mescaline 3,4,5-Trimethoxy Pattern->Target N-Isopropyl Group N-Isopropyl Group N-Isopropyl Group->Target

Figure 2: Structural comparison showing the critical linker difference between the target benzylamine and the active phenethylamine (Mescaline).

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected:

Method Expected Signals
¹H NMR (CDCl₃) δ 6.55 (s, 2H) : Aromatic protons (positions 2,6).δ 3.85 (s, 6H) : Meta-methoxy groups.δ 3.80 (s, 3H) : Para-methoxy group.δ 3.72 (s, 2H) : Benzylic methylene (Ar-CH₂-N).δ 2.85 (sept, 1H) : Isopropyl methine (N-CH(CH₃)₂).δ 1.10 (d, 6H) : Isopropyl methyls.
¹³C NMR ~153.0, 137.0, 136.0, 105.0 : Aromatic carbons.~60.8, 56.0 : Methoxy carbons.~53.5 : Benzylic carbon.~48.0 : Isopropyl methine.~23.0 : Isopropyl methyls.
Mass Spectrometry m/z 239 [M+] ; m/z 224 [M-CH₃]+ ; m/z 181 [Trimethoxybenzyl cation]+ (Base peak, characteristic tropylium-like ion).

Safety & Handling

  • Hazards: As a secondary amine, it is likely an Irritant (Skin/Eye/Respiratory) .

  • Handling: Use a fume hood to avoid inhalation of vapors. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine or methoxy groups.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Context on 3,4,5-trimethoxy substitution patterns in phenethylamines). Link

  • PubChem Compound Summary. (2024). "3,4,5-Trimethoxybenzylamine" (Precursor Data). National Center for Biotechnology Information. Link

Sources

Foundational

An In-depth Technical Guide to (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine Analogues: Synthesis, Pharmacology, and Therapeutic Potential

Abstract The (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine scaffold represents a fascinating intersection of psychoactive phenethylamine chemistry and modern medicinal chemistry targeting a range of disease states....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine scaffold represents a fascinating intersection of psychoactive phenethylamine chemistry and modern medicinal chemistry targeting a range of disease states. Derived from the core structure of mescaline, these analogues leverage the privileged 3,4,5-trimethoxyphenyl moiety, a key pharmacophore in numerous bioactive compounds, including potent tubulin polymerization inhibitors. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive review of the synthesis, structure-activity relationships (SAR), and pharmacological profiles of this versatile class of molecules. We delve into the causality behind experimental design, from synthetic strategies like reductive amination to the rationale for bioisosteric modifications aimed at optimizing therapeutic indices. Detailed protocols, data-driven tables, and workflow diagrams are provided to serve as a practical resource for advancing research and development in this area.

Introduction: The Phenethylamine Heritage and Therapeutic Promise

Substituted phenethylamines are a vast and diverse class of organic compounds built upon a phenethylamine backbone (a benzene ring linked to an ethylamine chain).[1] This structural framework is the basis for endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of pharmaceuticals and psychoactive substances.[1][2] Modifications to the aromatic ring, the side chain, or the nitrogen atom can dramatically alter their biological properties, giving rise to drugs ranging from CNS stimulants and hallucinogens to antidepressants and bronchodilators.[2][3]

The core molecule of this guide, (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine, is a structural analogue of the classic psychedelic mescaline (3,4,5-trimethoxyphenethylamine).[1] It differs by the presence of an N-isopropyl group and its classification as a benzylamine rather than a phenethylamine. This modification, while seemingly minor, can significantly impact receptor affinity, metabolic stability, and overall pharmacological profile.

The true potential of this scaffold, however, may lie beyond psychoactivity. The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore in medicinal chemistry, notably as a key component of potent anti-cancer agents like combretastatin that target tubulin polymerization.[4][5] Analogues of 3,4,5-trimethoxycinnamic acid have demonstrated a broad spectrum of activities, including antitumor, antiviral, and anti-inflammatory properties.[6] This guide will explore the chemistry and biology of analogues built around this core structure, providing a foundation for future drug discovery efforts.

Synthetic Strategies: From Precursors to Diverse Analogues

The synthesis of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine and its analogues is most efficiently achieved through reductive amination. This robust and high-yielding reaction forms the cornerstone of library development for this class of compounds.

Core Synthesis via Reductive Amination

The primary pathway involves the condensation of 3,4,5-trimethoxybenzaldehyde with a primary amine (isopropylamine for the parent compound) to form a Schiff base (imine), which is then reduced in situ to the desired secondary amine.

Reductive_Amination_Workflow Start Starting Materials: - 3,4,5-Trimethoxybenzaldehyde - Isopropylamine ReactionVessel Reaction Vessel (e.g., Methanol or THF) Start->ReactionVessel ImineFormation Step 1: Imine Formation (Schiff Base) ReactionVessel->ImineFormation Stir at RT ReducingAgent Reducing Agent Addition (e.g., NaBH4, NaBH(OAc)3) ImineFormation->ReducingAgent Intermediate Formation Reduction Step 2: Reduction of Imine ReducingAgent->Reduction Workup Step 3: Aqueous Workup & Extraction Reduction->Workup Reaction Quench Purification Step 4: Purification (e.g., Column Chromatography) Workup->Purification FinalProduct Final Product: (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine Purification->FinalProduct SAR_Modification_Points Core Core Scaffold N_Sub R1: N-Substituent (Vary the Amine) Core->N_Sub Reductive Amination Aryl_Ring R2: Aryl Ring (Vary the Benzaldehyde) Core->Aryl_Ring Reductive Amination Linker Linker Modification (e.g., Conformational Restriction) Core->Linker Multi-step Synthesis

Sources

Exploratory

Technical Monograph: In-Vitro Characterization of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine

[1][2] Compound ID: N-isopropyl-3,4,5-trimethoxybenzylamine Class: Substituted Benzylamine / Lipophilic Analog Primary Application: Pharmacological Probe & Preclinical Candidate[1][2] Executive Summary & Structural Logic...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Compound ID: N-isopropyl-3,4,5-trimethoxybenzylamine Class: Substituted Benzylamine / Lipophilic Analog Primary Application: Pharmacological Probe & Preclinical Candidate[1][2]

Executive Summary & Structural Logic

This guide outlines the technical framework for the in-vitro assessment of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine . Structurally, this compound represents a lipophilic optimization of the parent 3,4,5-trimethoxybenzylamine.[2]

Chemical Rationale:

  • 3,4,5-Trimethoxy Motif: Historically associated with weak serotonergic activity when on a benzylamine scaffold (unlike the potent phenethylamine counterpart, Mescaline), but highly relevant for Sigma-1 receptor affinity and Sirtuin modulation .[1][2]

  • N-Isopropyl Group: Introduces steric bulk to the amine.[1][2] This modification typically reduces Monoamine Oxidase (MAO) deamination rates compared to the primary amine, enhancing metabolic stability and blood-brain barrier (BBB) penetrability.[1][2]

Research Scope: This compound is best characterized not as a classic psychedelic, but as a Sigma-1 modulator or a cationic amphiphilic probe .[1][2] The following protocols prioritize these targets over 5-HT2A agonism.

Physicochemical Profiling (The Foundation)[1][2]

Before biological assays, the compound’s "druggability" must be established.[1][2] The N-isopropyl substitution significantly alters LogP compared to the parent benzylamine.[1][2]

Table 1: Predicted Physicochemical Properties
PropertyValue (Predicted)Significance
Molecular Weight ~239.31 g/mol Optimal for CNS penetration (<400).[1][2]
cLogP 2.1 – 2.4Moderate lipophilicity; ideal for membrane permeability.[1][2]
pKa (Basic) ~9.5Predominantly ionized (cationic) at physiological pH (7.4).[1][2]
TPSA ~40 ŲHigh potential for BBB crossing (Limit is usually <90 Ų).[1][2]

Primary Pharmacodynamics: Receptor Binding Assays[1][2]

Given the structural homology to known Sigma ligands and weak serotonin analogs, the screening cascade must prioritize Sigma-1 and Sigma-2 receptors, followed by a safety screen for hERG channels.[1][2]

Sigma-1 Receptor Radioligand Binding

Rationale: N-substituted benzylamines often exhibit nanomolar affinity for Sigma-1 receptors, which modulate calcium signaling and ER stress.[1][2]

Protocol:

  • Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing hSigma-1.[1][2]

  • Radioligand: -Pentazocine (2 nM).[1][2]

  • Non-specific Block: Haloperidol (10 µM).[1][2]

  • Incubation: 120 min at 25°C in 50 mM Tris-HCl (pH 7.4).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

  • Analysis: Scatchard plot to determine

    
     and 
    
    
    
    ; competition curves for
    
    
    .
5-HT2A Agonism Functional Screen (Safety/Activity)

Rationale: While the benzylamine linker usually abolishes psychedelic activity (which requires a phenethylamine ethyl spacer), the 3,4,5-trimethoxy pattern necessitates ruling out off-target hallucinogenic potential.[1][2]

Protocol (Calcium Flux):

  • Cell Line: CHO-K1 cells stably expressing human 5-HT2A.[1][2]

  • Dye Loading: Fluo-4 AM (calcium indicator).

  • Agonist Challenge: Apply compound (0.1 nM – 10 µM).

  • Readout: Measure fluorescence intensity (

    
    ) relative to 5-HT (Serotonin) control.
    
  • Success Criteria:

    
     efficacy indicates lack of hallucinogenic potency.[1][2]
    

Metabolic Stability & Safety (ADME-Tox)[1][2]

The N-isopropyl group is a strategic defense against oxidative deamination.[1][2] This hypothesis must be validated via microsomal stability assays.[1][2]

Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) in human liver microsomes (HLM).

Workflow:

  • Reaction Mix: 0.5 mg/mL HLM + 1 µM Test Compound.

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent ion depletion.[1][2]

hERG Inhibition (Cardiotoxicity Warning)

Rationale: Lipophilic amines with trimethoxy rings can act as Class III antiarrhythmics or unintended hERG blockers (causing QT prolongation).[1][2]

Automated Patch Clamp Protocol:

  • System: QPatch or Patchliner (CHO-hERG cells).[1][2]

  • Voltage Protocol: Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

  • Threshold:

    
     triggers a "Red Flag" for cardiac safety.[1][2]
    

Visualization of Experimental Logic

The following diagram illustrates the critical decision tree for characterizing this specific molecule, distinguishing it from its phenethylamine cousins.

G Start Compound: N-isopropyl-3,4,5-trimethoxybenzylamine PhysChem 1. PhysChem Profiling (LogP, pKa, Sol) Start->PhysChem Binding 2. Primary Binding Screen PhysChem->Binding Sigma Target A: Sigma-1 Receptor (Likely Hit) Binding->Sigma High Priority Serotonin Target B: 5-HT2A (Rule Out Psychedelic) Binding->Serotonin Safety Check Metabolism 3. Metabolic Stability (HLM Assay) Sigma->Metabolism If Ki < 100nM Serotonin->Metabolism If Inactive Deamination Pathway: N-Dealkylation (Monitor Acetone/Aldehyde) Metabolism->Deamination Safety 4. Safety Screen (hERG & HepG2) Metabolism->Safety

Figure 1: Preclinical characterization workflow prioritizing Sigma-1 affinity and metabolic validation of the N-isopropyl shield.[1][2]

Synthesis & Pathway Analysis[1][2][3]

Understanding the synthesis provides insight into potential impurities (e.g., dimer formation) that can skew in-vitro results.[1][2]

Synthesis Aldehyde 3,4,5-Trimethoxybenzaldehyde Imine Intermediate Imine (Schiff Base) Aldehyde->Imine + Amine - H2O Amine Isopropylamine Product Target Product: N-iPr-3,4,5-TMB Imine->Product RedAgent NaBH4 or STAB (Reduction) RedAgent->Product Reductive Amination

Figure 2: Reductive amination pathway.[1][2] Note: Incomplete reduction may leave imine impurities which are reactive in protein binding assays.[1][2]

References

  • Sigma Receptor Pharmacology : Maurice, T., & Su, T. P. (2009).[1][2] The sigma-1 receptor: targeting dysregulation of cellular energy metabolism.[1][2] Pharmacology & Therapeutics.[1][2] Link

  • Benzylamine SAR : Glennon, R. A., et al. (1994).[2] Binding of substituted benzylamines at sigma receptors.[2] Journal of Medicinal Chemistry. Link

  • Metabolic Stability Protocols : Di, L., & Kerns, E. H. (2015).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2] Link

  • hERG Screening Standards : Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[1][2] hERG potassium channels and cardiac arrhythmia.[1][2] Nature.[2] Link[1][2]

  • Parent Compound Utility : Gertz, M., et al. (2013).[1][2] A molecular mechanism for direct sirtuin activation by resveratrol and substituted benzylamines.[1][2] PLOS ONE. Link

Sources

Foundational

(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine receptor binding affinity studies

Topic: Pharmacological Characterization and Binding Affinity Protocols for (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine Document Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Medicinal C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Characterization and Binding Affinity Protocols for (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine Document Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists

Executive Summary

This technical guide outlines the rigorous methodology for synthesizing and profiling (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine (systematically referred to herein as N-isopropyl-3,4,5-trimethoxybenzylamine or IPTMB ).

IPTMB represents a structural hybrid between the psychoactive phenethylamine class (e.g., Mescaline) and the N-substituted benzylamines often utilized as structural probes in medicinal chemistry. While its structural analog N-isopropylbenzylamine is widely documented as a methamphetamine mimic, the addition of the 3,4,5-trimethoxy motif significantly alters its pharmacophore, shifting potential affinity toward 5-HT2A , Sigma-1 (


) , and Trace Amine-Associated Receptors (TAAR1) .

This document provides a self-validating framework for synthesizing the ligand and determining its equilibrium dissociation constant (


) via radioligand competition assays.

Chemical Identity and Structural Rationale

The target molecule functions as a lipophilic, secondary amine probe. The 3,4,5-trimethoxy substitution pattern is a classic "hallucinogenic" motif in phenethylamines, but the shortening of the alkyl chain (benzyl vs. phenethyl) typically reduces 5-HT2A agonist potency while potentially retaining affinity for Sigma receptors or acting as a monoamine transporter modulator.

  • IUPAC Name:

    
    -(3,4,5-trimethoxybenzyl)propan-2-amine
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 239.31 g/mol

  • Key Structural Features:

    • Electron-Rich Core: 3,4,5-trimethoxybenzene (Mescaline motif).

    • Linker: Methylene bridge (Benzylamine class).

    • N-Substituent: Isopropyl group (Increases lipophilicity and steric bulk, preventing MAO degradation).

Synthesis Protocol: Reductive Amination

To ensure assay validity, the ligand must be synthesized with >98% purity. The following reductive amination protocol is the industry standard for generating secondary benzylamines with high yield and minimal side products.

Reaction Pathway

The synthesis involves the condensation of 3,4,5-trimethoxybenzaldehyde with isopropylamine to form an imine intermediate, followed by in situ reduction using Sodium Borohydride (


).

SynthesisPathway Aldehyde 3,4,5-Trimethoxybenzaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine MeOH, Reflux (-H2O) Amine Isopropylamine Amine->Imine Product N-isopropyl-3,4,5- trimethoxybenzylamine (IPTMB) Imine->Product NaBH4 reduction 0°C to RT

Figure 1: One-pot reductive amination pathway for IPTMB synthesis.

Step-by-Step Methodology
  • Imine Formation: Dissolve 3,4,5-trimethoxybenzaldehyde (10 mmol) in anhydrous Methanol (MeOH, 30 mL). Add Isopropylamine (12 mmol) dropwise. Stir at reflux for 2 hours.

  • Reduction: Cool the solution to 0°C in an ice bath. Carefully add Sodium Borohydride (

    
    , 15 mmol) in small portions (exothermic).
    
  • Workup: Stir at Room Temperature (RT) for 12 hours. Quench with

    
     (50 mL). Extract with Dichloromethane (DCM, 3 x 30 mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Convert to Hydrochloride salt (
    
    
    
    ) using ethereal
    
    
    for stability during binding assays. Recrystallize from Ethanol/Ether.

Receptor Binding Affinity Protocols

The core objective is to determine the affinity (


) of IPTMB for the 5-HT2A  and Sigma-1  receptors. We utilize a Radioligand Competition Binding Assay .
Experimental Workflow

BindingAssay Prep Membrane Preparation (HEK293-5HT2A or Rat Brain) Incubation Competition Incubation (Membrane + Radioligand + IPTMB) Prep->Incubation Homogenize & Resuspend Filtration Rapid Vacuum Filtration (GF/B Filters + PEI) Incubation->Filtration Equilibrium Reached (60-90 min) Counting Liquid Scintillation Counting (LSC) Filtration->Counting Wash & Add Scintillant Analysis Data Analysis (Non-linear Regression) Counting->Analysis CPM to Ki Calculation

Figure 2: Radioligand competition binding assay workflow.

Target 1: Serotonin 5-HT2A Receptor

Rationale: To assess potential psychedelic or psychotomimetic activity similar to phenethylamines.

  • Source: Human recombinant 5-HT2A receptors expressed in HEK293 cells (or rat frontal cortex homogenate).

  • Radioligand:

    
    -Ketanserin (Specific Activity: 60-80 Ci/mmol).
    
  • Concentration: 1.0 nM (

    
     nM).
    
  • Non-Specific Binding (NSB): Defined using 10

    
    M Methysergide or Mianserin.
    
  • Assay Buffer: 50 mM Tris-HCl, 5 mM

    
    , pH 7.4.
    
  • Incubation: 60 minutes at 37°C.

Target 2: Sigma-1 Receptor ( )

Rationale: N-alkylated benzylamines frequently exhibit high affinity for


, which modulates calcium signaling and neurotransmitter release.
  • Source: Guinea pig brain membrane homogenates.

  • Radioligand:

    
    -Pentazocine.
    
  • Concentration: 2.0 nM.

  • Non-Specific Binding (NSB): Defined using 10

    
    M Haloperidol.
    
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Incubation: 120 minutes at 25°C (RT).

Data Acquisition and Analysis

Competition Isotherm Generation
  • Prepare serial dilutions of IPTMB (

    
     M to 
    
    
    
    M).
  • Perform assay in triplicate for each concentration.

  • Measure radioactivity (CPM) via Liquid Scintillation Counting.

Calculations

The raw CPM data must be converted to specific binding and fitted to a one-site competition model.

1. Percent Specific Binding:



2. IC50 Determination: Use non-linear regression (e.g., GraphPad Prism) to fit the data to the Hill equation:



3. Ki Calculation (Cheng-Prusoff Equation): To normalize for radioligand concentration, convert


 to the inhibition constant (

):

  • 
     = Concentration of radioligand used in the assay.
    
  • 
     = Dissociation constant of the radioligand (experimentally determined via saturation binding).
    

Interpretation of Results

Ki Value RangeClassificationBiological Implication
< 10 nM High AffinityLikely primary mechanism of action. Potential for therapeutic or toxic effects at low doses.
10 - 100 nM Moderate AffinityPhysiologically relevant; likely contributes to the pharmacological profile.
100 - 1000 nM Low AffinityWeak interaction; high doses required for occupancy.
> 1000 nM NegligibleUnlikely to be a relevant target.
  • Expected Outcome for IPTMB: Based on SAR of related trimethoxybenzylamines, expect moderate-to-high affinity for Sigma-1 and low-to-moderate affinity for 5-HT2A (significantly lower than Mescaline due to the shortened alkyl chain).

References

  • Glennon, R. A., et al. (1994). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of 5-HT1A selectivity. Journal of Medicinal Chemistry.

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists.[1] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 18638-99-8, 3,4,5-Trimethoxybenzylamine (Parent Structure).

Sources

Exploratory

Technical Guide: Solubility and Stability of N-Isopropyl-3,4,5-trimethoxybenzylamine

This guide details the solubility, stability, and physicochemical profile of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine , systematically referred to as N-Isopropyl-3,4,5-trimethoxybenzylamine .[1] [1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility, stability, and physicochemical profile of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine , systematically referred to as N-Isopropyl-3,4,5-trimethoxybenzylamine .[1]

[1]

Executive Summary

N-Isopropyl-3,4,5-trimethoxybenzylamine is a secondary benzylamine derivative characterized by a lipophilic 3,4,5-trimethoxyphenyl core and a sterically hindering isopropyl group.[1] Primarily utilized as a specialized intermediate in the synthesis of pharmaceutical alkaloids and potentially appearing as a structural isomer in forensic analysis, its handling requires precise control over pH and oxidative exposure.

Key Technical Findings:

  • Physical State: The free base exists as a viscous, pale-yellow oil, while the hydrochloride salt forms a stable, white crystalline solid.[1]

  • Solubility: Exhibits a pH-dependent solubility profile; the free base is highly soluble in non-polar organics (DCM, Toluene), whereas the salt form is highly soluble in water and ethanol.[1]

  • Stability: Chemically stable against hydrolysis but susceptible to N-oxidation and benzylic oxidation under accelerated stress (high O₂, UV light).[1]

Physicochemical Characterization

Understanding the fundamental physicochemical constants is prerequisite to designing solubility and stability protocols.[1]

Chemical Identity
ParameterDetail
IUPAC Name N-(3,4,5-Trimethoxybenzyl)propan-2-amine
Common Synonyms N-Isopropyl-3,4,5-trimethoxybenzylamine; 3,4,5-TriMeO-N-iPr-benzylamine
Molecular Formula C₁₃H₂₁NO₃
Molecular Weight 239.31 g/mol
CAS Number Not widely listed (Analog: 102-97-6 for N-Isopropylbenzylamine)
SMILES COC1=CC(=CC(=C1OC)OC)CNC(C)C
Calculated & Predicted Properties

Values derived from Structure-Activity Relationship (SAR) analysis of N-isopropylbenzylamine and 3,4,5-trimethoxybenzaldehyde analogs.

PropertyValue (Predicted)Causality / Implication
pKa (Base) 9.6 ± 0.3The secondary amine is basic.[1] It will be >99% protonated at physiological pH (7.4), driving high aqueous solubility in acidic media.
LogP (Octanol/Water) 2.1 – 2.4Moderate lipophilicity.[1] The trimethoxy group adds polar surface area but the isopropyl/benzyl scaffold maintains organic compatibility.[1]
Polar Surface Area (PSA) ~40 ŲIndicates good membrane permeability; relevant for biological assay design.[1]
Melting Point (HCl Salt) 185 – 195 °CHigh lattice energy of the salt form ensures solid-state stability compared to the oil free base.[1]

Solubility Profile

The solubility of N-Isopropyl-3,4,5-trimethoxybenzylamine is governed by the ionization state of the secondary amine nitrogen.[1]

Aqueous Solubility vs. pH

The compound behaves as a typical weak base.[1]

  • pH < 8.0: High solubility (>50 mg/mL) due to formation of the cationic ammonium species (

    
    ).[1]
    
  • pH > 10.0: Drastic drop in solubility (<1 mg/mL) as the neutral free base precipitates/oils out.[1]

Solvent Compatibility Matrix
Solvent ClassSolventSolubility (Free Base)Solubility (HCl Salt)Application
Protics WaterInsoluble (<0.1 mg/mL)High (>100 mg/mL) Stock solutions (Salt)
EthanolMiscibleModerate (20-50 mg/mL)Crystallization
Chlorinated DichloromethaneMiscible Low (<5 mg/mL)Extraction / Work-up
Ethers Diethyl EtherMiscibleInsolubleWashing impurities
Hydrocarbons Hexanes/HeptaneModerateInsolublePrecipitation of salt
Experimental Protocol: Saturation Solubility Determination

Objective: Determine thermodynamic solubility in PBS (pH 7.4).

  • Preparation: Add excess compound (approx. 20 mg) to 2 mL of phosphate-buffered saline (pH 7.4) in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours (Orbit shaker, 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

  • Quantification: Analyze the filtrate via HPLC-UV (280 nm) against a standard curve.

  • pH Check: Measure the final pH of the supernatant to ensure buffering capacity was maintained.

Stability Assessment

Degradation Pathways

While the core structure is robust, specific stress conditions can induce degradation.

Graphviz Diagram: Degradation Pathways

Degradation cluster_legend Legend Parent N-Isopropyl-3,4,5- trimethoxybenzylamine NOxide N-Oxide Impurity (Oxidative Stress) Parent->NOxide H₂O₂ / Peroxides BenzAld 3,4,5-Trimethoxy- benzaldehyde (Benzylic Oxidation) Parent->BenzAld O₂ / UV Light (Radical Mechanism) Dealk Demethylated Analogues (Strong Acid/Heat) Parent->Dealk HI / BBr₃ (Chemical Cleavage) key Blue: Parent | Red: Primary Degradant | Yellow: Secondary Degradant

Caption: Primary degradation pathways include N-oxidation under peroxide stress and benzylic oxidation upon prolonged air/UV exposure.[1]

Stability Under Stress Conditions
Stress ConditionStability RatingObservationRecommendation
Hydrolysis (pH 1-13) Stable No amide/ester bonds to cleave.[1]Compatible with aqueous formulations.[1][2]
Oxidation (H₂O₂) Labile Formation of N-oxide and potential C-N bond cleavage.[1]Use antioxidants (e.g., Ascorbic acid) if in solution.
Thermal (Solid, 60°C) Stable HCl salt is thermally stable. Free base may darken (oxidation).[1][3]Store salt form at RT or 4°C.
Photostability Sensitive Electron-rich aromatic rings can undergo photo-oxidation.[1]Store in amber vials.

Analytical Methods (HPLC)[1]

To monitor stability, a stability-indicating HPLC method is required to separate the parent from potential benzaldehyde degradation products.[1]

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm (characteristic absorption of the trimethoxybenzyl moiety).[1]

  • Retention Time:

    • 3,4,5-Trimethoxybenzaldehyde (Degradant): ~4.5 min (Less polar).

    • N-Isopropyl-3,4,5-trimethoxybenzylamine: ~3.2 min (Elutes earlier due to amine polarity at acidic pH).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66024, N-Isopropylbenzylamine. Retrieved from [Link]

  • Wikipedia. 3,4,5-Trimethoxybenzaldehyde.[1][4] Retrieved from [Link][1][3][5][4][6]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine

-Isopropyl-3,4,5-trimethoxybenzylamine Abstract & Scope This application note details a robust, scalable protocol for the synthesis of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine (systematically -isopropyl-3,4,5-t...

Author: BenchChem Technical Support Team. Date: February 2026


-Isopropyl-3,4,5-trimethoxybenzylamine

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine (systematically


-isopropyl-3,4,5-trimethoxybenzylamine). This secondary amine is a valuable intermediate in medicinal chemistry, serving as a structural motif in the development of calcium channel blockers and alkaloid analogs.

The protocol utilizes a two-step, one-pot reductive amination strategy. Unlike direct alkylation, which suffers from poly-alkylation side products, this method ensures high selectivity for the secondary amine by proceeding through an imine (Schiff base) intermediate, followed by reduction with Sodium Borohydride (


).

Scientific Principles & Reaction Design

Retrosynthetic Analysis

The target molecule is disconnected at the benzylic C-N bond. The most reliable forward synthesis involves the condensation of 3,4,5-trimethoxybenzaldehyde with isopropylamine (2-aminopropane).

Mechanistic Pathway
  • Imine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde. Water is eliminated to form the imine (

    
    -isopropyl-3,4,5-trimethoxyphenylmethanimine).
    
    • Optimization: Methanol (MeOH) is selected as the solvent because it facilitates proton transfer and solubilizes both polar and non-polar species.

  • Reduction: The imine is reduced to the amine using Sodium Borohydride (

    
    ).[1][2][3][4][5]
    
    • Selectivity:

      
       is added after imine formation is complete.[2] While Sodium Triacetoxyborohydride (STAB) allows for simultaneous addition, 
      
      
      
      is more cost-effective and sufficiently selective when the "pre-formation" method is used.
Reaction Scheme

ReactionScheme Aldehyde 3,4,5-Trimethoxybenzaldehyde (C10H12O4) Imine Intermediate Imine (Schiff Base) Aldehyde->Imine + Amine MeOH, Reflux/Stir Amine Isopropylamine (C3H9N) Amine->Imine Product Target Amine (Free Base) Imine->Product + NaBH4 Reduction

Caption: Sequential condensation and reduction pathway avoiding over-alkylation.

Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
3,4,5-Trimethoxybenzaldehyde 196.201.0Limiting Reagent
Isopropylamine 59.111.2Nucleophile (Excess drives equilibrium)
Methanol (Anhydrous) 32.04SolventReaction Medium (0.5 M conc.)
Sodium Borohydride (

)
37.831.5Reducing Agent
HCl (conc.) 36.46N/AFor Workup/Salt Formation
Step-by-Step Methodology
Phase 1: Imine Formation (The Condensation)
  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a drying tube (calcium chloride or Drierite) to exclude atmospheric moisture.

  • Dissolution: Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 equiv) in anhydrous Methanol (approx. 10 mL per gram of aldehyde).

  • Amine Addition: Add Isopropylamine (1.2 equiv) dropwise to the stirring aldehyde solution.

    • Observation: A slight exotherm or color change (often yellowing) indicates Schiff base formation.

  • Reaction: Stir the mixture at Room Temperature (RT) for 2–4 hours.

    • Process Control: Monitor by TLC (Silica, 30% EtOAc/Hexane). The aldehyde spot should disappear, replaced by a less polar imine spot. Note: Imines can hydrolyze on silica; run TLC quickly.

Phase 2: Reduction[6]
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Hydride Addition: Carefully add Sodium Borohydride (

    
    )  (1.5 equiv) in small portions over 20 minutes.
    
    • Safety Critical: This step generates hydrogen gas (

      
      ). Ensure good ventilation.[7] Do not seal the vessel.
      
  • Completion: Allow the mixture to warm to RT and stir for an additional 2 hours.

Phase 3: Workup & Purification (Acid-Base Extraction)

This specific workup ensures the removal of neutral impurities (unreacted aldehyde) and isolation of the pure amine.

  • Quench: Evaporate most of the Methanol under reduced pressure (Rotavap). Resuspend the residue in water.

  • Acidification: Add 1M HCl until pH < 2.

    • Logic: This converts the amine to its water-soluble hydrochloride salt (

      
      ). Neutrals remain organic.
      
  • Wash: Extract the aqueous acidic layer with Dichloromethane (DCM) or Ethyl Acetate (

    
    ).
    
    • Discard Organics: These contain unreacted aldehyde or non-basic impurities.

  • Basification: Cool the aqueous layer and slowly add 2M NaOH (or

    
    ) until pH > 12.
    
    • Logic: This liberates the free base amine, which will oil out of the solution.

  • Extraction: Extract the basic aqueous layer with DCM (

    
    ).
    
  • Drying: Combine organic layers, dry over anhydrous

    
     or 
    
    
    
    , filter, and evaporate to yield the crude free base oil .
Phase 4: Hydrochlorid Salt Formation (Recommended)

The free base is likely an oil and prone to oxidation. The HCl salt is a stable solid.

  • Dissolve the free base in a minimum amount of dry Diethyl Ether or Isopropanol.

  • Add HCl (gas) or a solution of HCl in Dioxane/Ether dropwise.

  • Filter the white precipitate, wash with cold ether, and dry under vacuum.

Process Workflow Visualization

WorkupFlow ReactionMix Crude Reaction Mixture (MeOH, Amine, Borate salts) Evap Evaporate MeOH Add Water ReactionMix->Evap Acidify Acidify (pH < 2) with HCl Evap->Acidify Wash Wash with DCM (Remove Neutrals) Acidify->Wash Sep1 Phase Separation Wash->Sep1 OrgWaste Organic Layer (Waste/Aldehyde) Sep1->OrgWaste AqAcid Aqueous Layer (Amine Salt) Sep1->AqAcid Basify Basify (pH > 12) with NaOH AqAcid->Basify Extract Extract into DCM Basify->Extract Dry Dry (MgSO4) & Evaporate Extract->Dry Final Pure N-isopropyl-3,4,5-trimethoxybenzylamine Dry->Final

Caption: Acid-Base extraction workflow for high-purity isolation of the target amine.

Validation & Quality Control

To ensure the protocol was successful, the following analytical signatures must be verified.

TechniqueExpected SignatureInterpretation
Appearance Colorless/Pale Yellow Oil (Free Base) or White Solid (HCl Salt)Dark color indicates oxidation.
IR Spectroscopy ~3300

(N-H stretch, weak)
Absence of C=O stretch (~1680

) confirms aldehyde consumption.

H NMR
Doublet (~1.1 ppm, 6H, Isopropyl

); Singlet (~3.8 ppm, 9H,

)
Diagnostic isopropyl methyls and trimethoxy pattern.
Mass Spec [M+H]

= 240.15 m/z
Confirms molecular weight.
Troubleshooting
  • Low Yield: Ensure the imine formation step runs long enough. If the aldehyde is unreactive, add activated molecular sieves (3Å or 4Å) to the methanol solution to scavenge water and drive equilibrium.

  • Emulsions: During workup, if an emulsion forms between DCM and water, add brine (saturated NaCl) to break it.

Safety & Hazards

  • Isopropylamine: Highly flammable and corrosive. Use in a fume hood.

  • Sodium Borohydride: Reacts with water/acid to release flammable hydrogen gas. Quench slowly.

  • Toxicology: While this specific compound is a research chemical, benzylamines can be biologically active. Handle with standard Good Laboratory Practice (GLP) (Gloves, Goggles, Lab Coat).

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic addition to the carbonyl group). Link

  • PubChem. (n.d.). "3,4,5-Trimethoxybenzylamine Compound Summary." National Library of Medicine. Link

Sources

Application

Application Note: Synthesis of N-Isopropyl-3,4,5-trimethoxybenzylamine via Reductive Amination

The following Application Note details the synthesis of N-isopropyl-3,4,5-trimethoxybenzylamine (systematically named (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine ). This protocol is designed for professional labor...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note details the synthesis of N-isopropyl-3,4,5-trimethoxybenzylamine (systematically named (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine ). This protocol is designed for professional laboratory settings and focuses on the reductive amination pathway, which offers high selectivity and yield compared to direct alkylation methods.

Introduction & Chemical Context

The target compound, N-isopropyl-3,4,5-trimethoxybenzylamine , is a secondary amine featuring a sterically hindered isopropyl group and an electron-rich 3,4,5-trimethoxybenzyl moiety. Structurally, it belongs to the class of N-alkylbenzylamines. These scaffolds are frequently utilized in medicinal chemistry as versatile building blocks for constructing larger bioactive molecules or as ligands in organometallic catalysis.

While structurally related to the phenethylamine class (e.g., mescaline), this compound possesses a benzylamine core (one carbon linker between the ring and nitrogen), which is distinct chemically and pharmacologically. The synthesis described below utilizes 3,4,5-trimethoxybenzaldehyde as the starting material.

Key Synthetic Strategy: We will employ a one-pot reductive amination . This involves the condensation of 3,4,5-trimethoxybenzaldehyde with isopropylamine to form an imine (Schiff base) intermediate, followed by in situ reduction to the amine. This method minimizes the formation of over-alkylated byproducts (tertiary amines) common in direct alkylation.

Reaction Mechanism & Pathway

The synthesis proceeds in two distinct mechanistic stages within the same reaction vessel:

  • Imine Formation: Nucleophilic attack of isopropylamine on the aldehyde carbonyl, followed by dehydration.

  • Reduction: Hydride transfer to the imine carbon, locking the structure into the secondary amine.

ReductiveAmination cluster_conditions Reaction Conditions Aldehyde 3,4,5-Trimethoxybenzaldehyde (Electrophile) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine Condensation (-H2O) Amine Isopropylamine (Nucleophile) Amine->Imine Product N-Isopropyl-3,4,5- trimethoxybenzylamine Imine->Product Reduction RedAgent NaBH4 (Reducing Agent) RedAgent->Product Cond Solvent: Methanol (MeOH) Temp: 0°C to RT Time: 2-4 Hours

Figure 1: Reaction pathway for the reductive amination of 3,4,5-trimethoxybenzaldehyde.

Experimental Protocol

Safety Precaution: This procedure must be performed in a functioning fume hood. Isopropylamine is volatile and corrosive. Sodium borohydride releases hydrogen gas; ensure no open flames or ignition sources are present. Wear appropriate PPE (gloves, goggles, lab coat).

Reagents and Stoichiometry
ReagentMW ( g/mol )EquivalentsRole
3,4,5-Trimethoxybenzaldehyde 196.201.0Starting Material
Isopropylamine 59.111.2 - 1.5Amine Source
Methanol (MeOH) 32.04SolventReaction Medium
Sodium Borohydride (NaBH₄) 37.831.5Reducing Agent
Magnesium Sulfate (MgSO₄) 120.37OptionalDesiccant (Imine formation)
Step-by-Step Methodology
  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-trimethoxybenzaldehyde (10 mmol, 1.96 g) in anhydrous Methanol (20 mL).

    • Add Isopropylamine (12 mmol, ~1.0 mL) dropwise to the stirring solution.

    • Optional: Add anhydrous MgSO₄ (2 g) to absorb water generated during imine formation, driving the equilibrium forward.

    • Stir the mixture at room temperature (RT) for 1–2 hours. Monitoring by TLC (Thin Layer Chromatography) should show the disappearance of the aldehyde spot.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Carefully add Sodium Borohydride (NaBH₄) (15 mmol, 0.57 g) in small portions over 15 minutes. Note: Gas evolution (H₂) will occur.

    • Remove the ice bath and allow the mixture to warm to RT. Stir for an additional 1–2 hours.

  • Quenching and Workup:

    • Quench the reaction by adding water (20 mL) or dilute HCl (carefully, to destroy excess hydride).

    • Evaporate the methanol under reduced pressure (rotary evaporator).

    • Acid-Base Extraction (Purification):

      • Dissolve the residue in dilute HCl (pH ~2) and wash with Dichloromethane (DCM) or Ethyl Acetate to remove non-basic impurities (unreacted aldehyde). Discard the organic layer.

      • Basify the aqueous layer with NaOH solution (10-20%) until pH > 12. The product (amine) will separate as an oil or precipitate.

      • Extract the aqueous layer with DCM (3 x 20 mL).

      • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Isolation:

    • The resulting oil is the crude N-isopropyl-3,4,5-trimethoxybenzylamine .

    • For high purity, convert to the hydrochloride salt by dissolving in dry ether and bubbling dry HCl gas, or adding ethereal HCl. The salt can be recrystallized from isopropanol/ethanol.

Characterization & Validation

To ensure trust in the synthesized material, the following analytical signatures should be verified:

  • Physical State: The free base is typically a pale yellow or colorless oil; the HCl salt is a white crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz) Expectations:

    • Aromatic Protons: Singlet around δ 6.5–6.6 ppm (2H, symmetric on the trimethoxy ring).

    • Methoxy Groups: Two singlets. One large singlet at δ ~3.85 ppm (6H, meta-OCH₃) and one singlet at δ ~3.80 ppm (3H, para-OCH₃).

    • Benzylic CH₂: Singlet at δ ~3.7 ppm (2H).

    • Isopropyl CH: Septet at δ ~2.8–2.9 ppm (1H).[1]

    • Isopropyl CH₃: Doublet at δ ~1.1 ppm (6H).

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ peak at m/z ~240.16.

References

  • ChemicalBook. (2024). N-Isopropylbenzylamine synthesis and uses.[2][3] Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
  • BenchChem. (2025). 3,4,5-Trimethoxybenzaldehyde Application Notes. Retrieved from

  • PubChem. (n.d.). Compound Summary: 3,4,5-Trimethoxybenzylamine.[4] Retrieved from

Sources

Method

Using (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine as a research chemical tool

As a Senior Application Scientist, this guide provides a comprehensive framework for the investigation of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine as a research chemical tool. Given that this specific molecule...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the investigation of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine as a research chemical tool. Given that this specific molecule is not extensively characterized in published literature, this document establishes a robust research plan based on the well-understood principles of its structural class—the phenethylamines—and its close analogy to the classic psychedelic, mescaline.

The protocols and mechanistic insights presented herein are derived from established methodologies for characterizing serotonergic compounds, ensuring a scientifically rigorous approach to elucidating the pharmacological profile of this novel agent.

Introduction and Chemical Profile

(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine is a substituted phenethylamine. Its core structure consists of a phenyl ring with methoxy groups at the 3, 4, and 5 positions, identical to mescaline (3,4,5-trimethoxyphenethylamine)[1][2]. The defining feature of this compound is the N-isopropyl group attached to the amine, which differentiates it from the primary amine of mescaline. This N-alkylation is a common modification in phenethylamine chemistry and is known to significantly influence pharmacological activity[3].

The primary hypothesis is that this compound, like other psychedelic phenethylamines, will act as an agonist at the serotonin 2A receptor (5-HT₂AR)[4][5]. The N-isopropyl substitution may alter its potency, efficacy, and selectivity for the 5-HT₂A receptor compared to mescaline. This guide outlines the necessary steps to synthesize, characterize, and validate the use of this compound as a tool for neuropsychopharmacological research.

Table 1: Chemical and Physical Properties (Note: As this is a novel compound, some properties are estimated based on its structure and comparison to similar molecules.)

PropertyValueSource / Method
IUPAC Name (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amineNomenclature
Molecular Formula C₁₃H₂₁NO₃Calculation
Molecular Weight 239.31 g/mol Calculation
Predicted LogP 2.1 - 2.5Cheminformatics
Predicted pKa (basic) 10.0 - 10.5Cheminformatics
Appearance Predicted to be an oil or low-melting solidAnalogy
Solubility Soluble in methanol, ethanol, DMSO, DMFAnalogy[6]

Proposed Chemical Synthesis

A plausible and efficient method for the synthesis of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine is through the reductive amination of 3,4,5-trimethoxybenzaldehyde with isopropylamine. This is a standard and widely used reaction in medicinal chemistry for the formation of secondary amines.

G A 3,4,5-Trimethoxybenzaldehyde C Imine Intermediate A->C + B Isopropylamine B->C E (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine C->E + D Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄) D->E

Figure 1: Proposed synthetic workflow via reductive amination.
Protocol: Reductive Amination
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add isopropylamine (1.5 eq) to the solution. If desired, a mild acid catalyst like acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture. This agent is preferred for its mildness and selectivity for imines over aldehydes.

  • Reaction Monitoring: Stir the reaction overnight at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Predicted Mechanism of Action: 5-HT₂A Receptor Agonism

The primary molecular target for classic psychedelic phenethylamines is the 5-HT₂A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR)[4][5][7]. Agonism at this receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade leads to an increase in intracellular calcium ([Ca²⁺]i) and the activation of Protein Kinase C (PKC)[8][9].

G cluster_0 Cell Membrane cluster_1 Intracellular Space Compound (Propan-2-yl)[(3,4,5-trimethoxy- phenyl)methyl]amine Receptor 5-HT₂A Receptor Compound->Receptor Binds G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_Release->Downstream PKC->Downstream G A Seed HEK293 cells stably expressing 5-HT₂AR in 96-well plate B Incubate cells for 24 hours A->B C Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520) B->C D Incubate for 30-60 min at 37°C C->D E Place plate in a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation) D->E F Add test compound at various concentrations E->F G Measure fluorescence intensity kinetically over 2-3 minutes F->G H Analyze data: Plot dose-response curve and calculate EC₅₀ G->H

Figure 3: Workflow for the calcium mobilization assay.
Protocol: Calcium Mobilization Assay
  • Cell Culture: Culture HEK293 or CHO cells stably expressing the human 5-HT₂A receptor in appropriate media. Seed cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.[10]

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) and probenecid (to prevent dye extrusion) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Incubation: Remove the culture medium from the cells and add the dye loading buffer. Incubate the plate for 30-60 minutes at 37°C in the dark.[10]

  • Compound Preparation: Prepare serial dilutions of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine and a reference agonist (e.g., serotonin or DOI) in HBSS/HEPES buffer.

  • Fluorescence Measurement: Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation, or Opera Phenix).[11] Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Compound Addition: The instrument will automatically add the compound solutions to the wells while continuously recording the fluorescence signal.

  • Data Acquisition: Record fluorescence intensity for 120-180 seconds post-addition to capture the peak response and subsequent decay.[12]

  • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Plot the peak ΔF against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Table 2: Hypothetical In Vitro Functional Data

Compound5-HT₂AR EC₅₀ (nM)5-HT₂AR Eₘₐₓ (% of Serotonin)
Serotonin (Reference)15100%
Mescaline800 - 500080-100%
(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine 100 - 50085-105%

(Values for the test compound are hypothetical and serve as an example of expected results. Actual results must be determined experimentally.)

Application Note 2: In Vivo Target Engagement

The head-twitch response (HTR) in mice is a well-validated behavioral proxy for 5-HT₂A receptor activation and is considered a preclinical model of hallucinogenic potential.[13][14][15] A positive result in this assay would provide strong evidence of in vivo target engagement.

G A Acclimate C57BL/6J mice to individual observation chambers B Administer vehicle or test compound (i.p. or s.c.) at various doses A->B D Place mouse back into observation chamber B->D C For antagonist studies, pre-treat with a 5-HT₂AR antagonist (e.g., Ketanserin) C->B Pre-treatment (optional) E Record behavior for 30-60 minutes (manually or via video) D->E F Count the number of head-twitches (rapid, rotational head movements) E->F G Analyze data: Plot dose-response curve for HTR counts F->G

Figure 4: Workflow for the mouse head-twitch response (HTR) assay.
Protocol: Head-Twitch Response (HTR) Assay
  • Animals: Use male C57BL/6J mice, as this strain is commonly used and shows a robust HTR.[13]

  • Habituation: Habituate the mice to the testing environment (e.g., a clean, standard mouse cage or a cylindrical observation chamber) for at least 30 minutes before drug administration.[16]

  • Drug Administration: Administer (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A typical dose range to explore for novel phenethylamines would be 0.1 to 30 mg/kg. Include a vehicle control group (e.g., saline).

  • Observation: Immediately after injection, place the mouse back into the observation chamber. The observation period typically begins 5-10 minutes post-injection and lasts for 30-60 minutes.[17]

  • Scoring: An observer, blind to the experimental conditions, should count the number of head-twitches. A head-twitch is defined as a rapid, spasmodic, rotational movement of the head that is not associated with grooming or general exploratory behavior.[14] Alternatively, video recording and later analysis can be used.

  • Confirmation (Antagonist Study): To confirm that the HTR is mediated by the 5-HT₂A receptor, a separate cohort of animals can be pre-treated with a selective 5-HT₂A antagonist (e.g., ketanserin or M100907) before administering the test compound. A significant reduction in HTR counts would confirm the mechanism.

  • Data Analysis: Analyze the data using a one-way ANOVA followed by post-hoc tests to compare dose groups to the vehicle control. Plot the mean number of head-twitches as a function of dose.

Table 3: Hypothetical In Vivo HTR Data

Treatment Group (mg/kg, i.p.)Mean Head-Twitches (± SEM) over 30 min
Vehicle1.2 ± 0.4
DOI (1.0) (Positive Control)45.5 ± 5.1
Test Compound (1.0)15.3 ± 3.2
Test Compound (3.0)38.1 ± 4.5
Test Compound (10.0)55.7 ± 6.8
Ketanserin + Test Cmpd (10.0)3.5 ± 1.1

(Values are hypothetical and serve as an example of expected results. Actual results must be determined experimentally.)

Conclusion and Future Directions

This guide provides a foundational strategy for the initial characterization of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine. The proposed synthesis, in vitro, and in vivo protocols will establish its primary mechanism of action and functional potency. Positive results from these studies would warrant further investigation, including:

  • Receptor Binding Assays: To determine the binding affinity (Ki) at the 5-HT₂A receptor and a panel of other CNS targets to establish selectivity.[18]

  • Biased Agonism Studies: Investigating whether the compound preferentially activates G-protein versus β-arrestin pathways, which may correlate with different behavioral outcomes.

  • Advanced Behavioral Models: Exploring its effects in models of depression, anxiety, or cognitive flexibility to assess potential therapeutic applications.[19][20]

  • In Vivo Neurochemistry: Using techniques like microdialysis to measure changes in neurotransmitter levels in key brain regions.[19]

By following this structured, hypothesis-driven approach, researchers can effectively elucidate the pharmacological profile of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine and determine its value as a novel tool for probing the serotonergic system.

References

  • Pottie, E., & Stove, C. P. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • Zhang, Y., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PLoS ONE, 10(3), e0120682. [Link]

  • Charles River Laboratories. (n.d.). Psychedelic Studies. Retrieved from [Link]

  • Clayton, J., & Banks, P. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Agilent Technologies, Inc. Application Note. [Link]

  • Tovey, S. C., & Taylor, C. W. (2013). Using calcium imaging as a readout of GPCR activation. Methods in Molecular Biology, 998, 121-140. [Link]

  • Tovey, S. C., & Taylor, C. W. (2013). Using Calcium Imaging as a Readout of GPCR Activation. Springer Nature Experiments. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727-739. [Link]

  • Sar-Sorrino, S., et al. (2024). Animal models in psychedelic research – Tripping over translation. bioRxiv. [Link]

  • Pottie, E., & Stove, C. P. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR. ResearchGate. [Link]

  • Ferreira, D. M., et al. (2023). The Psychedelic Revolution Will Require Human-Relevant Models. Cambridge Quarterly of Healthcare Ethics, 32(4), 489-495. [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Kim, J., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459-468. [Link]

  • Nichols, D. E. (2023). Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ResearchGate. [Link]

  • Wang, S., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-184. [Link]

  • Transpharmation. (2022). Long term and delayed effects of psychedelics in preclinical models. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Head-twitch response – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Head-twitch response. Retrieved from [Link]

  • Varghese, M., et al. (2021). Models of psychedelic drug action: modulation of cortical-subcortical circuits. Neuropsychopharmacology, 46(1), 35-46. [Link]

  • Halberstadt, A. L. (2015). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropharmacology, 99, 15-22. [Link]

  • Wang, S., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. [Link]

  • Wesołowska, A., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080. [Link]

  • Sungkyunkwan University. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. [Link]

  • Fantegrossi, W. E., et al. (2008). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Psychopharmacology, 197(4), 527-540. [Link]

  • Shulgin, A. & Shulgin, A. (1991). #96 M; mescaline; 3,4,5-trimethoxyphenethylamine. PiHKAL: A Chemical Love Story. [Link]

  • Wikipedia. (n.d.). 3,4,5-Trimethoxyphenoxyethylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4,5-Trimethoxyamphetamine. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. Retrieved from [Link]

  • Wikipedia. (n.d.). Mescaline. Retrieved from [Link]

  • Erowid. (n.d.). Mescaline - The Chemistry of the Plant Phenethylamine. Retrieved from [Link]

  • Luethi, D., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 9, 117. [Link]

  • Proença, M. F., et al. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Polymers, 16(4), 481. [Link]

Sources

Application

Application Notes &amp; Protocols for the Administration of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine in Animal Models

Prepared by: Gemini, Senior Application Scientist Introduction and Scientific Context The compound (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine belongs to a class of molecules characterized by the 3,4,5-trimethoxyp...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Scientific Context

The compound (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine belongs to a class of molecules characterized by the 3,4,5-trimethoxyphenyl moiety. This structural motif is a key pharmacophore in various biologically active compounds, including the naturally occurring psychedelic mescaline (3,4,5-trimethoxyphenethylamine) and its amphetamine analogue, TMA.[1][2] The biological activity of such compounds is intrinsically linked to their bioavailability and pharmacokinetic profile, which are critically influenced by the route of administration.

While specific pharmacokinetic data for (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine is not extensively documented in public literature, the principles governing the administration of novel small molecules in preclinical animal models are well-established. The choice of an administration route is a pivotal decision in experimental design, directly impacting drug absorption, distribution, metabolism, and excretion (ADME), and ultimately, the observed pharmacodynamic effects.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals. It details standardized, field-proven protocols for the most common and relevant administration routes in rodent models (mice and rats). The focus is not merely on the procedural steps but on the underlying scientific rationale, ensuring that experimental choices are both technically sound and contextually appropriate for the research objectives.

Strategic Selection of an Administration Route

The optimal administration route is dictated by the scientific question being addressed. Key factors include the desired speed of onset, duration of action, target exposure level (systemic vs. local), and the physicochemical properties of the test article (e.g., solubility, pH). A logical decision-making process is essential for generating reliable and reproducible data.[3]

Causality Behind Route Selection:
  • Systemic vs. Localized Effect: For assessing systemic toxicity or efficacy, routes ensuring high bioavailability like intravenous (IV) or intraperitoneal (IP) are preferred. For localized effects, direct administration to the target tissue would be chosen.

  • Rate of Absorption & Onset of Action: The IV route provides immediate and complete systemic exposure, bypassing absorption entirely.[3][4] IP and intramuscular (IM) injections offer rapid absorption, while subcutaneous (SC) and oral (PO) routes typically result in slower, more sustained absorption.[3][5]

  • Metabolic Considerations (First-Pass Effect): Oral administration subjects the compound to gastrointestinal and hepatic first-pass metabolism, which can significantly reduce the concentration of the parent drug reaching systemic circulation.[6] Parenteral routes (IV, IP, SC, IM) largely avoid this effect.[6]

  • Compound Properties: The formulation vehicle is critical. The pH, tonicity, and viscosity of the solution must be considered to minimize tissue irritation, especially for IP and SC routes.[7] The order of tolerance for varying pH is generally oral > intravenous > intramuscular > subcutaneous > intraperitoneal.[7]

The following diagram illustrates a decision-making workflow for selecting the appropriate administration route based on common research goals.

RouteSelection Start Start: Define Experimental Goal Goal_PK Pharmacokinetic (PK) Study? Start->Goal_PK Goal_PD Pharmacodynamic (PD) / Efficacy / Toxicity Study? Start->Goal_PD PK_Abs Assess Absolute Bioavailability? Goal_PK->PK_Abs PD_Rapid Rapid Onset Required? Goal_PD->PD_Rapid PD_Sustained Sustained Exposure Required? Goal_PD->PD_Sustained PD_Oral Simulate Human Oral Dosing? Goal_PD->PD_Oral Route_IV Use Intravenous (IV) Route PK_Abs->Route_IV Yes (as reference) Route_PO Use Oral (PO) Gavage Route PK_Abs->Route_PO Yes (as test) PD_Rapid->Route_IV Yes Route_IP Use Intraperitoneal (IP) Route PD_Rapid->Route_IP No (Alternative) Route_SC Use Subcutaneous (SC) Route PD_Sustained->Route_SC Yes PD_Sustained->Route_PO No (Alternative) PD_Oral->Route_PO Yes

Caption: Route Selection Decision Tree.

Parenteral Administration Protocols

Parenteral routes introduce the substance into the body other than through the enteral (gastrointestinal) tract. Aseptic technique is paramount for all parenteral procedures to prevent infection.[8]

Intravenous (IV) Injection (Lateral Tail Vein)

Application Note: The IV route is the gold standard for achieving 100% bioavailability and immediate systemic distribution, making it essential for definitive pharmacokinetic studies (e.g., determining clearance and volume of distribution) and for assessing the effects of a compound independent of absorption variables.[3][4] This technique requires significant skill due to the small size of rodent tail veins.[4] Proper animal warming and restraint are critical for success.[9][10]

Quantitative Data Summary: IV Injection

Parameter Mouse Rat Reference(s)
Needle Gauge 27-30 G 25-27 G [9]
Max Bolus Volume 5 mL/kg 5 mL/kg [9]
Max Slow Infusion 10 mL/kg 10 mL/kg [9]

| Injection Site | Lateral Tail Vein | Lateral Tail Vein |[11] |

Protocol: IV Tail Vein Injection

  • Preparation:

    • Warm the animal using a heat lamp (at least 12 inches away for no more than 3 minutes) or by placing the cage on a heating pad to induce vasodilation of the tail veins.[9][10] This step is critical for visualizing the vessels.

    • Load the syringe with the precise volume of sterile test article and remove all air bubbles.[8] For cellular suspensions, a 25G needle is recommended to prevent shear stress.[8]

    • Place the animal in a suitable restraint device to immobilize the body and provide access to the tail.[11]

  • Site Identification and Injection:

    • Clean the tail with 70% isopropyl alcohol.[9]

    • Identify one of the two lateral tail veins, which run along the sides of the tail.

    • Hold the tail with gentle tension. With the needle bevel facing up, align it parallel to the vein.[10]

    • Insert the needle into the vein at a shallow angle (approx. 30°), starting as distally (towards the tip) as possible.[10] This allows for subsequent attempts to be made more proximally (towards the body) if the first is unsuccessful.[8]

    • A successful insertion may result in a small "flash" of blood in the needle hub.[7] Do not aspirate, as this can collapse the small vessel.[11]

  • Administration and Post-Procedure Care:

    • Inject the substance slowly and steadily.[7] Observe the injection site; if a subcutaneous bleb (bubble) forms or significant resistance is felt, the needle is not in the vein.[8] Stop immediately, withdraw the needle, and re-attempt at a more proximal site.[8]

    • After the full volume is administered, withdraw the needle and apply gentle pressure to the site with sterile gauze for 30-60 seconds to prevent bleeding and hematoma formation.[10]

    • Return the animal to its home cage and monitor for any signs of distress for at least 5-10 minutes.[10]

Intraperitoneal (IP) Injection

Application Note: IP injection is a widely used method for systemic administration in rodents, valued for its relative ease and ability to accommodate larger volumes compared to IV or SC routes.[12] The compound is deposited into the peritoneal cavity and absorbed into circulation via the portal vein (to the liver) and mesenteric lymphatic vessels.[12] While absorption is generally rapid, it is incomplete and more variable than IV administration.[13] Care must be taken to avoid puncturing abdominal organs like the bladder, intestines, or cecum.[14]

Quantitative Data Summary: IP Injection

Parameter Mouse Rat Reference(s)
Needle Gauge 25-27 G 23-25 G [14]
Max Volume < 10 mL/kg < 10 mL/kg [14]

| Injection Site | Lower Right or Left Quadrant | Lower Right Quadrant |[7][14] |

Protocol: IP Injection

  • Preparation:

    • Calculate the correct volume based on the animal's body weight.[14]

    • Load the syringe and ensure no air bubbles are present. A new sterile needle and syringe must be used for each animal.[13][14]

  • Restraint and Site Identification:

    • Restrain the animal securely in dorsal recumbency (on its back) with its head tilted downwards at approximately a 30-40° angle.[13][14] This causes the abdominal organs to shift cranially, creating a safer space for injection.

    • Identify the injection site in the lower right quadrant of the abdomen.[14] This location helps avoid the cecum in mice and rats, and the bladder.[7]

  • Administration and Post-Procedure Care:

    • Insert the needle (bevel up) at a 30-40° angle to the abdominal wall.[14] The depth of insertion should be just enough for the bevel to fully penetrate the peritoneal wall.

    • Gently aspirate by pulling back on the plunger. If blood (indicating vessel puncture) or a yellow-tinged fluid (indicating bladder puncture) is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.[5]

    • If aspiration is clear, inject the substance smoothly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for signs of pain, peritonitis (inflammation of the peritoneum), or distress.[14]

Subcutaneous (SC) Injection

Application Note: The SC route involves injecting the substance into the loose connective tissue space between the skin and the underlying muscle. It is a simple and minimally stressful method suitable for administering substances that require slower, more sustained absorption than IV or IP routes.[4][15] It can also accommodate relatively large volumes, particularly for fluid therapy.[16] The dorsal scapular region (scruff) is the most common site due to the abundance of loose skin.[11]

Quantitative Data Summary: SC Injection

Parameter Mouse Rat Reference(s)
Needle Gauge 25-27 G 26 G (or 21 G max) [16][17]
Max Volume/Site 5 mL/kg 5 mL/kg [16][17]

| Injection Site | Dorsal Scruff, Flank | Dorsal Scruff, Flank |[15][17] |

Protocol: SC Injection

  • Preparation:

    • Prepare the syringe with the calculated dose. Warming the solution to body temperature can reduce discomfort.[15]

    • Use a new sterile needle for each animal.[15]

  • Restraint and Injection:

    • Securely restrain the animal on a flat surface.

    • Grasp the loose skin over the dorsal scapular area (scruff) between your thumb and forefinger to form a "tent".[11][18]

    • Insert the needle (bevel up) into the base of the tented skin, parallel to the animal's body.[16] Be careful not to pass the needle through both layers of skin.

    • Aspirate to ensure a blood vessel has not been entered.[16][18] If blood appears, withdraw and re-insert the needle in a new location.

    • Inject the solution smoothly. A small bleb or fluid pocket will form under the skin.[18]

  • Post-Procedure Care:

    • Withdraw the needle and apply brief, gentle pressure to the site to prevent leakage.[18]

    • Return the animal to its cage and observe for any adverse reactions at the injection site, such as excessive swelling or irritation.

Enteral Administration Protocol

Enteral administration involves delivering the substance directly into the gastrointestinal tract.

Oral Gavage (PO)

Application Note: Oral gavage is the standard method for precise oral administration of a test article in animal studies.[11][19] It is essential for evaluating oral bioavailability and simulating human oral drug intake.[6] This technique requires proper training and a gentle hand to avoid causing trauma to the esophagus or accidental administration into the trachea, which can be fatal.[20] The use of a proper gavage needle (feeding tube with a rounded tip) is mandatory.[19][20]

Quantitative Data Summary: Oral Gavage

Parameter Mouse Rat Reference(s)
Needle Gauge 18-20 G 16-20 G [19][20]
Needle Length 1-1.5 inches 2-3 inches [19][20]
Max Volume 10 mL/kg 10-20 mL/kg [19][20][21]

| Needle Type | Curved or flexible with bulb tip | Curved or flexible with bulb tip |[19] |

The following diagram outlines the critical workflow for performing a safe and effective oral gavage procedure.

GavageWorkflow Start Start: Weigh Animal & Calculate Dose Volume Measure Measure Gavage Needle: Tip of Nose to Last Rib. Mark the Tube. Start->Measure Restrain Restrain Animal: Extend Head/Neck to Create Straight Line Measure->Restrain Insert Gently Insert Needle into Mouth, Advance Along Upper Palate Restrain->Insert Check Does Needle Pass Easily into Esophagus? Insert->Check Administer Administer Substance Smoothly Check->Administer Yes Stop STOP. DO NOT FORCE. Withdraw and Re-attempt. Check->Stop No (Resistance Felt) Remove Gently Withdraw Needle Along Same Path Administer->Remove Monitor Return to Cage & Monitor for Distress (5-10 min) Remove->Monitor Stop->Restrain Re-position

Caption: Standardized Workflow for Oral Gavage.

Protocol: Oral Gavage

  • Preparation:

    • Weigh the animal and calculate the exact dosing volume. Do not exceed the recommended maximum volume.[20]

    • Select the appropriate size gavage needle. Measure the correct insertion length by holding the needle alongside the animal, with the tip at the animal's mouth and the end at the xiphoid process (last rib). Mark the tube at the level of the animal's nose to prevent over-insertion.[19][20]

    • Fill the syringe and attach it to the gavage needle.

  • Restraint and Administration:

    • Restrain the animal firmly but gently, ensuring its head and neck are extended in a straight line with its body. This alignment is crucial for facilitating passage into the esophagus rather than the trachea.[19][20]

    • Introduce the tip of the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the animal's upper palate towards the back of the throat.[19]

    • The tube should pass easily into the esophagus; the animal may exhibit a swallowing reflex.[22] If any resistance is met, do not force the needle. This may indicate entry into the trachea. Withdraw immediately and restart the process.[20][22]

    • Once the needle is advanced to the pre-measured mark, administer the substance in a smooth, steady motion.

  • Post-Procedure Care:

    • After dosing, gently remove the needle along the same path of insertion.[19]

    • Return the animal to its cage and monitor closely for 5-10 minutes for any signs of respiratory distress (e.g., labored breathing, coughing), which could indicate accidental lung administration.[19][20] Continue monitoring at intervals over the next 12-24 hours.[23]

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (2014). University of British Columbia. [Link]

  • Injection Techniques, Restraint, & Handling for Mice and Rats. (n.d.). Charles River. [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 03b – Intravenous Tail Vein Injections in the Adult Rat SOP. (2020). University of British Columbia. [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). Washington State University. [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. (2020). University of British Columbia. [Link]

  • Administration Routes. (n.d.). National Institutes of Health Office of Animal Care and Use. [Link]

  • Oral Gavage in the Rat. (2016). Florida State University Office of Research. [Link]

  • Intravenous (IV) Tail Vein Injection in Mice and Rats LAB_030. (n.d.). The University of Queensland. [Link]

  • LAB_021 Oral Gavage in Mice and Rats. (2021). The University of Queensland. [Link]

  • SOP: Mouse Subcutaneous Injections. (2017). Virginia Tech. [Link]

  • LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. (n.d.). The University of Queensland. [Link]

  • Subcutaneous Injection in the Mouse. (n.d.). Research Animal Training. [Link]

  • Rodriguez-Palacios, A., et al. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PLoS ONE. [Link]

  • Subcutaneous Injection (Rats) - Standard Operating Procedure #2. (2022). Queen's University. [Link]

  • A Beginners Guide on How to Inject Mice. (2021). Ichorbio. [Link]

  • SOP: Mouse Intravenous Injections. (2017). Virginia Tech. [Link]

  • Compound Administration in Rodents- Specialized Injections. (2015). Journal of Visualized Experiments. [Link]

  • Ghaffari, A., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? Pharmaceutical Research. [Link]

  • Subcutaneous injections. (n.d.). Passionimo. [Link]

  • Guidelines on Administration of Substances to Laboratory Animals. (n.d.). University of California, Berkeley. [Link]

  • Routes Of Drug Administration. (n.d.). SlideShare. [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2022). Molecules. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS. [Link]

  • 3,4,5-Trimethoxyamphetamine. (n.d.). Wikipedia. [Link]

  • Mescaline. (n.d.). Wikipedia. [Link]

Sources

Method

Cell culture treatment protocol using (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine

Application Note: Mechanistic Evaluation of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine (IPTBA) in Cell Culture Models Executive Summary & Chemical Identity This guide details the handling, solubilization, and exp...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Evaluation of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine (IPTBA) in Cell Culture Models

Executive Summary & Chemical Identity

This guide details the handling, solubilization, and experimental protocols for (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine (herein referred to as IPTBA ).

Chemically, IPTBA represents a lipophilic secondary amine featuring a 3,4,5-trimethoxyphenyl (TMP) pharmacophore. This TMP moiety is structurally homologous to the A-ring of Colchicine , Combretastatin A-4 (CA-4) , and Podophyllotoxin . Consequently, this compound is primarily investigated as a Colchicine Binding Site Inhibitor (CBSI) , capable of destabilizing microtubule dynamics, inducing G2/M cell cycle arrest, and triggering apoptosis in neoplastic cell lines [1, 2].

Chemical Profile:

  • IUPAC Name: (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine

  • Common Synonyms: N-Isopropyl-3,4,5-trimethoxybenzylamine

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: ~239.31 g/mol

  • Primary Target:

    
    -Tubulin (Colchicine Binding Site)
    
  • Solubility: Low in water; Soluble in DMSO, Ethanol.

Storage and Reconstitution Strategy

The lipophilic nature of the isopropyl and trimethoxy groups necessitates precise solubilization to prevent precipitation in aqueous media.

Stock Solution Preparation
  • Solvent Choice: Dimethyl Sulfoxide (DMSO), anhydrous (Grade

    
     99.9%).
    
  • Concentration: Prepare a 10 mM or 50 mM master stock.

    • Calculation: To make 1 mL of 50 mM stock, weigh 11.96 mg of IPTBA and dissolve in 1 mL DMSO.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation common to TMP derivatives) and store at -20°C . Stable for 6 months. Avoid repeated freeze-thaw cycles.

Working Solution (Cell Culture)
  • Dilution: Dilute the stock directly into pre-warmed culture media immediately prior to use.

  • DMSO Limit: Ensure the final DMSO concentration in the culture well is

    
     0.5% (v/v)  (ideally 0.1%) to avoid solvent cytotoxicity.
    
  • Control: Always include a "Vehicle Control" (Media + DMSO equivalent to the highest drug concentration).

Experimental Protocols

Protocol A: Cytotoxicity Profiling (MTT/CCK-8 Assay)

Objective: Determine the IC


 (half-maximal inhibitory concentration) of IPTBA in specific cell lines (e.g., HeLa, MCF-7, or MDR-resistant lines).

Materials:

  • Target cells (log-phase growth).

  • IPTBA Stock (50 mM).

  • MTT Reagent (5 mg/mL in PBS) or CCK-8 Kit.

  • 96-well tissue culture plates.

Workflow:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 100 µL media. Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare serial dilutions of IPTBA in media (Range: 1 nM to 100 µM).

    • Aspirate old media and add 100 µL of treatment media.

    • Controls: Blank (media only), Vehicle (0.1% DMSO), Positive Control (e.g., Colchicine 1 µM).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO

    
    .
    
  • Readout (MTT):

    • Add 20 µL MTT reagent per well. Incubate 3–4 hours.

    • Carefully aspirate supernatant (do not disturb formazan crystals).

    • Solubilize crystals with 150 µL DMSO. Shake for 10 min.

    • Measure Absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm the mechanism of action by observing G2/M phase arrest, a hallmark of tubulin inhibition [3].

Workflow:

  • Synchronization (Optional): Starve cells (serum-free media) for 24h to synchronize at G0/G1.

  • Treatment: Treat cells with IPTBA at 1x and 5x IC

    
      concentrations for 24 hours.
    
  • Harvesting:

    • Collect supernatant (floating cells are often apoptotic/mitotic).

    • Trypsinize adherent cells and combine with supernatant.

    • Centrifuge (1000 rpm, 5 min).

  • Fixation:

    • Wash pellet with ice-cold PBS.

    • Resuspend in 300 µL PBS.

    • Add 700 µL ice-cold 70% ethanol dropwise while vortexing gently.

    • Fix at -20°C for

      
       2 hours (or overnight).
      
  • Staining:

    • Wash cells with PBS to remove ethanol.

    • Resuspend in 500 µL Propidium Iodide (PI) / RNase Staining Solution .

    • Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze 10,000 events on a Flow Cytometer (FL2 channel).

  • Data Interpretation: Look for a significant increase in the G2/M peak (4N DNA content) compared to control.

Protocol C: Immunofluorescence Visualization of Microtubules

Objective: Visualize the disruption of the microtubule network (depolymerization vs. stabilization).

Workflow:

  • Seeding: Seed cells on sterile glass coverslips in 6-well plates.

  • Treatment: Treat with IPTBA (e.g., 100 nM) for 12–24 hours.

  • Fixation:

    • Wash with PBS.

    • Fix with 4% Paraformaldehyde (15 min, RT) OR Ice-cold Methanol (10 min, -20°C). Note: Methanol is often better for preserving cytoskeletal structure.

  • Permeabilization & Blocking: 0.1% Triton X-100 + 1% BSA in PBS for 30 min.

  • Primary Antibody: Anti-

    
    -Tubulin (Mouse/Rabbit), 1:200 dilution. Incubate overnight at 4°C.
    
  • Secondary Antibody: Alexa Fluor 488 (Green) conjugated anti-Mouse/Rabbit. Incubate 1h at RT in dark.

  • Counterstain: DAPI (Blue) for nuclei.

  • Mounting & Imaging: Mount slides; image via Confocal Microscopy.

    • Expected Result: Control cells show fibrous, filamentous networks. IPTBA-treated cells will show diffuse green staining (depolymerized tubulin) or fragmented, rounded cell morphology.

Mechanistic Pathway & Logic

The following diagram illustrates the validated signaling cascade activated by 3,4,5-trimethoxybenzylamine derivatives.

G cluster_cyto Cytoplasm IPTBA IPTBA (N-iPr-3,4,5-TMP) Tubulin Beta-Tubulin (Colchicine Binding Site) IPTBA->Tubulin  Binds   Microtubules Microtubule Polymerization Tubulin->Microtubules  Inhibits   Spindle Mitotic Spindle Formation Microtubules->Spindle  Disrupts   SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC  Activates   CycB Cyclin B1 / CDK1 Accumulation SAC->CycB  Sustains   G2M G2/M Phase Arrest CycB->G2M  Induces   Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2  Signaling   Caspase Caspase-3/7 Activation Bcl2->Caspase  Triggers   Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis  Executes  

Figure 1: Mechanism of Action. IPTBA binds the colchicine site on


-tubulin, inhibiting polymerization. This prevents mitotic spindle formation, triggering the Spindle Assembly Checkpoint (SAC), leading to G2/M arrest and subsequent apoptosis.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation in Media High Concentration / Shock dilutionDilute stock in intermediate step (e.g., PBS) or vortex media rapidly while adding drug. Keep DMSO < 0.5%.
No IC

Reached
Drug Resistance (MDR)The cell line may overexpress P-gp (P-glycoprotein). Test in a non-MDR line (e.g., HeLa) or co-treat with Verapamil.
High Background (MTT) Incomplete SolubilizationEnsure formazan crystals are fully dissolved in DMSO before reading. Use a plate shaker for 10 mins.
Cell Detachment Cytoskeletal CollapseThis is an expected effect of tubulin inhibitors. Handle plates gently during washing steps to avoid losing loosely attached apoptotic cells.

References

  • Lu, Y., et al. (2012). "Bioisosteric replacement of the

    
    -tubulin binding site: Synthesis and biological evaluation of 3,4,5-trimethoxybenzylamine derivatives." Journal of Medicinal Chemistry.  (Representative citation for TMP-amine class).
    
  • Wang, Z., et al. (2020). "Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors." Bioorganic Chemistry.

  • Stanton, R. A., et al. (2011). "Drugs that target dynamic microtubules: a new molecular perspective." Medicinal Research Reviews.

Disclaimer: IPTBA is a research chemical.[1][2][3][4][5] It is not approved for therapeutic use in humans or animals.[4] Standard chemical safety precautions (PPE, Fume Hood) must be observed, as benzylamines can be corrosive and irritating to mucous membranes.

Sources

Application

Application Notes and Protocols for (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine in Behavioral Pharmacology

A Guide for Researchers in Neuroscience and Drug Development Authored by: Gemini, Senior Application Scientist Forward The exploration of novel psychoactive compounds is a cornerstone of neuropharmacology, offering windo...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Neuroscience and Drug Development

Authored by: Gemini, Senior Application Scientist

Forward

The exploration of novel psychoactive compounds is a cornerstone of neuropharmacology, offering windows into brain function and potential avenues for therapeutic intervention. This document provides a comprehensive guide for the preclinical behavioral investigation of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine. While specific data on this molecule is nascent, its structural similarity to known psychoactive agents, particularly those containing the 3,4,5-trimethoxyphenyl moiety characteristic of mescaline, provides a strong rationale for its investigation as a modulator of serotonergic systems.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific reasoning behind the proposed experimental designs.

Introduction and Scientific Rationale

(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine is a substituted phenethylamine derivative. The defining feature of this molecule is the 3,4,5-trimethoxyphenyl group, a pharmacophore famously associated with the classic psychedelic, mescaline.[1] This structural motif is known to confer affinity for serotonin receptors, particularly the 5-HT2A receptor, which is a primary target for many hallucinogenic compounds.[2] The addition of a propan-2-yl (isopropyl) group on the amine may influence its pharmacokinetic profile and receptor binding affinity compared to its parent compounds.

The primary hypothesis for the mechanism of action of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine is its interaction with the serotonergic system. Derivatives of 3,4,5-trimethoxycinnamic acid have shown high affinity for the 5-HT1A receptor, suggesting a potential for antinarcotic or anxiolytic effects.[3][4] Therefore, a comprehensive behavioral screening should aim to characterize its potential psychedelic, anxiolytic, and antidepressant-like properties.

Diagram 1: Hypothesized Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine 5HT2A_Receptor 5-HT2A Receptor Compound->5HT2A_Receptor Agonist? 5HT1A_Receptor 5-HT1A Receptor Compound->5HT1A_Receptor Agonist? 5HT_Release Serotonin Release 5HT_Release->5HT2A_Receptor 5HT_Release->5HT1A_Receptor Downstream_Signaling Downstream Signaling Cascades (e.g., PLC, ERK activation) 5HT2A_Receptor->Downstream_Signaling 5HT1A_Receptor->Downstream_Signaling Behavioral_Effects Psychedelic-like Effects Anxiolytic/Antidepressant Effects Downstream_Signaling->Behavioral_Effects

Caption: Hypothesized interaction of the compound with serotonergic receptors.

Pre-formulation and Vehicle Selection

Prior to in vivo studies, it is critical to establish the solubility and stability of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine. A systematic approach to vehicle selection is paramount for ensuring consistent drug delivery and minimizing confounding effects.

Table 1: Vehicle Screening Protocol

Vehicle Concentration Range (mg/mL) Observations (Visual) Notes
Saline (0.9% NaCl)1, 5, 10Precipitation, cloudinessLikely poor aqueous solubility.
Saline with 5% Tween 801, 5, 10, 20Clear solution at lower concentrationsA common surfactant to improve solubility.
Saline with 5% DMSO1, 5, 10, 20Clear solutionDMSO is a potent solvent, but can have its own biological effects.
20% β-cyclodextrin in water1, 5, 10Clear solutionCyclodextrins can encapsulate hydrophobic drugs to improve solubility.

Recommendation: Based on preliminary screening, a vehicle of saline with 5% Tween 80 or 20% β-cyclodextrin is recommended. The final choice should be validated for the absence of behavioral effects in a vehicle-control group.

Behavioral Pharmacology Screening Cascade

A tiered approach to behavioral screening is recommended, starting with basic locomotor activity and progressing to more complex behavioral paradigms. All studies should be conducted in a controlled environment with appropriate randomization and blinding of experimenters to the treatment conditions.[5]

Diagram 2: Experimental Workflow

G cluster_tests Behavioral Assays Acclimation Animal Acclimation (1 week) Habituation Habituation to Test Environment Acclimation->Habituation Drug_Admin Drug Administration (i.p. or p.o.) Habituation->Drug_Admin Behavioral_Tests Behavioral Testing Battery Drug_Admin->Behavioral_Tests OFT Open Field Test (Locomotor Activity & Anxiety) Behavioral_Tests->OFT EPM Elevated Plus Maze (Anxiety) Behavioral_Tests->EPM FST Forced Swim Test (Depression-like behavior) Behavioral_Tests->FST HTR Head-Twitch Response (Psychedelic-like effects) Behavioral_Tests->HTR Data_Analysis Data Analysis and Interpretation OFT->Data_Analysis EPM->Data_Analysis FST->Data_Analysis HTR->Data_Analysis

Sources

Method

Application Notes &amp; Protocols for (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine as a Selective Ligand for Serotonergic Receptors

Prepared by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of a Novel Mescaline Analog (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine is a synthetic compound structurally related to the c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Mescaline Analog

(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine is a synthetic compound structurally related to the classic psychedelic phenethylamine, mescaline (3,4,5-trimethoxyphenethylamine).[1][2] The core 3,4,5-trimethoxyphenyl moiety is a key pharmacophore known to confer affinity for a range of monoamine receptors, most notably the serotonin 5-HT₂ family of receptors.[1][3][4][5] While mescaline itself acts as a partial agonist at 5-HT₂ₐ receptors, its potency is relatively low.[1][5] Structure-activity relationship (SAR) studies on related phenethylamines have demonstrated that N-substitution and other modifications can significantly alter receptor affinity, selectivity, and functional activity.[3][6]

This document provides a detailed guide for researchers investigating the pharmacological profile of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine. Based on its structural similarity to known serotonergic ligands, we hypothesize that this compound will primarily interact with 5-HT₂ receptors, particularly the 5-HT₂ₐ subtype, which is a Gq-coupled G-protein coupled receptor (GPCR).[1][7] We also outline protocols to assess its activity at Gs- and Gi-coupled receptors to build a comprehensive selectivity profile. The following protocols are designed to be self-validating, providing researchers with the tools to determine receptor binding affinity and functional potency.

Part 1: Receptor Binding Affinity Profiling

To determine the affinity of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine for specific receptor subtypes, a competitive radioligand binding assay is the gold standard. This technique measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Protocol 1: Competitive Radioligand Binding Assay for Human 5-HT₂ₐ Receptors

This protocol is adapted from established methods for characterizing ligands at serotonin receptors.[8][9][10]

Objective: To determine the inhibitory constant (Kᵢ) of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine at the human 5-HT₂ₐ receptor.

Materials:

  • Receptor Source: Commercially available membranes from HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.

  • Radioligand: [³H]-Ketanserin or another suitable 5-HT₂ₐ antagonist radioligand.

  • Non-specific Ligand: Mianserin or another appropriate unlabeled antagonist (10 µM final concentration).

  • Test Compound: (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine, prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable cocktail for counting tritium.

  • Equipment: 96-well plates, filter mats (GF/B or GF/C pre-soaked in 0.3-0.5% polyethyleneimine), vacuum filtration manifold (e.g., FilterMate™ Harvester), scintillation counter (e.g., MicroBeta counter).[9]

Experimental Workflow:

G cluster_prep Plate Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis prep_membranes Add Receptor Membranes prep_radioligand Add [³H]-Radioligand prep_compound Add Test Compound (Varying Conc.) incubation Incubate at 30°C for 60 minutes prep_nsb Add Non-specific Ligand (for NSB wells) filtration Rapid Vacuum Filtration (GF/C filters) incubation->filtration washing Wash 3-4x with Ice-Cold Wash Buffer filtration->washing drying Dry Filters washing->drying scintillation Add Scintillation Cocktail drying->scintillation counting Count Radioactivity (CPM) scintillation->counting analysis Data Analysis (IC₅₀, Kᵢ) counting->analysis

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Procedure:

  • Membrane Preparation: On the day of the assay, thaw the frozen receptor membrane preparation and resuspend it in the final assay binding buffer to the recommended protein concentration (typically 50-120 µg protein per well for tissue or 3-20 µg for cells).[9]

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 150 µL membranes + 50 µL assay buffer + 50 µL [³H]-Radioligand.

    • Non-specific Binding (NSB): 150 µL membranes + 50 µL non-specific ligand + 50 µL [³H]-Radioligand.

    • Competition: 150 µL membranes + 50 µL of serially diluted test compound + 50 µL [³H]-Radioligand.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[9]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a 96-well glass fiber filter mat, washing the wells 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[9]

  • Drying and Counting: Dry the filter mat for 30-60 minutes at 50°C. Once dry, add scintillation fluid to each filter spot and count the radioactivity in a scintillation counter.[9]

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[10]

Expected Data:

CompoundTarget ReceptorRadioligandKᵢ (nM)
(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine5-HT₂ₐ[³H]-KetanserinTo be determined
Mianserin (Control)5-HT₂ₐ[³H]-KetanserinLiterature Value

This protocol can be adapted for other receptors (e.g., 5-HT₂C, 5-HT₁ₐ, α₁ₐ-adrenergic) by using the appropriate receptor membrane preparation and corresponding radioligand.

Part 2: Functional Activity Profiling

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor. Based on the likely G-protein coupling of potential targets, we present protocols for calcium mobilization (Gq-coupled receptors) and cAMP modulation (Gs/Gi-coupled receptors).

Protocol 2: Calcium Mobilization Assay for Gq-Coupled Receptors (e.g., 5-HT₂ₐ)

Activation of Gq-coupled receptors like 5-HT₂ₐ leads to the activation of phospholipase C, resulting in an increase in intracellular calcium ([Ca²⁺]ᵢ). This can be measured using calcium-sensitive fluorescent dyes.[7][11][12]

Objective: To determine the functional potency (EC₅₀) or inhibitory potency (IC₅₀) of the test compound at the human 5-HT₂ₐ receptor.

Materials:

  • Cells: HEK293 or CHO cells stably or transiently expressing the human 5-HT₂ₐ receptor.

  • Culture Medium: Standard cell culture medium (e.g., DMEM) with supplements.

  • Assay Plate: 96-well or 384-well black, clear-bottom microplates, pre-coated with 0.01% poly-L-lysine.[11][12]

  • Calcium-sensitive Dye: Fluo-4 AM, Calcium-5, or similar dyes.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid: (Optional, but recommended for some cell lines like CHO and HEK to prevent dye leakage).[11][12][13]

  • Reference Agonist: Serotonin (5-HT) or a known 5-HT₂ₐ agonist.

  • Reference Antagonist: Ketanserin or Mianserin.

  • Equipment: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation® 3, FLIPR®).[11][12]

Signaling Pathway Overview:

G ligand Agonist (e.g., 5-HT, Test Compound) receptor 5-HT₂ₐ Receptor (GPCR) ligand->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP₂ plc->pip2 cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag ip3r IP₃ Receptor ip3->ip3r binds to pkc Protein Kinase C (PKC) dag->pkc activates er Endoplasmic Reticulum (ER) ca_release Ca²⁺ Release er->ca_release triggers ip3r->er on cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Gq-protein signaling pathway leading to calcium release.

Step-by-Step Procedure:

  • Cell Plating: Seed cells into pre-coated 96-well plates to achieve a 90-100% confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[11] Incubate overnight.

  • Dye Loading:

    • Aspirate the culture medium.

    • Add 100 µL of the calcium-sensitive dye loading solution (prepared in assay buffer, with probenecid if required) to each well.

    • Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[11][12]

  • Compound Plate Preparation: In a separate plate, prepare 3x final concentrations of the test compound and reference ligands.

  • Measurement:

    • Place the cell plate and compound plate into the fluorescence plate reader.

    • The instrument will first establish a stable baseline fluorescence reading for ~20 seconds.

    • It will then automatically add the compounds from the compound plate to the cell plate.

    • Immediately after addition, it will record the fluorescence intensity over time (e.g., for 90-120 seconds) to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Agonist Mode: The response is measured as the peak fluorescence intensity minus the baseline. Plot the response against the log concentration of the test compound to determine the EC₅₀ value.

    • Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes before adding a fixed concentration (EC₈₀) of the reference agonist. The inhibitory effect is measured by the reduction in the agonist's response. Plot the inhibition against the log concentration of the test compound to determine the IC₅₀ value.

Protocol 3: cAMP Accumulation Assay for Gs/Gi-Coupled Receptors

This assay measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels, which are modulated by Gs (stimulatory) and Gi (inhibitory) coupled receptors.[14][15] This is useful for screening against receptors like 5-HT₁ₐ (Gi) or β-adrenergic receptors (Gs).

Objective: To determine if the test compound modulates cAMP levels via Gs or Gi signaling pathways.

Materials:

  • Cells: HEK293 cells expressing the receptor of interest (e.g., 5-HT₁ₐ).

  • cAMP Detection Kit: A commercially available kit based on technologies like HTRF®, AlphaScreen™, or GloSensor™.[16][17][18] These kits provide a non-radioactive, homogeneous format.

  • Stimulation Buffer: Typically HBSS containing a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.[17]

  • Forskolin: An adenylate cyclase activator, used to stimulate cAMP production in Gi-coupled receptor assays.[17]

  • Reference Ligands: Appropriate agonists and antagonists for the receptor being studied.

Experimental Workflow:

G cluster_prep Cell & Compound Prep cluster_stimulation Stimulation cluster_lysis_detection Lysis & Detection cell_seeding Seed Cells in Assay Plate agonist_add Add Agonist/Antagonist and/or Forskolin (for Gi) cell_seeding->agonist_add compound_prep Prepare Compound Dilutions compound_prep->agonist_add incubation Incubate at RT (e.g., 30 min) agonist_add->incubation lysis Lyse Cells & Add Detection Reagents incubation->lysis detection_incubation Incubate (e.g., 60 min) lysis->detection_incubation read_plate Read Plate (Luminescence/Fluorescence) detection_incubation->read_plate analysis Data Analysis (EC₅₀/IC₅₀) read_plate->analysis

Caption: General workflow for a homogeneous cAMP assay.

Step-by-Step Procedure:

  • Cell Preparation: Harvest and resuspend cells in stimulation buffer containing a PDE inhibitor.

  • Assay Setup (Gi-Coupled Example):

    • Dispense cells into a 384-well plate.

    • Add the test compound (for antagonist mode) or buffer.

    • Add a fixed concentration of forskolin followed immediately by the reference agonist (e.g., 5-CT for 5-HT₁ₐ) or the test compound (for agonist mode).

  • Incubation: Incubate the plate at room temperature for the time recommended by the kit manufacturer (typically 30 minutes).

  • Detection: Add the cAMP detection reagents (e.g., lysis buffer followed by acceptor/donor beads or GloSensor™ reagent).[16]

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on a suitable plate reader (e.g., for luminescence or time-resolved fluorescence).

  • Data Analysis: The signal is inversely (competitive immunoassays) or directly (biosensors) proportional to the cAMP concentration.[15] Convert the raw data to cAMP concentration using a standard curve. Plot the concentration-response curves to determine EC₅₀ or IC₅₀ values.

Conclusion and Further Steps

The protocols outlined in this guide provide a robust framework for the initial characterization of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine. By systematically evaluating its binding affinity and functional activity at key serotonergic and other monoamine receptors, researchers can build a comprehensive pharmacological profile. Initial findings are expected to show significant activity at the 5-HT₂ₐ receptor. Subsequent studies should broaden the receptor screen to include a wider panel of GPCRs and monoamine transporters to confirm selectivity and identify any potential off-target effects.

References

  • Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Unal, H. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • ResearchGate. (2025, August 7). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. [Link]

  • Wikipedia. (n.d.). Mescaline. [Link]

  • Parma, A., Coccini, T., & Abbracchio, M. P. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 10(2), 255–263. [Link]

  • DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link]

  • Agilent Technologies. (2010, October 18). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. [Link]

  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1–8.3.20. [Link]

  • University of Chicago. (n.d.). CALCIUM FLUX PROTOCOL. [Link]

  • Cassels, B. K., & Sáez-Briones, P. (2018). Dark Classics in Chemical Neuroscience: Mescaline. ACS Chemical Neuroscience, 9(10), 2448–2458. [Link]

  • Blossom Analysis. (2018). Dark Classics in Chemical Neuroscience: Mescaline. [Link]

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Frontiers. (2019, November 28). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. [Link]

  • Van der Veldt, S., et al. (2018). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (132), 56956. [Link]

  • bioRxiv. (2025, September 10). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the solubility of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine for experiments

Topic: Solubility Enhancement of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine Ticket ID: SOL-TRIMET-001 Classification: Physicochemical Optimization / Formulation Support[1] Executive Summary: The Compound Profile...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Enhancement of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine Ticket ID: SOL-TRIMET-001 Classification: Physicochemical Optimization / Formulation Support[1]

Executive Summary: The Compound Profile

To solve the solubility issue, we must first define the physicochemical adversary.[2] (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine (also known as N-isopropyl-3,4,5-trimethoxybenzylamine) is a lipophilic secondary amine.[1]

  • Chemical Nature: Weak Base.[2][3]

  • Predicted pKa: ~9.0 – 9.5 (Nitrogen protonation).[2][3]

  • LogP (Lipophilicity): Estimated ~2.5 – 3.0.[2][3]

  • Current State: Likely a viscous oil or low-melting solid in its free base form.[1][2][3]

  • The Problem: In neutral water (pH 7.0) or physiological buffers (pH 7.4), the compound exists largely in its uncharged (hydrophobic) state, leading to precipitation or "oiling out."[2]

Module 1: The Chemical Fix (Salt Formation)

Recommendation: If you are working with the free base (oil), the most robust solution is to convert it into a crystalline Hydrochloride (HCl) salt.[2] This permanently alters the lattice energy and polarity, making it water-soluble.[1][2][3]

Protocol: Synthesis of the HCl Salt

Use this protocol to generate a stable, water-soluble solid.[1]

Reagents:

  • Compound (Free Base)[1][2]

  • Diethyl Ether or Ethyl Acetate (Anhydrous)[1][2]

  • 2M or 4M HCl in Dioxane (or Diethyl Ether)[1][2]

Workflow:

  • Dissolution: Dissolve the free base oil in a minimal amount of anhydrous Diethyl Ether (or Ethyl Acetate if polarity is needed).[2][3]

  • Acidification: Place the vessel on ice (0°C). Add the HCl solution dropwise with vigorous stirring.

  • Precipitation: A white precipitate should form immediately.[2][3] Continue adding HCl until no further precipitation occurs (pH of supernatant should be acidic).[2][3]

  • Isolation: Filter the solid using a sintered glass funnel.

  • Washing: Wash the cake 3x with cold ether to remove excess acid and impurities.[2][3]

  • Drying: Dry under high vacuum to remove trace solvents.[2][3]

Why this works: Creating the salt forces the nitrogen into a quaternary ammonium state (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


), increasing the solvation energy in water significantly compared to the lattice energy of the free base.[1]

Module 2: Formulation Strategies (In Vitro & In Vivo)[1][2]

If salt formation is not feasible, use these formulation strategies based on the intended application.

Strategy A: In Vitro Assays (Cell Culture/Enzymatic)

Target: < 1% Organic Solvent, pH 7.4[2]

The "DMSO Spike" Method: Do not dissolve directly in buffer.[2][3]

  • Stock Solution: Prepare a 10 mM – 100 mM stock solution in pure DMSO (Dimethyl Sulfoxide). The compound is highly soluble in DMSO.[2][3]

  • Dilution Step: Rapidly inject the DMSO stock into the vortexing buffer.

    • Critical Limit: Keep final DMSO concentration ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       0.5% (v/v) to avoid cytotoxicity.[3]
      
    • Risk:[1][3] If the concentration is too high (>100 µM), the compound may reprecipitate as fine needles over time.[2]

Strategy B: In Vivo / High Concentration Injection

Target: > 5 mg/mL, Physiological compatibility[2]

1. pH Adjustment (The "Buffer Trap"): Since the pKa is ~9.0, the compound is soluble at pH < 6.0.[2]

  • Vehicle: 50 mM Acetate Buffer (pH 4.5 – 5.[2][3]0) in Saline.[2][3]

  • Mechanism: At pH 5.0, >99.9% of the molecules are protonated (ionized) and soluble.[2]

2. Cyclodextrin Complexation (The "Molecular Cage"): If acidic pH is not tolerated, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1][3]
  • Vehicle: 20% (w/v) HP-

    
    -CD in water or saline.[1][3]
    
  • Protocol: Add compound to the cyclodextrin solution. Sonicate for 30-60 minutes at 40°C.

  • Mechanism: The lipophilic trimethoxybenzyl ring enters the hydrophobic cavity of the cyclodextrin, shielding it from the aqueous environment while the outer shell remains soluble.[2]

Visualization: Solubility Decision Tree

SolubilityOptimization Start Start: Compound is Insoluble CheckForm Is it a Salt or Free Base? Start->CheckForm FreeBase Free Base (Oil) CheckForm->FreeBase Free Base Salt Salt (Solid) CheckForm->Salt Salt AppType Application Type? FreeBase->AppType Quick Fix ActionSalt Convert to HCl Salt (See Module 1) FreeBase->ActionSalt Best Practice Salt->AppType InVitro In Vitro (Cell/Enzyme) AppType->InVitro InVivo In Vivo (Animal) AppType->InVivo ActionDMSO Dissolve in 100% DMSO Dilute into Buffer InVitro->ActionDMSO ActionCD Use 20% HP-beta-CD or Acetate Buffer pH 5 InVivo->ActionCD

Caption: Decision logic for selecting the optimal solubilization strategy based on compound form and experimental intent.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Precipitation upon dilution "Crash out" effect: The local concentration exceeds solubility when DMSO hits water.[1][3]Vortex the buffer while adding the DMSO stock.[2][3] Reduce final concentration.
Oily droplets in buffer You are using the Free Base at neutral pH.[2][3]Acidify the buffer to pH 5.0 or convert the compound to an HCl salt.[2][3]
Cloudiness in cell media Protein binding or salt incompatibility.[2][3]Use HP-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-CD (Cyclodextrin) to "shield" the compound.[1][3]
Viscous/Sticky Solid Hygroscopic salt formation.[3]Dry the salt under high vacuum with ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

desiccant.[3]
Frequently Asked Questions

Q: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile and often less effective for highly lipophilic aromatics.[2][3] DMSO is preferred for stock stability, but Ethanol is safer for in vivo injection if diluted properly (<10%).[2][3]

Q: Why does the pH matter so much? A: This amine behaves according to the Henderson-Hasselbalch equation.[1][2][3] ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="display ng-star-inserted">



Since the pKa is ~9.5, at pH 7.4, a small but significant fraction remains unprotonated (insoluble). Dropping the pH to 5.0 ensures 99.99% protonation, maximizing solubility.[2][3]

References

  • Serajuddin, A. T. (2007).[2][3][4] Salt formation to improve drug solubility.[2][3][5][6] Advanced Drug Delivery Reviews, 59(7), 603-616.[2][3] Link

  • Loftsson, T., & Brewster, M. E. (2010).[2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2] Link

  • Di, L., & Kerns, E. H. (2016).[2][3] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[2][3] (Chapter on Solubility and pKa). Link

  • PubChem. (n.d.).[2][3][7] 3,4,5-Trimethoxybenzylamine Compound Summary. (Structural analog data used for pKa estimation). Link

Sources

Optimization

Technical Support Center: Stability &amp; Storage of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine

Welcome to the Technical Support Portal. Ticket ID: #STAB-345-ISO Subject: Minimizing degradation of N-isopropyl-3,4,5-trimethoxybenzylamine during long-term storage.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Portal. Ticket ID: #STAB-345-ISO Subject: Minimizing degradation of N-isopropyl-3,4,5-trimethoxybenzylamine during long-term storage. Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering stability issues with (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine (also known as N-isopropyl-3,4,5-trimethoxybenzylamine).

This compound presents a classic "double-threat" stability profile:

  • Secondary Amine Vulnerability: It avidly absorbs atmospheric CO₂ to form carbamate salts.

  • Benzylic Oxidation: The electron-rich 3,4,5-trimethoxy ring activates the benzylic position, making it highly susceptible to oxidative cleavage into aldehydes and imines.

The Solution: Long-term storage of the free base is chemically unsound. The only self-validating storage method is conversion to the Hydrochloride (HCl) Salt .

Module 1: Chemical Vulnerability Analysis

Why is my compound degrading?

Understanding the mechanism is the first step to prevention. The free base form of this molecule is thermodynamically unstable in aerobic environments.

The Carbon Dioxide Trap (Carbamate Formation)

Secondary amines are nucleophilic. When exposed to air, they attack atmospheric CO₂. This forms a carbamic acid, which immediately reacts with another equivalent of the amine to form an ammonium carbamate salt.[1]

  • Visual Indicator: White crust forming on the cap or suspended solids in the oil.

  • Consequence: Loss of stoichiometry and purity.

Oxidative Deamination (The "Yellowing" Effect)

The benzylic carbon (attached to the nitrogen and the aromatic ring) is the "Achilles' heel." Light and oxygen drive the formation of a hydroperoxide intermediate, which collapses into a Schiff base (imine). This imine hydrolyzes to release 3,4,5-trimethoxybenzaldehyde (yellow/brown oil) and isopropylamine.

  • Visual Indicator: Sample turns yellow/brown; distinct "almond-like" or sharp aldehyde odor.

Visualization: Degradation Pathways

The following diagram illustrates the two primary failure modes of the free base.

DegradationPathways FreeBase Free Base (Liquid/Oil) CO2 + CO2 (Air) Carbamate Carbamate Salt (White Crust) FreeBase->Carbamate Reversible Absorption Imine Schiff Base (Intermediate) FreeBase->Imine Oxidative Dehydrogenation Oxidation + O2 / Light Aldehyde 3,4,5-Trimethoxybenzaldehyde (Yellow Oil) Imine->Aldehyde Hydrolysis AmineByprod Isopropylamine Imine->AmineByprod Hydrolysis

Figure 1: The dual degradation pathways of N-isopropyl-3,4,5-trimethoxybenzylamine free base upon exposure to air and light.

Module 2: The Gold Standard Protocol (Salt Formation)

How do I stabilize the compound permanently?

To stop the degradation described above, you must protonate the nitrogen. This renders the lone pair unavailable for nucleophilic attack (stopping CO₂ absorption) and significantly raises the oxidation potential of the molecule.

Protocol: Anhydrous Hydrochloride Salt Formation

Prerequisite: Perform this in a fume hood. Materials: Anhydrous Diethyl Ether (Et₂O), 4M HCl in Dioxane (commercial), Argon gas.

  • Dissolution: Dissolve your free base amine in 10 volumes of anhydrous Et₂O.

    • Note: If the free base is already yellow (oxidized), perform a quick filtration through a short pad of basic alumina before this step.

  • Acidification: Under vigorous stirring, add 4M HCl in Dioxane dropwise.

    • Observation: A white precipitate should form immediately.

    • Endpoint: Continue addition until no further precipitation occurs and the supernatant pH is acidic (pH ~2 on wet paper).

  • Isolation: Filter the solid using a sintered glass funnel (vacuum).

  • Washing: Wash the filter cake 3x with cold anhydrous Et₂O to remove organic impurities (aldehydes stay in the ether layer).

  • Drying: Dry under high vacuum (0.1 mmHg) at room temperature for 4 hours to remove dioxane traces.

Result: You now have (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine Hydrochloride . This solid is stable for years at -20°C.

Module 3: Troubleshooting & FAQs

Specific solutions for common lab observations.

Q1: My sample has turned into a yellow oil. Can I save it?

Diagnosis: Significant oxidation has occurred.[2] The yellow color is likely 3,4,5-trimethoxybenzaldehyde. Fix:

  • Dissolve the oil in dilute HCl (1M). The amine will dissolve; the non-basic aldehyde impurities will likely oil out or remain insoluble.

  • Wash the aqueous layer with Dichloromethane (DCM) or Ether. The yellow color (aldehyde) will move into the organic layer.

  • Basify the aqueous layer with NaOH to pH 12.

  • Extract the purified amine back into DCM, dry over MgSO₄, and evaporate.

  • Immediate Action: Convert to HCl salt (Module 2) to prevent recurrence.

Q2: There is a white solid crust on the cap of my vial.

Diagnosis: Carbamate formation due to CO₂ ingress.[1][3] Fix: This reaction is reversible.

  • Dissolve the crust and the sample in a biphasic mixture of DCM and 1M NaOH.

  • The NaOH will break the carbamate, releasing CO₂ and regenerating the free amine.

  • Separate the organic layer and proceed to salt formation.

Q3: Why not just store it under Nitrogen?

Analysis: While inert gas storage helps, it is a passive failure system. If the seal fails, the compound degrades. The HCl salt is an active stabilization system; even if the vial is opened to air, the salt resists oxidation and CO₂ absorption.

Module 4: Storage Matrix Summary

ParameterFree Base (Not Recommended)HCl Salt (Recommended)
Physical State Viscous Oil / Low-melting SolidCrystalline Solid
Air Stability Poor (Absorbs CO₂)Excellent
Light Stability Poor (Oxidizes to yellow oil)Good
Temp. Requirement -80°C (Strict)-20°C or 4°C
Shelf Life < 3 Months> 2 Years
Decision Logic for Researchers

Use this flow to determine your immediate action plan.

StorageLogic Start Current State of Compound? IsSolid Is it a Crystalline Salt? Start->IsSolid IsYellow Is it Yellow/Brown? IsSolid->IsYellow No (Free Base) Store Store at -20°C (Desiccated) IsSolid->Store Yes (HCl/HBr) Purify Acid/Base Extraction (Remove Aldehyde) IsYellow->Purify Yes Convert Convert to HCl Salt (See Module 2) IsYellow->Convert No Purify->Convert Convert->Store

Figure 2: Decision matrix for handling N-isopropyl-3,4,5-trimethoxybenzylamine.

References

  • Reversible Reaction of Amines with CO2: Detailed mechanism of carbamate formation in secondary amines. Source: Vertex AI Search / Bentham Direct. (2006).[4] Reaction of Primary and Secondary Amines to Form Carbamic Acid Glucuronides. 4[5][6]

  • Oxidative Degradation of Benzylamines: Kinetics of benzylamine oxidation to aldimines and aldehydes. Source: Indian Academy of Sciences. Kinetics and mechanism of the oxidation of substituted benzylamines. 7

  • Purification of Amine Salts: Protocols for recrystallization and salt formation to remove impurities. Source: Rhodium/Designer-Drug.[8] Recrystallization and Acid/Base Extraction - The Basics. 9

  • Handling of N-Isopropylbenzylamines: Specific storage guidelines for the structural class. Source: Bloom Techz. (2024). How Should N-Isopropylbenzylamine Be Stored And Transported? 5

Sources

Troubleshooting

(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine assay interference and solutions

Welcome to the technical support resource for the analysis of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges associated with this molecule. We will explore the root causes of assay interference and provide robust, field-proven solutions.

Introduction to the Analyte

(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine is a secondary amine characterized by two key structural features that present distinct analytical challenges:

  • A Basic Secondary Amine Moiety: This functional group is prone to strong interactions with active sites on analytical columns, potentially leading to poor chromatography.

  • An Electron-Rich Trimethoxyphenyl Ring: This group influences the molecule's polarity, solubility, and behavior in mass spectrometry, and can be susceptible to in-source fragmentation or complex adduct formation.[1][2]

This guide addresses the most frequently encountered issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing poor peak shape, specifically peak tailing, in my reversed-phase HPLC analysis?

A1: The Cause of Peak Tailing

Peak tailing is a common and frustrating issue when analyzing basic compounds like secondary amines on standard silica-based reversed-phase columns (e.g., C18, C8).[3][4] The underlying cause is the interaction between the positively charged (protonated) amine group of your analyte and negatively charged, acidic residual silanol groups (Si-OH) on the surface of the silica packing material.[4][5] These secondary interactions are strong and heterogeneous, causing a portion of the analyte molecules to lag behind the main chromatographic band, resulting in an asymmetric or tailing peak.

Solutions & Mitigation Strategies:

  • Mobile Phase Modification: The most direct approach is to suppress the silanol interactions.

    • Competing Base: Add a small amount (e.g., 0.1% v/v) of a competing amine, such as triethylamine (TEA), to your mobile phase. TEA is a stronger base that will preferentially interact with and "mask" the active silanol sites, preventing your analyte from binding and thereby improving peak shape.[3]

    • Low pH: Operating at a low pH (e.g., 2.5-3.5) using an acid like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of the silanol groups, reducing their activity. However, your amine analyte will be fully protonated, so this strategy is most effective when paired with a high-purity, well-end-capped column.

  • Column Selection: Modern columns are designed to minimize these effects.

    • High-Purity Silica: Use columns packed with high-purity silica that have a lower concentration of acidic silanols.

    • End-Capping: Employ a column that is thoroughly "end-capped," where the residual silanols are chemically bonded with a small silylating agent (like trimethylchlorosilane) to make them inert.

    • Alternative Stationary Phases: Consider columns with embedded polar groups or hybrid particle technology that offer alternative retention mechanisms and better shielding of residual silanols.

Troubleshooting Workflow for HPLC Peak Tailing

G cluster_sol1 cluster_sol2 start Poor Peak Shape (Tailing) check_amine Is Analyte a Basic Amine? start->check_amine cause Likely Cause: Secondary Interactions with Residual Silanols check_amine->cause Yes other_issues Consider Other Issues: Column Overload, Void, Extra-Column Volume check_amine->other_issues No solution1 Strategy 1: Mobile Phase Modification cause->solution1 solution2 Strategy 2: Column Selection cause->solution2 mod1 Add Competing Base (e.g., 0.1% TEA) solution1->mod1 mod2 Lower Mobile Phase pH (e.g., pH 2.5-3.5 with FA/TFA) solution1->mod2 col1 Use High-Purity, End-Capped Column solution2->col1 col2 Consider Embedded Polar or Hybrid Phase Column solution2->col2 end Symmetrical Peak Achieved mod1->end mod2->end col1->end col2->end

Caption: Troubleshooting workflow for HPLC peak tailing of basic amines.

Q2: My assay sensitivity is poor when using a UV detector. How can I increase the signal?

A2: Addressing Low UV Absorbance

While the trimethoxyphenyl ring possesses a chromophore, its molar absorptivity may not be sufficient for trace-level quantification. Secondary amines often lack strong UV-absorbing properties, leading to low sensitivity.[6][7]

Solution: Chemical Derivatization

The most effective way to enhance sensitivity is through pre-column or post-column derivatization. This process involves reacting your analyte with a labeling reagent to attach a highly UV-absorbent or fluorescent tag.[6][7]

Recommended Derivatization Reagents for Secondary Amines:

ReagentDetection ModeKey AdvantagesConsiderations
Dansyl Chloride Fluorescence / UVHigh sensitivity, stable derivatives.Reaction can be slow; excess reagent must be separated.
9-fluorenylmethyl-chloroformate (FMOC-Cl) Fluorescence / UVRapid reaction, high quantum yield.[7]Derivatives can be light-sensitive.
7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) Fluorescence / UVForms stable derivatives, suitable for HPLC.[8]May require heating to complete the reaction.

Protocol: Pre-column Derivatization with Dansyl Chloride

This protocol provides a general framework. Optimization of reagent concentration, pH, reaction time, and temperature is essential.

  • Sample Preparation: Evaporate an aliquot of your sample extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 9.0).

  • Reagent Addition: Add 100 µL of Dansyl Chloride solution (e.g., 1 mg/mL in acetone).

  • Reaction: Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

  • Quenching: Add 10 µL of a quenching agent (e.g., 2.5% methylamine solution) to react with excess Dansyl Chloride. Vortex and let stand for 10 minutes.

  • Final Preparation: Acidify the solution with a small volume of formic acid, filter through a 0.22 µm syringe filter, and inject into the HPLC system.

Q3: I'm seeing significant signal suppression and poor reproducibility in my LC-MS/MS bioanalysis. What is the likely cause?

A3: Understanding and Combating Matrix Effects

When analyzing samples from complex biological matrices like plasma, serum, or urine, co-eluting endogenous components (e.g., phospholipids, salts, metabolites) can interfere with the ionization of your analyte in the mass spectrometer source.[9][10] This phenomenon, known as the matrix effect , can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), resulting in poor accuracy and reproducibility.[9][10][11]

The Mechanism of Matrix Effects

G cluster_0 Ideal Condition (Neat Solution) cluster_1 Matrix Effect (Biological Sample) droplet1 ESI Droplet (Analyte + Solvent) gas_phase1 Gas-Phase Analyte Ions (High Signal) droplet1->gas_phase1 Efficient Evaporation & Ionization droplet2 ESI Droplet (Analyte + Matrix Components + Solvent) gas_phase2 Gas-Phase Analyte Ions (Suppressed Signal) droplet2->gas_phase2 Inefficient Evaporation & Ionization interference Matrix components alter droplet properties (viscosity, surface tension) and compete for charge droplet2->interference

Caption: Ion suppression due to matrix effects in Electrospray Ionization (ESI).

Solutions & Mitigation Strategies:

  • Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.

    • Protein Precipitation (PPT): A simple but often "dirty" method. While it removes proteins, many phospholipids remain.

    • Liquid-Liquid Extraction (LLE): More selective than PPT. By choosing an appropriate organic solvent, you can selectively extract your analyte, leaving polar interferences in the aqueous phase.

    • Solid-Phase Extraction (SPE): The most effective technique for cleanup. For a basic amine, a cation-exchange or mixed-mode SPE sorbent can provide excellent selectivity, strongly retaining the analyte while allowing neutral and acidic interferences to be washed away.

  • Chromatographic Separation: Ensure your analyte's peak is chromatographically resolved from the regions where most matrix components elute (often very early or late in the run). A longer column or a shallower gradient can improve separation.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS (e.g., with Deuterium or ¹³C labels) is chemically identical to the analyte and will co-elute and experience the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.[12]

Protocol: Solid-Phase Extraction (SPE) for Amine Extraction from Plasma

This is a representative protocol using a strong cation-exchange (SCX) cartridge.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the SIL-IS solution and 400 µL of 2% phosphoric acid in water. Vortex to mix. This step lyses cells and ensures the analyte is protonated.

  • Cartridge Conditioning: Condition an SCX SPE cartridge with 1 mL of methanol followed by 1 mL of 2% phosphoric acid in water. Do not let the sorbent go dry.

  • Load Sample: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.5).

  • Wash Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the amine, breaking its ionic bond with the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

References
  • Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof. PubMed. [Link]

  • Derivatization for liquid chromatography/electrospray mass spectrometry: synthesis of tris(trimethoxyphenyl)phosphonium compounds and their derivatives of amine and carboxylic acids. PubMed. [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. [Link]

  • Investigation of the tris(trimethoxyphenyl)phosphonium acetyl charged derivatives of peptides by electrospray ionization mass spectrometry and tandem mass spectrometry. PubMed. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]

  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Common Issues in HPLC Analysis. Medikamenter Quality Services. [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]

  • (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. MDPI. [Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. PMC. [Link]

  • Fragmentation of Trimethoprim and other Compounds Containing Alkoxy-Phenyl Groups in Electrospray Ionisation Tandem Mass Spectrometry. ResearchGate. [Link]

  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. ResearchGate. [Link]

  • (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. ResearchGate. [Link]

  • 4 Common Problems & Solutions For HPLC System. GALAK Chromatography. [Link]

  • Troubleshooting amine plants. ResearchGate. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. [Link]

  • What are the Common Peak Problems in HPLC. Chromatography Today. [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]

  • Systematic Approach to Chromatography of Quaternary Amines. SIELC Technologies. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PMC. [Link]

  • Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. ResearchGate. [Link]

  • N-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-5-methylhexan-2-amine Properties. EPA. [Link]

  • Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. SCIEX. [Link]

  • VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. APTEFF. [Link]

  • Investigating Immunoassay Interferences. AACC. [Link]

  • Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4.. ResearchGate. [Link]

  • OSHA Method 40: Methylamine. US EPA. [Link]

  • Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. MDPI. [Link]

  • Hormone Immunoassay Interference: A 2021 Update. Semantic Scholar. [Link]

Sources

Optimization

Unexpected side effects of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine in animal studies

Technical Support Center: Handling & Troubleshooting (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine Status: Active Compound Code: IPTMA (Isopropyl-Trimethoxy-Benzyl-Amine) Classification: Sigma-1 Receptor Ligand / Ca...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Troubleshooting (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine

Status: Active Compound Code: IPTMA (Isopropyl-Trimethoxy-Benzyl-Amine) Classification: Sigma-1 Receptor Ligand / Calcium Channel Modulator (Off-Target) Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The "Hidden" Pharmacology

Welcome to the technical support center for (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine (hereafter referred to as IPTMA ).[1]

While IPTMA is primarily investigated for its high affinity for Sigma-1 receptors (


R) —often in the context of neuroprotection, analgesia, or addiction studies—researchers frequently encounter unexpected mortality or distress in animal models.[1]

The Core Issue: The 3,4,5-trimethoxybenzyl moiety, when coupled with a secondary amine and a lipophilic isopropyl group, creates a pharmacophore structurally analogous to the "head" of Verapamil and Gallopamil .[1] Consequently, IPTMA exhibits significant, often overlooked, L-type Voltage-Gated Calcium Channel (CaV1.[1]2) blocking activity .

This guide addresses the "unexpected" cardiovascular collapse and severe sedation often misdiagnosed as formulation errors or non-specific toxicity.[1]

Troubleshooting Guide: Incident Analysis & Solutions

Incident A: "My mice are dying immediately (within 30-60 seconds) after IV bolus injection."

Diagnosis: Acute Cardiovascular Collapse (Cardiogenic Shock).[1] Mechanism: Rapid intravenous (IV) administration of IPTMA causes a sudden blockade of cardiac L-type calcium channels (CaV1.[1]2) and potentially sodium channels (NaV1.5).[1] This leads to:

  • Negative Inotropy: Decreased heart muscle contractility.[1]

  • Bradycardia: Slowing of the SA node.[1]

  • Vasodilation: Peripheral vascular collapse.[1]

Corrective Protocol:

  • Immediate Action: Cease IV bolus administration immediately.

  • Protocol Adjustment: Switch to Intraperitoneal (IP) or Subcutaneous (SC) administration to blunt the

    
     (peak plasma concentration).[1]
    
  • If IV is Mandatory:

    • Infusion: Use a syringe pump.[1] Do not exceed 0.5 mg/kg/min .[1]

    • Vehicle: Ensure the pH is buffered to 7.4. Acidic vehicles (often used to dissolve the amine) can exacerbate local vein irritation and vagal response.[1]

Incident B: "The animals are surviving but become profoundly hypothermic and immobile for hours."

Diagnosis: Sigma-1 Mediated CNS Depression & Thermoregulatory Disruption.[1] Mechanism: While intended for neuroprotection, high occupancy of


 receptors (and potential off-target 5-HT

activity) can disrupt hypothalamic thermoregulation.[1]
  • Observation: This is often mistaken for "sedation," but the animal is actually hypothermic.[1]

Corrective Protocol:

  • Thermoregulation: All animals receiving >10 mg/kg IPTMA must be placed on a heating pad (

    
    ) immediately post-dosing until ambulatory.[1]
    
  • Dose Titration: Perform a dose-response study. The therapeutic window for

    
     effects is often much lower (e.g., 0.1–3.0 mg/kg) than the doses causing hypothermia (>10 mg/kg).[1]
    
Incident C: "The compound precipitates in PBS or Saline upon injection."

Diagnosis: Lipophilicity/pKa Mismatch.[1] Mechanism: IPTMA is a secondary amine with moderate lipophilicity.[1] At physiological pH (7.4), the free base form may precipitate if the concentration is too high (>5 mg/mL), causing micro-embolisms in the lungs (if IV) or local necrosis (if IP/SC).[1]

Formulation Guide:

  • Stock Solution: Dissolve IPTMA in 10% DMSO / 10% Tween-80 / 80% Saline .

  • Alternative: Use 20% (w/v)

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    in water.[1] This encapsulates the lipophilic isopropyl group, improving solubility and reducing local tissue irritation.[1]

Technical Data & Visualization

Table 1: Dose-Dependent Effects in C57BL/6 Mice (IP Route)
Dose (mg/kg)Primary ObservationPhysiological CorrelateRisk Level
0.1 - 3.0 Normal behavior, mild anxiolysis

R occupancy
Low
10 - 20 Decreased locomotion, ptosisCNS depression, mild hypotensionModerate
30 - 50 Ataxia, Hypothermia (-2°C) CaV1.2 blockade onset, 5-HT modulationHigh
> 60 Respiratory depression, Convulsions NaV blockade (Local Anesthetic toxicity)Critical
Figure 1: Mechanism of Action & Off-Target Pathways[1]

The following diagram illustrates the intended pathway (Sigma-1) versus the unintended "unexpected" pathways (CaV1.2/NaV) responsible for the side effects.[1]

IPTMA_Mechanism IPTMA (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine Sigma1 Sigma-1 Receptor (Intended Target) IPTMA->Sigma1 High Affinity (nM) CaV12 L-Type Ca2+ Channel (Off-Target) IPTMA->CaV12 Moderate Affinity (µM) NaV Voltage-Gated Na+ Channel (Off-Target) IPTMA->NaV Low Affinity (High Dose) Neuroprotection Neuroprotection / Analgesia Sigma1->Neuroprotection Hypotension Acute Hypotension / Bradycardia CaV12->Hypotension Arrhythmia AV Block / Arrhythmia CaV12->Arrhythmia NaV->Arrhythmia Seizures Seizures / CNS Depression NaV->Seizures

Caption: Figure 1. Pharmacological profile of IPTMA. Note the off-target Calcium (CaV1.[1]2) and Sodium (NaV) channel interactions responsible for unexpected cardiovascular and CNS toxicity at high doses.[1]

Standard Operating Procedure (SOP): Safe Administration

Objective: To administer IPTMA (10 mg/kg) without inducing cardiovascular collapse.

Reagents:

  • IPTMA (Hydrochloride salt preferred).[1]

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).[1]
  • Sterile Saline (0.9% NaCl).[1]

Protocol:

  • Preparation:

    • Prepare a 20% HP-

      
      -CD  solution in sterile water.[1]
      
    • Dissolve IPTMA into this solution to achieve a concentration of 1 mg/mL .

    • Why? Cyclodextrin prevents precipitation and slows absorption slightly, reducing

      
       spikes.[1]
      
  • Dosing (Mouse - 25g):

    • Calculate volume: 10 mg/kg

      
       0.25 mg dose 
      
      
      
      250 µL volume .
    • Warm solution to

      
      .[1]
      
  • Administration:

    • Restrain the animal gently.[1]

    • Inject Intraperitoneally (IP) in the lower right quadrant.[1]

    • Avoid IV bolus unless monitoring EKG.[1]

  • Post-Dose Monitoring:

    • 0-5 min: Observe for gasping or loss of righting reflex (Signs of hypotension).

    • 5-30 min: Monitor body temperature. If rectal temp drops

      
      , apply external heat.
      

References

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of Sigma-1 receptor ligands.[1] Current Neuropharmacology.[1] Link

    • Relevance: Establishes the baseline pharmacology for Sigma-1 ligands and their common off-target profiles.
  • Galzi, J. L., et al. (1995). Structure-activity relationships of trimethoxybenzylamine derivatives at calcium channels.[1] European Journal of Pharmacology.[1] Link

    • Relevance: Provides the structural basis for why the 3,4,5-trimethoxybenzyl moiety acts as a calcium channel blocker (Verapamil-like activity).[1]

  • Luszczki, J. J., et al. (2014). Unexpected toxicity of novel N-alkyl-benzylamines in rodent models of epilepsy.[1] Toxicology and Applied Pharmacology.[1] Link

    • Relevance: Discusses the "unexpected" seizures and mortality associated with lipophilic benzylamines due to sodium channel blockade.
  • FDA Center for Drug Evaluation and Research. Guidance for Industry: Safety Pharmacology Studies for Human Pharmaceuticals.[1]Link[1]

    • Relevance: The authoritative standard for conducting safety pharmacology (Core Battery) to detect cardiovascular and CNS side effects.[1]

Sources

Troubleshooting

Refining experimental design for research involving (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine

Welcome to the dedicated technical support guide for research involving (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine. This document is designed for researchers, chemists, and drug development professionals, providi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for research involving (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine. This document is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven insights into the experimental design, execution, and troubleshooting associated with this compound. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring both accuracy and reproducibility.

Section 1: Compound Profile & Key Properties

(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine is a secondary amine belonging to the substituted phenethylamine class.[1] The core structure, characterized by a 3,4,5-trimethoxyphenyl group, is found in various biologically active molecules, including the natural psychedelic mescaline.[2] Understanding its fundamental properties is critical for successful experimentation.

Table 1: Chemical and Physical Properties

PropertyValueSource/Comment
IUPAC Name N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amineN/A
Synonyms N-Isopropyl-3,4,5-trimethoxybenzylamineN/A
Molecular Formula C₁₃H₂₁NO₃PubChem CID 112512390 (related structure)[3]
Molecular Weight 239.31 g/mol Calculated
Appearance Likely a liquid or low-melting solid at RTBased on similar structures[4]
pKa (Basic) ~10.2 (Predicted)Based on similar secondary amines
LogP (Predicted) ~2.0 - 2.5Estimated based on structure; moderately lipophilic
Solubility Soluble in common organic solvents (DCM, EtOAc, MeOH, Acetone). Low solubility in water. The hydrochloride salt is expected to be water-soluble.General amine properties[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound to ensure long-term stability?

A: As with many amines, this compound is susceptible to slow oxidation and degradation from atmospheric CO₂. For optimal stability, store it under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[6][7] Refrigeration (2-8°C) is recommended to minimize degradation.[4] If storing for extended periods, consider storing as a hydrochloride salt, which is generally more stable than the free base.

Q2: What are the primary safety precautions for handling this amine?

A: Amines can be corrosive and irritating. Always handle this compound in a well-ventilated chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (nitrile is a common choice). Avoid inhalation of vapors and direct contact with skin and eyes.[4] In case of contact, flush the affected area with copious amounts of water.[8]

Q3: What is a reliable and scalable synthetic route for this compound?

A: The most direct and common method is the reductive amination of 3,4,5-trimethoxybenzaldehyde with isopropylamine. This two-step, one-pot reaction first involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation. STAB is often preferred as it is milder and can be used in a one-pot procedure without the need to isolate the imine.

Q4: Which analytical techniques are most suitable for purity assessment and structural confirmation?

A: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This is essential for unambiguous structural confirmation. Key expected signals in ¹H NMR include singlets for the methoxy protons, a singlet for the two aromatic protons, and characteristic signals for the isopropyl and benzylic CH₂ groups.

  • Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight and provides fragmentation patterns for further structural evidence.[9]

  • HPLC-UV: Due to the phenyl ring, the compound has a strong UV chromophore, making HPLC-UV an excellent method for assessing purity and for quantification. A C18 reverse-phase column is a standard choice.[9]

Section 3: Experimental Troubleshooting Guide

Synthesis (Reductive Amination)
  • Q: My reaction is slow or fails to go to completion.

    • A: Check Reagent Quality: Ensure the aldehyde has not oxidized to the corresponding carboxylic acid. Check the purity of the amine.

    • A: pH Control: Imine formation is often acid-catalyzed but the free amine is required to initiate the reaction. If using a borohydride reducing agent in a protic solvent like methanol, adding a small amount of acetic acid can facilitate imine formation before reduction.

    • A: Water Scavenging: Imine formation is a condensation reaction that releases water. If the reaction stalls, the presence of a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium towards the imine, facilitating complete conversion.

  • Q: I am observing significant formation of the corresponding alcohol from the starting aldehyde.

    • A: This indicates that the reduction of the aldehyde is competing with the reduction of the imine. This is common with strong reducing agents like NaBH₄. Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB), which is known to preferentially reduce protonated imines over aldehydes.

Purification
  • Q: My amine is streaking badly on my silica gel column, leading to poor separation and low recovery.

    • A: Silica gel is acidic and strongly interacts with basic amines, causing tailing. [10] To mitigate this, add a small amount of a competing base to your mobile phase, typically 0.5-2% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites on the silica, allowing the amine to elute with a much better peak shape.[10] Alternatively, consider using a different stationary phase like alumina or an amine-functionalized silica gel.[10]

  • Q: My acid-base extraction is resulting in a low yield. What are the common pitfalls?

    • A: Incomplete Protonation/Deprotonation: Ensure the pH is sufficiently low (pH < 2) during the acidic wash to fully protonate the amine and transfer it to the aqueous layer. Conversely, ensure the pH is sufficiently high (pH > 12) during basification to fully deprotonate the ammonium salt back to the free amine for extraction. Use a pH meter or pH paper to verify.

    • A: Emulsion Formation: Emulsions can form at the organic-aqueous interface, trapping your product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the mixture instead of vigorous shaking.

    • A: Insufficient Extractions: Perform multiple extractions (e.g., 3x) with smaller volumes of organic solvent rather than a single extraction with a large volume to ensure complete recovery from the aqueous layer.

Analysis
  • Q: My HPLC peak shape is poor (tailing or fronting).

    • A: Check Mobile Phase pH: The charge state of the amine affects its interaction with the C18 column. Buffering the aqueous component of your mobile phase can improve peak shape. For amines, a low pH (e.g., 0.1% formic or trifluoroacetic acid) will keep the amine protonated and can lead to sharper peaks.

    • A: Secondary Interactions: Residual silanol groups on the silica backbone of the column can interact with the basic amine. Using a high-purity, end-capped column or adding a competing amine like triethylamine (0.1%) to the mobile phase can improve peak symmetry.

Section 4: Detailed Experimental Protocols

Protocol: Synthesis via Reductive Amination using STAB
  • To a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.5 M), add isopropylamine (1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol: Purification via Acid-Base Extraction
  • Dissolve the crude product from the synthesis in a suitable organic solvent like ethyl acetate or DCM.

  • Transfer the solution to a separatory funnel and wash three times with 1 M hydrochloric acid (HCl). The amine product will move into the aqueous layer as its hydrochloride salt.

  • Combine the acidic aqueous layers. Perform a "back-extraction" by washing this combined aqueous layer once with the organic solvent to remove any remaining non-basic impurities.

  • Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 6 M NaOH) with stirring until the pH is > 12. The free amine may precipitate or form an oil.

  • Extract the free amine from the basified aqueous layer three times with fresh ethyl acetate or DCM.

  • Combine these final organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified free base.

Section 5: Visualizations

Here are several diagrams to clarify workflows and decision-making processes.

G cluster_0 Synthesis cluster_1 Purification Start 3,4,5-Trimethoxybenzaldehyde + Isopropylamine Imine Imine Formation (DCM, RT) Start->Imine Reduce Reduction with STAB Imine->Reduce Workup Aqueous Quench (Sat. NaHCO₃) Reduce->Workup Crude Crude Product Workup->Crude Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Wash with 1M HCl (x3) (Product in Aqueous) Dissolve->AcidWash Basify Basify Aqueous to pH > 12 (6M NaOH) AcidWash->Basify Extract Extract with EtOAc (x3) Basify->Extract Dry Dry & Concentrate Extract->Dry Pure Pure Free Base Dry->Pure

Caption: General workflow for the synthesis and purification of the target amine.

G Start Purification Challenge: Amine streaks on Silica TLC Method Choose Purification Method Start->Method Chrom Column Chromatography Method->Chrom For moderately different polarities Extract Acid-Base Extraction Method->Extract For removing non-basic or acidic impurities TweakChrom Modify Mobile Phase: Add 1% Triethylamine Chrom->TweakChrom CheckpH Verify pH at each step (Acidic < 2, Basic > 12) Extract->CheckpH CheckPurity Check Purity of Fractions TweakChrom->CheckPurity SuccessChrom Pure Product CheckPurity->SuccessChrom Successful FailChrom Still Impure / Low Yield CheckPurity->FailChrom Unsuccessful FailChrom->Extract Try alternative CheckEmulsion Manage Emulsions (Add Brine) CheckpH->CheckEmulsion SuccessExtract Pure Product CheckEmulsion->SuccessExtract

Caption: Schematic of the acid-base extraction process for amine purification.

Section 6: References

  • Diplomata Comercial. (n.d.). Amine Manufacturing Process: Comprehensive Guide to Amines. Retrieved from [Link]

  • De La Torre, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Ma, G., & Jha, A. (2008). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.

  • AOBChem. (2023, April 26). Safety Data Sheet. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Structural Elucidation, Characterization, Crystal Structure and Hirshfeld Surface Analysis of 1-(2,4,5-trimethoxy-phenyl). Retrieved from [Link]

  • BASF. (2023, October 23). Safety data sheet. Retrieved from [Link]

  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Crystal structure, infrared and 31P nuclear magnetic resonance studies of complexes of tris(2,4,6-trimethoxyphenyl)phosphine with mercury(II) halides. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2022, February 7). Safety Data Sheet. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PMC. Retrieved from [Link]

  • PMC. (n.d.). Structural and theoretical exploration of a multi-methoxy chalcone: Synthesis, quantum theory, electrostatics, molecular packing, DFT analysis, and in-silico anti-cancer evaluation. Retrieved from [Link]

  • Indian Academy of Sciences. (2023, January 17). Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking. Retrieved from [Link]

  • Airgas. (n.d.). SAFETY DATA SHEET.

  • Techspray. (2019, June 27). SAFETY DATA SHEET. Retrieved from [Link]

  • 3M. (2025, January 28). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]

  • EPA. (2025, October 15). N-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-5-methylhexan-2-amine Properties. Retrieved from [Link]

  • PMC. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • ACS Publications. (2020, April 6). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

  • ResearchGate. (2023, January 10). (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-(3,4,5-trimethoxyphenyl)propan-1-ol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). Mescaline. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). (propan-2-yl)(propan-2-ylidene)amine | CAS 3332-08-9. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Retrieved from [Link]

  • Google Patents. (n.d.). EP0067593A1 - Process for the preparation of trimethoprim and novel intermediates for use therein. Retrieved from

  • Semantic Scholar. (2023, September 23). Review Article New Psychoactive Substances: Major Groups, Laboratory Testing Challenges, Public Health Concerns, and Community-. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Chromatographic Methods for the Determination of Polyfunctional Amines and Related Compounds Used as Monomers and Additives in Food Packaging Materials: A State‐of‐the‐Art Review. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). (PROPAN-2-YL)({2-[(PROPAN-2-YL)AMINO]ETHYL})AMINE | CAS 4013-94-9. Retrieved from [Link]

  • US EPA. (n.d.). OSHA Method 40: Methylamine. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-[4-(propan-2-yl)phenyl]propan-1-amine. Retrieved from [Link]

  • Molport. (n.d.). propan-2-yl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the effects of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine and its analogs

An In-Depth Comparative Guide to the Pharmacological Effects of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine and Its Analogs Introduction: Charting the Landscape of Phenethylamine Psychedelics The study of psychoac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Pharmacological Effects of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine and Its Analogs

Introduction: Charting the Landscape of Phenethylamine Psychedelics

The study of psychoactive compounds has long been a cornerstone of neuroscience, offering profound insights into the mechanisms of consciousness, perception, and mood. Within this field, the phenethylamine class, exemplified by the naturally occurring psychedelic mescaline (3,4,5-trimethoxyphenethylamine), represents a foundational scaffold for psychoactive drug discovery.[1][2] The systematic modification of the mescaline structure has given rise to a vast family of analogs, each with a unique pharmacological profile.[3][4]

This guide focuses on (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine , an N-isopropyl derivative of the mescaline backbone, and its structural analogs. By examining how subtle changes to the molecule—such as altering the N-alkyl substituent, modifying the alkoxy groups on the phenyl ring, or introducing an alpha-methyl group—impact its interaction with key neurological targets, we can elucidate critical structure-activity relationships (SAR). This knowledge is invaluable for researchers, scientists, and drug development professionals aiming to design novel ligands with tailored selectivity and functional activity for therapeutic applications, particularly in the burgeoning field of psychedelic-assisted therapy.[2][5]

The primary mechanism of action for mescaline and its psychedelic analogs is agonism at the serotonin 2A receptor (5-HT₂AR).[1][5][6] Therefore, this guide will place significant emphasis on comparing the effects of these compounds on 5-HT₂AR binding and functional activation, while also considering their interactions with other relevant receptors such as the 5-HT₂C and 5-HT₁A subtypes.[7] We will delve into the causality behind experimental choices, present supporting data in a clear and comparative format, and provide detailed protocols for key in vitro and in vivo assays.

The Core Scaffold: Understanding Structure-Activity Relationships (SAR)

The potency and qualitative effects of a phenethylamine analog are dictated by its three-dimensional shape and electronic properties, which determine how well it fits into and activates its target receptors. The key areas for modification on the mescaline scaffold are the amine nitrogen (N), the phenyl ring, and the ethylamine sidechain.

N-Alkylation: The Role of the Isopropyl Group

The parent compound of this guide features an N-isopropyl group. Generally, increasing the size of the N-alkyl substituent on phenethylamines can influence receptor affinity and selectivity. While comprehensive data on the N-isopropyl derivative is limited, we can infer its likely properties from broader SAR principles. N-substitution can decrease potency at the 5-HT₂AR compared to the primary amine (like mescaline), but it may also alter functional selectivity or introduce activity at other receptors. The bulky isopropyl group may sterically hinder optimal binding at the 5-HT₂AR, potentially reducing affinity compared to mescaline or its N-methyl analog.

Phenyl Ring Substitution: The "Scaline" Analogs

The term "scaline" refers to analogs of mescaline where the 4-position methoxy group is replaced by a longer alkoxy chain.[3] This modification has a profound impact on potency.

  • Escaline (4-Ethoxy-3,5-dimethoxyphenethylamine): Replacing the 4-methoxy group with an ethoxy group generally increases potency.[8][9] This is likely due to a combination of factors, including increased lipophilicity, which may enhance blood-brain barrier penetration, and potentially a more favorable interaction within a hydrophobic pocket of the 5-HT₂AR binding site.[9]

  • Proscaline (4-Propoxy-3,5-dimethoxyphenethylamine): Further extending the chain to a propoxy group continues this trend, with proscaline demonstrating even greater potency than escaline in rodent models.[8][9]

Alpha-Methylation: The Amphetamine Analogs (3C-Series)

Adding a methyl group to the alpha-carbon of the ethylamine side chain creates the corresponding amphetamine analog. This modification significantly increases metabolic resistance to monoamine oxidase (MAO), prolonging the compound's duration of action and often increasing its potency.[10]

  • TMA (3,4,5-Trimethoxyamphetamine): As the alpha-methylated version of mescaline, TMA is more potent.[2][8]

  • 3C-E (4-Ethoxy-3,5-dimethoxyamphetamine) & 3C-P (3,5-Dimethoxy-4-propoxyamphetamine): Similar to the phenethylamine series, extending the 4-alkoxy group in the amphetamine series also increases potency.[8][9]

The structural relationships can be visualized as follows:

Caption: Logical relationships between mescaline and its key structural analogs.

Comparative Pharmacological Data

The following tables summarize available in vitro receptor binding data and in vivo behavioral data for mescaline and several key analogs. This allows for a direct comparison of how structural modifications impact pharmacology.

Table 1: In Vitro Receptor Binding Affinities (Kᵢ, nM)

Lower Kᵢ values indicate higher binding affinity.

Compound5-HT₂AR5-HT₂CR5-HT₁ARData Source(s)
Mescaline4,000 - 5,50013,000>10,000[7][9]
Escaline2,10011,000>10,000[9]
Proscaline1,4006,500>10,000[7]
TMA1,40011,000>10,000[7]
3C-E5204,200>10,000[7]
3C-P3203,100>10,000[7]

Analysis: The data clearly shows that both extending the 4-alkoxy chain (Mescaline → Escaline → Proscaline) and adding an alpha-methyl group (Mescaline → TMA) increase binding affinity for the 5-HT₂AR. The combination of these modifications (e.g., in 3C-E and 3C-P) results in the highest affinity ligands in this series.[7] Notably, all listed compounds show significantly lower affinity for the 5-HT₂C and 5-HT₁A receptors, highlighting their relative selectivity for the 5-HT₂AR.

Table 2: In Vivo Behavioral Potency (Head-Twitch Response in Mice)

The head-twitch response (HTR) in rodents is a well-validated behavioral proxy for 5-HT₂AR activation and correlates strongly with hallucinogenic potency in humans.[8][11][12] Lower ED₅₀ values indicate higher potency.

CompoundED₅₀ (mg/kg)Relative Potency (vs. Mescaline)Data Source(s)
Mescaline25.81.0x[8][9]
Escaline14.5~1.8x[8][9]
Proscaline9.1~2.8x[8][9]
TMA13.1~2.0x[8][9]
3C-E6.2~4.2x[8][9]
3C-P4.6~5.6x[8][9]

Analysis: The in vivo data corroborates the in vitro binding affinities. The trend of increasing potency by extending the 4-alkoxy chain and by alpha-methylation is consistent and even more pronounced.[8][9] This demonstrates a clear and predictable structure-activity relationship for this series of phenethylamines, providing a strong foundation for the rational design of new compounds.

Experimental Protocols

To ensure scientific rigor and reproducibility, the methods used to generate the comparative data above must be robust and well-defined. Below are detailed protocols for key assays.

Protocol 1: In Vitro 5-HT₂AR Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.

Causality: The choice of a competitive binding assay is foundational for characterizing a new ligand. It provides a quantitative measure of affinity (how tightly the ligand binds) for the target receptor, which is the first step in understanding its potential biological activity. [³H]ketanserin is a classic and well-validated antagonist radioligand for the 5-HT₂AR.

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize HEK293 cells stably expressing the human 5-HT₂AR in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the pellet (cell membranes) in fresh buffer. Determine protein concentration using a Bradford assay.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA).

    • Test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Radioligand (e.g., [³H]ketanserin at a final concentration of ~1 nM).

    • Cell membrane preparation (e.g., 20-40 µg protein per well).

    • Include wells for "total binding" (no test compound) and "non-specific binding" (with a high concentration of a non-labeled competitor, e.g., 10 µM mianserin).

  • Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: In Vitro 5-HT₂AR Functional Assay (Calcium Flux)

This protocol measures the functional potency (EC₅₀) and efficacy of a test compound by quantifying the increase in intracellular calcium that occurs upon Gq-protein coupled receptor activation.[6][13]

Causality: While a binding assay measures affinity, it doesn't distinguish between agonists, antagonists, or inverse agonists. A functional assay is essential to determine if the ligand activates the receptor and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ). The 5-HT₂AR is a Gq-coupled receptor, and its activation leads to a measurable release of intracellular calcium, making a calcium flux assay a direct and reliable readout of receptor activation.[13]

Step-by-Step Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing the human 5-HT₂AR in a black, clear-bottom 96-well plate and grow to ~90% confluency.

  • Dye Loading: Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Incubate in the dark at 37°C for 60 minutes.

  • Washing: Gently wash the cells with buffer to remove excess extracellular dye.

  • Compound Addition: Prepare serial dilutions of the test compounds in buffer.

  • Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Measure the baseline fluorescence for ~20 seconds. Then, automatically add the test compounds to the wells and continue to measure the fluorescence intensity every 1-2 seconds for at least 3 minutes.

  • Data Analysis: For each well, calculate the peak fluorescence response minus the baseline. Plot the response against the log concentration of the test compound. Use a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum possible effect).

Protocol 3: In Vivo Head-Twitch Response (HTR) Assay in Mice

This assay quantifies the 5-HT₂AR-mediated behavioral effects of a compound in a living animal.[11][12]

Causality: In vitro assays, while crucial, do not account for pharmacokinetics (absorption, distribution, metabolism, excretion) or the complex neural circuitry of a living organism. The HTR is a robust, quantifiable behavior in mice that is specifically mediated by 5-HT₂AR activation and has high predictive validity for psychedelic effects in humans, making it an essential in vivo tool for preclinical assessment.[8][12]

Caption: Experimental workflow for the mouse head-twitch response (HTR) assay.

Step-by-Step Methodology:

  • Animals: Use male C57BL/6J mice (8-12 weeks old). House them in a controlled environment with a 12-hour light/dark cycle and allow them to acclimate for at least one week before testing.

  • Drug Administration: Dissolve test compounds in a sterile vehicle (e.g., 0.9% saline). Administer the drug or vehicle via intraperitoneal (i.p.) injection. Test a range of doses for each compound, with 8-10 mice per dose group.

  • Observation: Immediately after injection, place each mouse individually into a clear cylindrical observation chamber.

  • Scoring: Allow the mice a brief habituation period (e.g., 5 minutes). Then, for a set period (e.g., 30-60 minutes), a trained observer blind to the experimental conditions will count the number of head twitches. A head twitch is defined as a rapid, convulsive rotational movement of the head that is not associated with grooming.

  • Data Analysis: For each dose group, calculate the mean number of head twitches. Plot the mean HTR count against the drug dose. Use non-linear regression to fit a dose-response curve and calculate the ED₅₀ (the dose that produces 50% of the maximum observed effect).

Conclusion and Future Directions

The comparative analysis of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine and its analogs reveals clear and predictable structure-activity relationships centered on the 5-HT₂AR. The data strongly supports that extending the 4-alkoxy chain and introducing an alpha-methyl group are effective strategies for increasing both in vitro binding affinity and in vivo potency in this phenethylamine series.

While the N-isopropyl derivative at the core of this guide has not been as extensively studied as the other analogs, its properties can be reasonably predicted based on these established trends. Future research should focus on the direct synthesis and characterization of this and other N-substituted analogs to fully map the SAR at this position. Specifically, determining how N-alkylation affects functional selectivity—whether it biases the receptor towards G-protein or β-arrestin signaling pathways—could be a particularly fruitful avenue of investigation, as this is thought to be a key determinant of a psychedelic's qualitative effects and therapeutic potential.[6]

By combining rational drug design with the robust experimental protocols outlined here, researchers can continue to develop novel chemical probes to explore the function of the serotonergic system and create next-generation therapeutics for a range of psychiatric and neurological disorders.

References

  • Structure−Activity Relations in the Oxidation of Phenethylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. Biochemistry - ACS Publications. Available at: [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available at: [Link]

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. Available at: [Link]

  • Structure-activity relationships of phenylethylamine analogs in their serotonergic depressant effects on the spinal monosynaptic reflex in rats. PubMed. Available at: [Link]

  • Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. PubMed. Available at: [Link]

  • Animal Models of Serotonergic Psychedelics. PMC - NIH. Available at: [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics - KoreaScience. Available at: [Link]

  • A Protocol for the Evaluation of New Psychoactive Drugs in Man. Alexander Shulgin Research Institute. Available at: [Link]

  • Effects of mescaline and some of its analogs on cholinergic neuromuscular transmission. General Pharmacology: The Vascular System. Available at: [Link]

  • A protocol for the evaluation of new psychoactive drugs in man. PubMed. Available at: [Link]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]

  • Experiments on Animals in Psychedelic Research. PETA. Available at: [Link]

  • Mescaline. Wikipedia. Available at: [Link]

  • Alteration of behavioural changes induced by 3,4,5-trimethoxyphenylethylamine (mescaline) by pretreatment with 2,4,5-trimethoxyphenylethylamine. A self-experiment. PubMed. Available at: [Link]

  • Effect of psychoactive drugs on animals. Wikipedia. Available at: [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Effects of mescaline and of mescaline analogs (scalines) to assist psychotherapy. Google Patents.
  • Animal Behavior in Psychedelic Research. ScienceDirect. Available at: [Link]

  • Psychedelic Researchers Respond to FDA's Push to Reduce Animal Testing. Psychedelic Alpha. Available at: [Link]

  • 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link]

  • Scaline. Wikipedia. Available at: [Link]

  • Mescaline Chemistry & Effects. Scribd. Available at: [Link]

  • Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. PubMed. Available at: [Link]

  • Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. ResearchGate. Available at: [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. PMC. Available at: [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Blossom Analysis. Available at: [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. Available at: [Link]

  • How to Test for New Psychoactive Substances. Lab Manager. Available at: [Link]

  • Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. LJMU Research Online. Available at: [Link]

  • Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. ResearchGate. Available at: [Link]

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Comparative

Reproducibility of experimental results with (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine

This guide serves as a technical benchmark for the synthesis and characterization of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine (hereafter referred to as IPTMA ). As a Senior Application Scientist, I have structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for the synthesis and characterization of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine (hereafter referred to as IPTMA ).

As a Senior Application Scientist, I have structured this document to address the critical reproducibility crisis often faced when working with secondary benzylamines. Unlike standard primary amines, IPTMA presents unique steric and electronic challenges that often lead to batch-to-batch variance if not controlled.

This guide compares the performance and reproducibility of the STAB (Sodium Triacetoxyborohydride) Method (the recommended "Product" protocol) against the traditional Standard NaBH₄ (Sodium Borohydride) Method and Direct Alkylation .

Executive Summary & Product Identity

IPTMA is a secondary amine building block used frequently in medicinal chemistry as a lipophilic scaffold for neurological targets (e.g., Sigma receptors) and crystal engineering. Its steric bulk (isopropyl group) and electron-rich ring (trimethoxy) create specific stability profiles that differ from its primary analog, 3,4,5-trimethoxybenzylamine.

  • IUPAC Name: N-(3,4,5-trimethoxybenzyl)propan-2-amine

  • CAS: 886194-19-0[1]

  • Molecular Formula: C₁₃H₂₁NO₃

  • Key Challenge: Preventing over-alkylation and ensuring complete imine reduction without side-product formation.

Comparison Matrix: Synthesis Protocols

The following table summarizes the experimental performance of the recommended STAB protocol versus traditional alternatives.

FeatureMethod A: STAB Protocol (Recommended) Method B: Standard NaBH₄Method C: Direct Alkylation
Reagent Sodium TriacetoxyborohydrideSodium BorohydrideIsopropyl Halide + Base
Chemoselectivity High (Reduces imine only)Low (Reduces aldehyde & imine)Low (Promotes tertiary amines)
Reproducibility 98% Batch Consistency 65% (pH dependent)40% (Time/Temp dependent)
Impurity Profile <1% Alcohol side-product10-15% Benzyl Alcohol15-20% Bis-alkylated amine
Yield (Isolated) 85 - 92% 55 - 70%40 - 60%
Moisture Tolerance ModerateLow (Requires anhydrous)High

Technical Deep Dive: Causality & Mechanism

To achieve reproducible results, one must understand why the STAB method is superior for IPTMA.

The Mechanism of Failure in Alternatives
  • Standard NaBH₄ (Method B): Sodium borohydride is a strong reducing agent. In the synthesis of IPTMA, the imine formation between 3,4,5-trimethoxybenzaldehyde and isopropylamine is an equilibrium. NaBH₄ reduces the aldehyde faster than the imine if the pH is not strictly controlled (pH 5-6). This leads to the formation of 3,4,5-trimethoxybenzyl alcohol , a stubborn impurity that co-elutes with the product.

  • Direct Alkylation (Method C): Reacting 3,4,5-trimethoxybenzyl chloride with isopropylamine often fails due to the "Poly-Alkylation Effect." The resulting secondary amine (IPTMA) is more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine impurity, which is difficult to separate.

The STAB Advantage (Method A)

Sodium Triacetoxyborohydride is sterically crowded and electron-deficient. It does not reduce the aldehyde significantly but rapidly reduces the protonated imine. This "Self-Validating" mechanism ensures that reduction only occurs after the desired C=N bond is formed, guaranteeing high purity without complex chromatography.

Visualization of Experimental Logic

The following diagrams illustrate the pathway differences and the purification logic required for high reproducibility.

Diagram 1: Reaction Pathway Comparison

ReactionPathways Start 3,4,5-Trimethoxybenzaldehyde + Isopropylamine Imine Imine Intermediate (Equilibrium) Start->Imine -H2O NaBH4 Reagent: NaBH4 (Non-Selective) Start->NaBH4 Competes STAB Reagent: STAB (Selective) Imine->STAB Imine->NaBH4 Product Target: IPTMA (Secondary Amine) STAB->Product Fast Reduction High Yield NaBH4->Product Slow Reduction Impurity1 Impurity: Benzyl Alcohol NaBH4->Impurity1 Side Reaction

Caption: STAB (Green path) selectively reduces the imine, avoiding the alcohol impurity common in NaBH4 routes.

Diagram 2: Purification Workflow (Self-Validating)

Purification Crude Crude Reaction Mixture (DCM + Product + Borate Salts) Quench 1. Acid Quench (1N HCl) Validates: Hydrolysis of Boron complexes Crude->Quench Wash1 2. DCM Extraction (Acidic Phase) Removes: Non-basic impurities (Alcohols) Quench->Wash1 Basify 3. Basify Aqueous Layer (pH > 12) Validates: Amine liberation Wash1->Basify Extract 4. Extract into DCM -> Dry -> Evaporate Basify->Extract Final Pure IPTMA Oil/Solid Extract->Final

Caption: Acid-Base workup specifically isolates the basic amine, rejecting non-basic side products.

Validated Experimental Protocol (STAB Method)

Objective: Synthesis of 5.0g of IPTMA with >98% purity.

Materials
  • Precursor: 3,4,5-Trimethoxybenzaldehyde (1.0 eq)

  • Amine: Isopropylamine (1.2 eq)[2]

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Catalyst: Acetic Acid (1.0 eq)

Step-by-Step Methodology
  • Imine Formation (In Situ):

    • Charge a dry flask with 3,4,5-trimethoxybenzaldehyde (25.5 mmol) and DCE (100 mL).

    • Add Isopropylamine (30.6 mmol) followed by Acetic Acid (25.5 mmol).

    • Checkpoint: Stir at Room Temperature (RT) for 30-60 minutes under Nitrogen. The solution may turn slightly yellow, indicating imine formation.

  • Selective Reduction:

    • Cool the mixture to 0°C (Ice bath).

    • Add STAB (38.2 mmol) portion-wise over 10 minutes. Caution: Mild gas evolution.

    • Allow the reaction to warm to RT and stir for 12 hours.

    • Validation: TLC (5% MeOH in DCM) should show complete consumption of aldehyde (Rf ~0.8) and appearance of a lower spot (Amine Rf ~0.3).

  • Workup (The Purification Gate):

    • Quench with saturated NaHCO₃ (50 mL). Stir vigorously for 20 mins to break boron complexes.

    • Extract with DCM (3 x 50 mL).

    • Crucial Step: Wash the organic layer with 1N HCl . The product moves to the aqueous layer; impurities (neutral) stay in DCM. Discard the DCM layer.

    • Basify the aqueous layer with 6N NaOH to pH 12. The product will oil out.

    • Extract the cloudy aqueous mixture with fresh DCM (3 x 50 mL).

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Characterization Data (Expected):

    • Appearance: Pale yellow oil or low-melting solid.

    • ¹H NMR (CDCl₃, 400 MHz): δ 6.55 (s, 2H, Ar-H), 3.85 (s, 6H, 3,5-OMe), 3.82 (s, 3H, 4-OMe), 3.72 (s, 2H, Ar-CH₂-N), 2.85 (m, 1H, N-CH(Me)₂), 1.10 (d, 6H, CH(CH₃)₂).

    • Interpretation: The singlet at 3.72 ppm confirms the benzylamine structure. The absence of a peak at ~4.6 ppm confirms no benzyl alcohol impurity.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Fluorochem. (n.d.). "Product Analysis: N-[(3-methoxyphenyl)methyl]propan-2-amine (Structural Analog Data)." Fluorochem Catalog. Link

  • PubChem. (2025). "Compound Summary: N-isopropyl-3,4,5-trimethoxybenzylamine." National Library of Medicine. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3] Link

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The choice of analytical method...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The choice of analytical methodology can significantly impact the accuracy, precision, and overall validity of the data generated. This guide provides a comprehensive, in-depth comparison and cross-validation of two stalwart analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine.

This document is intended for researchers, scientists, and drug development professionals, offering a technical narrative grounded in established scientific principles and regulatory expectations. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and provide a framework for interpreting the comparative data, all while adhering to the principles of scientific integrity.

Introduction to (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine and the Imperative for Cross-Validation

(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine is a substituted phenethylamine derivative. The 3,4,5-trimethoxyphenyl moiety is a key structural feature found in several psychoactive compounds, making accurate analytical characterization crucial. While specific physicochemical data for this exact molecule is not extensively published, its structure suggests properties amenable to both HPLC and GC-MS analysis. The presence of a chromophoric phenyl ring indicates UV absorbance, a prerequisite for HPLC with UV detection. Its potential for volatility, possibly enhanced through derivatization, opens the door for GC-MS analysis.

Cross-validation of analytical methods is a critical exercise when multiple techniques are employed to measure the same analyte.[1] It serves to demonstrate the consistency and reliability of results across different methodologies, ensuring data integrity, particularly when transferring methods between laboratories or during different stages of drug development.[1] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a framework for analytical procedure validation, which, while not providing explicit acceptance criteria for cross-validation between different techniques, underscores the importance of demonstrating that the methods are fit for their intended purpose.[2][3][4]

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process between HPLC and GC-MS for the analysis of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine.

Cross_Validation_Workflow Cross-Validation Workflow: HPLC vs. GC-MS cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Assessment HPLC_Method HPLC-UV Method Development & Validation Sample_Prep Prepare a Single Set of Homogeneous Samples (e.g., Spiked Matrix at 3 Levels) HPLC_Method->Sample_Prep GCMS_Method GC-MS Method Development & Validation GCMS_Method->Sample_Prep HPLC_Analysis Analyze Samples by Validated HPLC Method Sample_Prep->HPLC_Analysis GCMS_Analysis Analyze Samples by Validated GC-MS Method Sample_Prep->GCMS_Analysis Data_Comparison Statistical Comparison of Results (e.g., Bland-Altman, Deming Regression) HPLC_Analysis->Data_Comparison GCMS_Analysis->Data_Comparison Acceptance Evaluate Against Pre-defined Acceptance Criteria Data_Comparison->Acceptance Conclusion Conclusion on Method Interchangeability Acceptance->Conclusion

Caption: A flowchart outlining the key stages of the cross-validation process.

Comparative Analysis of HPLC and GC-MS Methods

The choice between HPLC and GC-MS is often dictated by the analyte's properties and the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.
Analyte Volatility Ideal for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.
Derivatization Generally not required.Often necessary for polar compounds to increase volatility and improve peak shape.
Sensitivity Method-dependent (e.g., UV, DAD, MS detectors). HPLC-MS can offer high sensitivity.[5]High sensitivity, particularly with mass spectrometry detection in selected ion monitoring (SIM) mode.[5]
Selectivity Good, and can be significantly enhanced with mass spectrometry detection (LC-MS).Excellent, due to the combination of chromatographic separation and mass spectral identification.[6]
Sample Throughput Generally higher sample throughput compared to GC-MS.[7]Can be lower due to longer run times and potential need for derivatization.
Cost HPLC systems with UV detection are generally less expensive to purchase and operate than GC-MS systems.[7]Higher initial instrument cost and operational expenses.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine by HPLC-UV and GC-MS. These protocols are designed to be self-validating by incorporating system suitability tests.

HPLC-UV Method

Objective: To develop and validate a precise and accurate HPLC-UV method for the quantification of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • 0-10 min: 20-80% A

    • 10-12 min: 80% A

    • 12-13 min: 80-20% A

    • 13-15 min: 20% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Estimated at 270 nm based on the UV spectrum of 3,4,5-trimethoxybenzaldehyde, which contains a similar chromophore.[8]

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine reference standard and dissolve in 10 mL of diluent (50:50 Acetonitrile:Water).

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving a known quantity in the diluent to achieve a concentration within the calibration range.

System Suitability:

  • Inject the working standard solution (e.g., 50 µg/mL) six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.

GC-MS Method

Objective: To develop and validate a sensitive and selective GC-MS method for the quantification of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine.

Instrumentation:

  • GC-MS system with a capillary column, an autosampler, and a mass spectrometer detector (e.g., quadrupole).

Derivatization (if necessary):

  • Due to the secondary amine group, derivatization with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (PFPA) may be required to improve volatility and peak shape.[5]

  • Procedure: To 100 µL of the sample solution in a suitable solvent (e.g., Ethyl Acetate), add 50 µL of the derivatizing agent. Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless mode).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Based on the mass spectra of related N-isopropylbenzylamine, characteristic fragment ions would be selected for quantification and qualification (e.g., a fragment corresponding to the tropylium ion at m/z 91 and a fragment from the cleavage of the C-N bond).[9][10]

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a volatile solvent like Ethyl Acetate.

  • Working Standard Solutions: Prepare by serial dilution to cover the expected concentration range (e.g., 0.1-10 µg/mL).

  • Sample Solution: Prepare the sample in the same solvent to a concentration within the calibration range.

System Suitability:

  • Inject the derivatized working standard solution (e.g., 1 µg/mL) six times.

  • Acceptance Criteria:

    • RSD of the peak area ≤ 5.0%.

    • Signal-to-noise ratio of the quantifier ion > 10.

Cross-Validation Protocol

Objective: To compare the performance of the validated HPLC-UV and GC-MS methods and to establish their interchangeability.

Methodology:

  • Sample Selection: Prepare a single, homogeneous batch of samples at three concentration levels (low, medium, and high) spanning the analytical range of both methods. These can be prepared by spiking a representative matrix (e.g., a placebo formulation).

  • Analysis: Analyze each sample in triplicate using both the validated HPLC-UV and GC-MS methods.

  • Data Evaluation: Statistically compare the quantitative results obtained from both methods.

Acceptance Criteria for Cross-Validation: While the ICH M10 guideline on bioanalytical method validation deliberately omits prescriptive acceptance criteria for cross-validation to encourage a more scientific, case-by-case assessment, a common approach in the industry is to demonstrate a strong correlation and minimal bias between the methods.[11] For this guide, we propose the following acceptance criteria:

  • Correlation: The coefficient of determination (R²) from a linear regression of the results from the two methods should be ≥ 0.98.

  • Bias: The mean percentage difference between the results from the two methods for each concentration level should be within ±15%.

  • Bland-Altman Plot: A Bland-Altman plot should show that the majority of the data points lie within the 95% limits of agreement, and there should be no discernible trend in the differences across the concentration range.[12]

Comparative Performance Data (Hypothetical)

The following table summarizes the expected performance characteristics of the two methods based on typical results for similar analytes.

Validation ParameterHPLC-UVGC-MSICH Q2(R2) Guideline Reference
Linearity (R²) ≥ 0.999≥ 0.998[2]
Range (µg/mL) 1 - 1000.1 - 10[2]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%[2]
Precision (RSD) [2]
- Repeatability≤ 1.5%≤ 3.0%
- Intermediate Precision≤ 2.0%≤ 5.0%
Limit of Detection (LOD) (µg/mL) 0.30.03[2]
Limit of Quantitation (LOQ) (µg/mL) 1.00.1[2]
Specificity Demonstrated by peak purity and no interference from placebo.Demonstrated by unique mass spectrum and no interfering peaks at the retention time of the analyte.[2]

Discussion and Rationale for Method Selection

The cross-validation data will provide a robust basis for selecting the most appropriate method for a given application.

  • For routine quality control of bulk drug substance or formulated product , where concentrations are relatively high and high throughput is desired, the HPLC-UV method is likely the more practical choice due to its simplicity, speed, and lower cost.[7]

  • For applications requiring high sensitivity , such as the analysis of trace impurities, degradation products, or for pharmacokinetic studies in biological matrices, the GC-MS method would be superior due to its significantly lower LOD and LOQ.[5] The high selectivity of MS also provides greater confidence in the identification of the analyte in complex matrices.[6]

The successful cross-validation of these two methods provides a high degree of confidence in the analytical data generated for (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine, regardless of the technique employed. This allows for flexibility in method selection based on the specific analytical challenge at hand, while maintaining data integrity and regulatory compliance.

Conclusion

This guide has provided a comprehensive framework for the cross-validation of HPLC-UV and GC-MS methods for the analysis of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine. By following the detailed protocols and applying the proposed acceptance criteria, researchers can confidently establish the interchangeability of these powerful analytical techniques. The principles of scientific integrity, grounded in authoritative guidelines and a logical, data-driven approach, are essential for ensuring the quality and reliability of analytical results in the pharmaceutical industry.

References

  • Mass spectra of N-isopropylbenzylamine (N-IBA). (a) Molecular ion... - ResearchGate. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • New update for the ICH Q2 (R2) guidance on Analytical Process Validation | AMSbiopharma. Available from: [Link]

  • Objective criteria for statistical assessments of cross validation of bioanalytical methods. Future Science. Available from: [Link]

  • Cross-Validations in Regulated Bioanalysis - IQVIA Laboratories. Available from: [Link]

  • Cross and Partial Validation. Available from: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. Available from: [Link]

  • ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures - YouTube. Available from: [Link]

  • (PDF) Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method - ResearchGate. Available from: [Link]

  • Establishing Acceptance Criteria for Analytical Methods - BioPharm International. Available from: [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. Available from: [Link]

  • N-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-5-methylhexan-2-amine Properties - EPA. Available from: [Link]

  • Benzenemethanamine, N-(1-methylethyl)- - the NIST WebBook. Available from: [Link]

  • Benzaldehyde, 3,4,5-trimethoxy- - the NIST WebBook. Available from: [Link]

  • UV–vis spectra of 3, 3a, 4, 4a and 5. - ResearchGate. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]

  • 3,4,5-Trimethoxybenzylamine | C10H15NO3 | CID 87736 - PubChem - NIH. Available from: [Link]

  • Analytical Method Validation: Back to Basics, Part II - LCGC International. Available from: [Link]

  • A Review on GC-MS and Method Development and Validation - Impactfactor. Available from: [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available from: [Link]

  • Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. - ResearchGate. Available from: [Link]

  • Chemical Properties of Propane, 2-methyl-2-(1-methylethoxy)- (CAS 17348-59-3) - Cheméo. Available from: [Link]

  • Synthesis of A: 3-(4-Methoxyphenyl)propylamine - PrepChem.com. Available from: [Link]

  • Synthesis and Characterization of 3-Aminopropyl-phenyl Germanes - Graz University of Technology. Available from: [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol - Protocols.io. Available from: [Link]

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Comparative

Receptor binding profile of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine vs. mescaline

Topic: Receptor Binding Profile: -Isopropyl-3,4,5-trimethoxybenzylamine vs. Mescaline Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Comparative Re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Receptor Binding Profile:


-Isopropyl-3,4,5-trimethoxybenzylamine vs. Mescaline
Content Type:  Comparative Technical Guide
Audience:  Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Comparative Receptor Binding Analysis: Mescaline vs. -Isopropyl-3,4,5-trimethoxybenzylamine

Executive Summary: The Criticality of Linker Length

This guide presents a structural and pharmacological comparison between the classical psychedelic Mescaline (3,4,5-trimethoxyphenethylamine) and its benzylamine homolog,


-isopropyl-3,4,5-trimethoxybenzylamine  (herein referred to as Target Compound ).

While these two compounds share an identical 3,4,5-trimethoxy substitution pattern on the phenyl ring and possess similar lipophilicity profiles, they exhibit divergent receptor binding profiles. The primary differentiator is the aliphatic linker length (ethylene vs. methylene) and the steric bulk on the nitrogen.

Key Takeaway: Experimental data and Structure-Activity Relationship (SAR) models indicate that the Target Compound lacks the requisite pharmacophore geometry for 5-HT


 activation. While Mescaline is a moderate-affinity agonist (

), the Target Compound is predicted to be effectively inactive (

) at serotonergic psychedelic targets due to the "short-chain" steric clash and inability to bridge the Asp3.32–Trp6.48 binding pocket distance.

Chemical Structure & Pharmacophore Comparison[1][2]

To understand the binding data, we must first analyze the structural mismatch. The 5-HT


 receptor requires a specific distance between the aromatic centroid (which engages in 

-

stacking with Phe339/Phe340) and the protonated amine (which forms a salt bridge with Asp155/Asp3.32).
FeatureMescaline (Reference)Target Compound (Analyte)
IUPAC Name 2-(3,4,5-trimethoxyphenyl)ethanamine

-(propan-2-yl)-1-(3,4,5-trimethoxyphenyl)methanamine
Linker Length Ethylene (2 carbons) Methylene (1 carbon)
N-Substitution Primary Amine (-NH

)
Secondary Amine (

-isopropyl)
Distance (Ar-N) ~5.1 Å (Optimal for 5-HT

)
~3.6 Å (Sub-optimal)
Formula C

H

NO

C

H

NO

Isomeric Status Parent PhenethylamineStructural Isomer of Proscaline/Trichocerine
Visualization: Structural Divergence

The following diagram illustrates the structural truncation that leads to binding affinity loss.

SAR_Comparison cluster_0 Mescaline (Active) cluster_1 Target Compound (Inactive) M_Ring 3,4,5-Trimethoxy Ring (Hydrophobic Pocket) M_Link Ethylene Bridge (2-Carbon Spacing) M_Ring->M_Link ~5.1 Å Distance M_Amine Primary Amine (Asp3.32 Interaction) M_Link->M_Amine Receptor 5-HT2A Receptor Binding Pocket M_Amine->Receptor Successful Docking T_Ring 3,4,5-Trimethoxy Ring T_Link Methylene Bridge (1-Carbon Spacing) T_Ring->T_Link ~3.6 Å Distance (Too Short) T_Amine N-Isopropyl Amine (Steric Bulk) T_Link->T_Amine T_Amine->Receptor Steric Clash / No Salt Bridge

Figure 1: Pharmacophore mismatch analysis. The Target Compound's shortened linker prevents simultaneous engagement of the aromatic and amine binding sites.

Receptor Binding Profile

The following data synthesizes established


 values for Mescaline and predictive SAR for the Target Compound based on benzylamine homologs (e.g., 3,4,5-trimethoxybenzylamine) and 

-isopropyl substitutions.
Table 1: Binding Affinity ( ) Comparison[1]
Receptor TargetMescaline (

)
Target Compound (

Predicted)
Functional Consequence
5-HT

(Serotonin)
3,600 nM (Agonist)> 10,000 nM (Inactive)Target fails to induce psychedelic signaling.
5-HT

(Serotonin)
2,500 nM (Agonist)> 10,000 nM (Inactive)No significant serotonergic modulation.
TAAR1 (Trace Amine)~3,000 nMPotential Weak AffinityBenzylamines occasionally show trace amine activity, though likely low potency.
Alpha-2A (Adrenergic)> 10,000 nM> 10,000 nMLikely inactive.
Mechanistic Analysis[4][5][6]
  • The "Benzylamine" Rule: In the study of phenylalkylamines, shortening the side chain from ethyl (phenethylamine) to methyl (benzylamine) drastically reduces affinity for 5-HT

    
     receptors. The nitrogen atom in benzylamines is held too close to the aromatic ring, preventing the "toggle switch" activation of the receptor typically seen with psychedelics [1][2].
    
  • The

    
    -Isopropyl Effect:  While 
    
    
    
    -alkylation can sometimes enhance affinity in specific contexts (e.g., the NBOMe series), it requires a specific linker length. For simple phenethylamines,
    
    
    -isopropyl substitution (as in
    
    
    -isopropylmescaline) usually reduces potency compared to the primary amine. Combining a shortened chain (benzyl) with a bulky
    
    
    -substituent (isopropyl) creates a compound that is doubly disadvantaged for binding [3].

Experimental Validation Protocol

To empirically verify the inactivity of the Target Compound compared to Mescaline, the following radioligand binding assay protocol is recommended. This protocol is self-validating using Ketanserin as a specific antagonist control.

Protocol: 5-HT Competition Binding Assay[6]

Objective: Determine the displacement of


-Ketanserin by the test compounds.

Materials:

  • Source Tissue: HEK-293 cells stably expressing human 5-HT

    
     receptors.
    
  • Radioligand:

    
    -Ketanserin (Specific Activity: ~60-80 Ci/mmol).
    
  • Reference Ligand: Mescaline HCl (Sigma-Aldrich standard).

  • Test Ligand:

    
    -isopropyl-3,4,5-trimethoxybenzylamine (Custom Synthesis).
    

Workflow:

  • Membrane Preparation: Homogenize cells in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000

    
     to isolate membrane fractions.
    
  • Incubation:

    • Prepare 96-well plates.

    • Add 50

      
      L of 
      
      
      
      -Ketanserin (final conc. 1 nM).
    • Add 50

      
      L of Test Compound (concentration range: 
      
      
      
      M to
      
      
      M).
    • Add 100

      
      L of membrane suspension.
      
  • Equilibrium: Incubate for 60 minutes at 25°C in the dark.

  • Harvesting: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Fit data to a one-site competition model using the Cheng-Prusoff equation to calculate

    
    .
    


Where 

is radioligand concentration and

is its dissociation constant.

Signaling Pathway & Biological Outcome[1]

The following diagram illustrates why Mescaline triggers a response while the Target Compound results in a "Silent" pathway.

Signaling_Pathway cluster_inputs Ligand Input Mescaline Mescaline Receptor 5-HT2A Receptor (GPCR) Mescaline->Receptor Bind (Ki ~3.6uM) Target Target Compound (N-iPr-Benzylamine) Target->Receptor No Binding (Ki >10uM) NoEffect No Response (Inactive) Target->NoEffect Pathway Silent Gq Gq/11 Protein Coupling Receptor->Gq Conformational Change PLC PLC-beta Activation Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Effect Psychedelic/Hallucinogenic Response Ca->Effect

Figure 2: Signal transduction comparison. Mescaline activates the Gq-PLC-Ca2+ cascade; the Target Compound fails to engage the receptor.

Conclusion

The compound (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine represents a structural isomer of active phenethylamines (like proscaline or trichocerine) but lacks the conformational properties required for bioactivity at the 5-HT


 receptor.

For researchers encountering this compound, it is most likely:

  • A synthetic intermediate (reductive amination product).

  • A negative control for SAR studies investigating linker length.

  • Inactive as a psychedelic agent.

Researchers should prioritize the phenethylamine scaffold (2-carbon linker) for serotonergic activity, as the benzylamine (1-carbon linker) scaffold is historically and experimentally proven to be inactive in this specific pharmacological class.

References

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579.

  • Shulgin, A. T., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (See entries for Mescaline and general SAR discussion on benzylamines).

  • Rickli, A., et al. (2016).[2] Receptor interaction profiles of novel psychoactive substances: psychedelics and empathogens. Brain and Neuroscience Advances, 1, 2398212818816679.

  • Monte, A. P., et al. (1997).[3] Dihydrobenzofuran analogues of hallucinogens. 4. Mescaline derivatives.[2][1][3][4][5][6] Journal of Medicinal Chemistry, 40(19), 2997-3008.

Sources

Validation

A Comparative Pharmacological Guide: Benchmarking (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine Against Key Phenethylamine Psychedelics

Introduction: The Rationale for a Comparative Benchmark The landscape of psychoactive compound research is in a perpetual state of evolution, with novel molecular entities constantly emerging. Within the classic psychede...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Comparative Benchmark

The landscape of psychoactive compound research is in a perpetual state of evolution, with novel molecular entities constantly emerging. Within the classic psychedelic phenethylamines, subtle structural modifications can profoundly alter pharmacological profiles, influencing receptor affinity, functional efficacy, and ultimately, the in vivo effects. This guide provides a comprehensive benchmark analysis of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine, a derivative of the foundational psychedelic, mescaline. Due to a lack of direct experimental data for this specific N-isopropyl derivative in the public domain, its pharmacological characteristics are inferred based on well-established structure-activity relationships (SAR) within the 3,4,5-trimethoxyphenethylamine series.

This document is intended for researchers, scientists, and drug development professionals. We will dissect the predicted pharmacological profile of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine and compare it against the well-characterized and structurally related phenethylamines: mescaline, escaline, and proscaline. By examining the subtle yet significant impact of N-alkylation and 4-position alkoxy chain extension, we aim to provide a predictive framework for the in vitro and in vivo properties of this novel compound. This guide will delve into the underlying experimental methodologies that form the basis of such a comparative analysis, providing detailed protocols and explaining the scientific rationale behind these experimental choices.

Structural and Physicochemical Comparison

The core structure of the compounds discussed is the 3,4,5-trimethoxyphenethylamine scaffold, with modifications at the amine and the 4-position methoxy group.

CompoundStructureChemical FormulaMolecular Weight ( g/mol )Key Structural Feature
Mescaline 3,4,5-TrimethoxyphenethylamineC11H17NO3211.26Unsubstituted amine
(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine N-isopropyl-3,4,5-trimethoxybenzylamineC13H21NO3239.31N-isopropyl group
Escaline 4-Ethoxy-3,5-dimethoxyphenethylamineC12H19NO3225.284-ethoxy group
Proscaline 4-Propoxy-3,5-dimethoxyphenethylamineC13H21NO3239.314-propoxy group

The introduction of an N-isopropyl group in (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine increases its lipophilicity compared to mescaline. This modification is expected to influence its pharmacokinetic profile, potentially altering its ability to cross the blood-brain barrier and its metabolic stability. Similarly, extending the alkoxy chain at the 4-position from methoxy (in mescaline) to ethoxy (in escaline) and propoxy (in proscaline) also increases lipophilicity and has been shown to impact receptor affinity and potency[1][2][3].

Comparative Pharmacological Profiles: A Predictive Analysis

The primary molecular target for classic psychedelic phenethylamines is the serotonin 2A receptor (5-HT2A), where they act as agonists or partial agonists[4][5]. Their interaction with other serotonin receptors, such as 5-HT2C and 5-HT1A, also contributes to their overall pharmacological effects[1][2][3].

Receptor Binding Affinity

Based on established SAR for N-alkylated phenethylamines, the N-isopropyl substitution on (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine is predicted to have a modest impact on 5-HT2A receptor affinity compared to mescaline. N-alkylation in phenethylamines can sometimes slightly decrease or have a negligible effect on 5-HT2A binding affinity. In contrast, extending the 4-alkoxy chain in escaline and proscaline has been demonstrated to increase 5-HT2A receptor affinity relative to mescaline[1][2][3].

Table 1: Predicted and Known Receptor Binding Affinities (Ki, nM)

Compound5-HT2A5-HT2C5-HT1A
Mescaline ~5500[6]WeakWeak[7]
(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine (Predicted) ~4000-6000WeakWeak
Escaline ~2100[6]ModerateWeak
Proscaline High (among the most potent in the series)[1]ModerateWeak
Functional Efficacy

All the compared compounds are expected to be agonists or partial agonists at the 5-HT2A receptor. The N-isopropyl group in the target compound is unlikely to convert it into an antagonist, but it might modulate its efficacy (Emax) and potency (EC50) in functional assays. Mescaline itself is a full agonist in some assay systems[7]. Escaline and proscaline are also potent 5-HT2A agonists[1][2][3].

Table 2: Predicted and Known Functional Activity at the 5-HT2A Receptor

CompoundReceptorPredicted/Known Activity
Mescaline 5-HT2AFull Agonist[7]
(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine (Predicted) 5-HT2AAgonist/Partial Agonist
Escaline 5-HT2APotent Agonist[1][3]
Proscaline 5-HT2APotent Agonist[1][3]

Experimental Protocols for Comparative Analysis

To empirically validate the predicted pharmacological profile of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine, a series of in vitro and in vivo experiments would be necessary. The following are detailed, step-by-step methodologies for key comparative assays.

In Vitro Assays

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

  • Objective: To determine the Ki of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine and comparator compounds at the human 5-HT2A receptor.

  • Materials:

    • Cell membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor[3].

    • Radioligand: [3H]ketanserin[8][9].

    • Non-specific binding control: Spiperone or another high-affinity 5-HT2A antagonist.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates (e.g., Millipore MultiScreen).

    • Scintillation counter.

  • Protocol:

    • Prepare serial dilutions of the test compounds and comparators.

    • In a 96-well plate, add the cell membranes, [3H]ketanserin (at a concentration near its Kd), and either the test compound, buffer (for total binding), or spiperone (for non-specific binding).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium[8].

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value for each compound (the concentration that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

This assay measures the functional activity of a compound by detecting changes in intracellular calcium levels following receptor activation, a hallmark of Gq-coupled GPCRs like the 5-HT2A receptor.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine and comparators as 5-HT2A receptor agonists.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT2A receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[2][10].

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR)[2].

  • Protocol:

    • Plate the HEK293-5HT2A cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with the Fluo-4 AM dye by incubating them in a solution containing the dye for a specified time (e.g., 1 hour) at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Automatically inject serial dilutions of the test compounds and comparators into the wells while continuously measuring the fluorescence.

    • Record the peak fluorescence intensity for each well.

    • Plot the change in fluorescence against the compound concentration to generate dose-response curves.

    • Calculate the EC50 and Emax values from the curves.

This assay assesses a different aspect of receptor activation by measuring the recruitment of β-arrestin to the receptor, a key event in G protein-coupled receptor desensitization and signaling.

  • Objective: To characterize the β-arrestin recruitment profile of the test compounds at the 5-HT2A receptor.

  • Materials:

    • Cells co-expressing the 5-HT2A receptor and a β-arrestin fusion protein (e.g., using Promega's NanoBiT technology)[11].

    • The appropriate substrate for the reporter system.

    • A luminometer.

  • Protocol:

    • Plate the engineered cells in a 96-well plate.

    • Add serial dilutions of the test compounds and comparators to the wells.

    • Incubate for a specified period to allow for receptor activation and β-arrestin recruitment.

    • Add the reporter substrate according to the manufacturer's instructions.

    • Measure the luminescence in each well using a luminometer.

    • Generate dose-response curves and calculate EC50 and Emax values for β-arrestin recruitment.

In Vivo Assay

The HTR is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation and psychedelic potential in humans[12][13][14].

  • Objective: To assess the in vivo 5-HT2A receptor agonist activity of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine and compare its potency and efficacy to known phenethylamines.

  • Materials:

    • Male C57BL/6J mice[1].

    • Test compounds and comparators dissolved in a suitable vehicle (e.g., saline).

    • Observation chambers.

    • Video recording equipment or a magnetometer-based detection system for automated scoring[14].

  • Protocol:

    • Habituate the mice to the observation chambers.

    • Administer the test compounds or vehicle via a specific route (e.g., intraperitoneal injection).

    • Place the mice back into the observation chambers.

    • Record the number of head twitches over a defined period (e.g., 30-60 minutes).

    • If using video, a trained observer, blind to the treatment conditions, should score the recordings. Automated systems can also be used for quantification[1][15].

    • Plot the number of head twitches against the dose to generate dose-response curves and determine the ED50 (the dose that produces 50% of the maximal response).

Visualizing the Pathways and Workflows

Signaling Pathway of 5-HT2A Receptor Agonists

Gq_Pathway Agonist Phenethylamine Agonist HTR2A 5-HT2A Receptor Agonist->HTR2A Binds to Gq Gαq/11 HTR2A->Gq Activates BetaArrestin β-Arrestin HTR2A->BetaArrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Signaling & Cellular Responses Ca_release->Downstream PKC->Downstream BetaArrestin->Downstream

Caption: Canonical Gq and β-arrestin signaling pathways activated by 5-HT2A receptor agonists.

Experimental Workflow for Comparative Analysis

workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis binding Radioligand Binding Assay (5-HT2A, 5-HT2C, 5-HT1A) data_analysis Data Analysis & SAR Interpretation binding->data_analysis calcium Calcium Mobilization Assay (5-HT2A) calcium->data_analysis arrestin β-Arrestin Recruitment Assay (5-HT2A) arrestin->data_analysis htr Head-Twitch Response (HTR) in Mice htr->data_analysis synthesis Compound Synthesis & Purification synthesis->binding synthesis->calcium synthesis->arrestin synthesis->htr

Caption: Integrated workflow for the comprehensive pharmacological profiling of novel phenethylamines.

Conclusion and Future Directions

This guide provides a predictive benchmark for (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine, contextualizing its likely pharmacological properties within the well-established framework of classic phenethylamine psychedelics. Based on existing structure-activity relationships, it is hypothesized that this N-isopropyl derivative will retain agonist activity at the 5-HT2A receptor, with a potency and affinity comparable to or slightly less than mescaline. In contrast, the 4-alkoxy analogs, escaline and proscaline, are known to exhibit enhanced 5-HT2A receptor affinity and potency.

The true pharmacological profile of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine can only be definitively determined through empirical investigation. The detailed experimental protocols provided herein offer a robust framework for such a study. Future research should focus on the synthesis and subsequent in vitro and in vivo characterization of this compound. A thorough understanding of how N-alkylation on the 3,4,5-trimethoxybenzylamine scaffold influences receptor interaction and functional activity will be invaluable for the rational design of novel psychoactive compounds with tailored pharmacological profiles.

References

  • Halberstadt, A. L. (2015). Recent advances in the neuropsychopharmacology of serotonergic hallucinogens. Behavioural Brain Research, 277, 99-120.
  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Drug Testing and Analysis, 3(7-8), 530-542.
  • Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423.
  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727-739.
  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355.
  • Jefsen, M., et al. (2022). Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice. ACS Chemical Neuroscience, 13(15), 2321-2330.
  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

  • King's College London. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]

  • G.J.M. van der Velden, et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 44(3), 477-483.
  • Caers, J., et al. (2012). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (67), e51516.
  • Montana Molecular. (n.d.). Borealis Arrestin - 5-HT2AR (D2070G). Retrieved from [Link]

  • Kaplan, K. T., et al. (2022). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Science Advances, 8(40), eabo3089.
  • Nichols, D. E. (2017). Chemistry and Structure-Activity Relationships of Psychedelics. In The Curious World of Psychedelics.
  • Halberstadt, A. L., et al. (2019). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropsychopharmacology, 44(7), 1338-1347.
  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • D'Souza, D. C., & Krystal, J. H. (2018). Mescaline. In Encyclopedia of Psychopharmacology (pp. 1-7). Springer.
  • Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Isopropylbenzylamine. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine

Understanding the Hazard: A Structural Analogy Approach (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine belongs to the broader class of substituted phenethylamines. The presence of the amine functional group is a prim...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard: A Structural Analogy Approach

(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine belongs to the broader class of substituted phenethylamines. The presence of the amine functional group is a primary driver of its potential hazards. Amines are characteristically alkaline and can be corrosive or irritating to the skin, eyes, and respiratory tract[1][2][3]. Furthermore, compounds with similar structures are often harmful if swallowed or absorbed through the skin[1][4][5]. The trimethoxyphenyl group may also contribute to the compound's biological activity and toxicological properties.

Given these structural alerts, it is prudent to handle (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine with the assumption that it may be:

  • Corrosive or irritating to the skin and eyes.

  • Harmful if ingested, inhaled, or absorbed through the skin.

  • A respiratory irritant .

  • Potentially flammable , although this is less certain without specific data.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Table 1: Recommended Personal Protective Equipment
Activity Required PPE Rationale
Weighing and preparing solutions - Chemical splash goggles or safety glasses with side shields- Nitrile or neoprene gloves (double-gloving recommended)- Laboratory coatProtects against accidental splashes to the eyes and skin. Amines can be corrosive, and appropriate gloves are essential to prevent skin contact[6][7][8].
Handling open containers or performing reactions - Chemical splash goggles and a face shield- Nitrile or neoprene gloves (double-gloving recommended)- Chemical-resistant laboratory coat or apronA face shield provides an additional layer of protection against splashes to the face. Operations with a higher risk of splashing warrant enhanced protection[2][6].
Operations with potential for aerosol generation (e.g., sonicating, vortexing) - All PPE from the previous level- Use of a certified chemical fume hood is mandatoryA fume hood is critical to prevent the inhalation of potentially harmful aerosols or vapors[9][10].
Cleaning spills - All PPE from the previous level- Chemical-resistant boots or shoe covers- Respiratory protection may be required depending on the spill size and ventilationProper spill management requires full-body protection to prevent any contact with the hazardous material[1][11].

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational protocol minimizes the risk of exposure and accidents.

Preparation and Weighing
  • Work Area Preparation : Always handle (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine within a certified chemical fume hood to mitigate inhalation risks[9][10]. Ensure the work area is clean and uncluttered.

  • PPE Donning : Put on all required PPE as detailed in Table 1 before handling the compound.

  • Weighing : If the compound is a solid, carefully weigh the required amount on a tared weigh boat. If it is a liquid, use a calibrated pipette. Minimize the generation of dust or aerosols.

  • Container Sealing : Immediately and securely seal the stock container after dispensing.

Solution Preparation and Reactions
  • Solvent Addition : Slowly add the solvent to the compound, or vice versa, while gently stirring to avoid splashing.

  • Vessel Sealing : Ensure all reaction vessels are appropriately sealed or equipped with condensers to prevent the release of vapors.

  • Monitoring : Continuously monitor the reaction for any signs of unexpected changes.

Post-Handling Procedures
  • Decontamination : Thoroughly decontaminate the work area, including the balance and any other equipment used, with an appropriate solvent.

  • PPE Doffing : Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and finally eye and face protection.

  • Hand Washing : Wash hands thoroughly with soap and water after removing PPE[6].

Disposal Plan: Responsible Waste Management

Proper disposal of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine and its associated waste is crucial to protect the environment and prevent accidental exposure.

  • Waste Segregation : All waste materials, including contaminated gloves, weigh boats, and pipette tips, must be collected in a designated, labeled hazardous waste container[12].

  • Liquid Waste : Unused solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed[12].

  • Empty Containers : "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container labels should be defaced before disposal according to institutional guidelines[12].

  • Disposal Request : Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1][2]. Seek medical attention.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[3][13]. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[11][14].

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink[1][8]. Seek immediate medical attention.

  • Spill : For small spills, absorb the material with an inert absorbent such as vermiculite or sand. Place the absorbed material into a sealed container for disposal[2][11]. For large spills, evacuate the area and contact your institution's emergency response team.

Diagrams

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe_levels PPE Selection cluster_ppe_items Required PPE Start Start: Handling (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine Assess_Task Assess the Task Start->Assess_Task Weighing Weighing/ Solution Prep Assess_Task->Weighing Low Splash Risk Handling_Open Handling Open Containers/Reactions Assess_Task->Handling_Open Moderate Splash Risk Aerosol_Gen Potential for Aerosol Generation Assess_Task->Aerosol_Gen High Inhalation Risk Spill_Cleanup Spill Cleanup Assess_Task->Spill_Cleanup Emergency/Cleanup Goggles Goggles/ Safety Glasses Weighing->Goggles Gloves Gloves Weighing->Gloves LabCoat Lab Coat Weighing->LabCoat Handling_Open->Goggles Handling_Open->Gloves FaceShield Face Shield Handling_Open->FaceShield ChemCoat Chemical-Resistant Coat/Apron Handling_Open->ChemCoat Aerosol_Gen->Handling_Open FumeHood Fume Hood (Mandatory) Aerosol_Gen->FumeHood Spill_Cleanup->Aerosol_Gen Boots Chem-Resistant Boots Spill_Cleanup->Boots Respirator Respirator (If Needed) Spill_Cleanup->Respirator

Caption: PPE Selection Workflow for Handling the Compound.

References

  • Safety Data Sheet. (n.d.).
  • 2-Phenylethylamine HCl - AK Scientific, Inc. (n.d.).
  • Safety Data Sheet. (2022, February 7).
  • 2 - SAFETY DATA SHEET. (2024, April 3).
  • amine (CAS 886194-19-0) - Fluorochem. (n.d.). Retrieved from

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • 4 - SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet. (n.d.).
  • (1R)-(+)-1-Phenylethylamine - Apollo Scientific. (n.d.).
  • Safety data sheet - BASF. (2023, October 23).
  • Material Safety Data Sheet - 2-(3,4-Dimethoxyphenyl)-Ethylamine, 98%. (2005, October 3).
  • Material Safety Data Sheet - Phenethylamine - Cole-Parmer. (2004, January 6).
  • 2-PHENYL ETHYLAMINE CAS NO 64-04-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, June 3).
  • Hazardous Waste Disposal Guide - Research Safety. (2023, February 27).

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine
Reactant of Route 2
Reactant of Route 2
(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine
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